Product packaging for Benzyl-PEG8-t-butyl ester(Cat. No.:)

Benzyl-PEG8-t-butyl ester

カタログ番号: B11931811
分子量: 544.7 g/mol
InChIキー: ZRYJMJBUOATUBA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Benzyl-PEG8-t-butyl ester is a useful research compound. Its molecular formula is C28H48O10 and its molecular weight is 544.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H48O10 B11931811 Benzyl-PEG8-t-butyl ester

特性

分子式

C28H48O10

分子量

544.7 g/mol

IUPAC名

tert-butyl 3-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H48O10/c1-28(2,3)38-27(29)9-10-30-11-12-31-13-14-32-15-16-33-17-18-34-19-20-35-21-22-36-23-24-37-25-26-7-5-4-6-8-26/h4-8H,9-25H2,1-3H3

InChIキー

ZRYJMJBUOATUBA-UHFFFAOYSA-N

正規SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1

製品の起源

United States

Foundational & Exploratory

Benzyl-PEG8-t-butyl Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Versatile PROTAC Linker

Introduction

Benzyl-PEG8-t-butyl ester is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. Specifically, it serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of this compound, including its chemical properties, its role in PROTAC synthesis, and generalized experimental protocols for its use.

Core Properties of this compound

This compound is a polyethylene glycol (PEG)-based linker. The structure consists of a benzyl group at one terminus, a polyethylene glycol chain of eight ethylene oxide units, and a t-butyl ester protecting group at the other terminus. This specific arrangement of functional groups imparts desirable physicochemical properties for its application in drug development.

Physicochemical Data
PropertyValueSource
Molecular Formula C₂₈H₄₈O₁₀[1]
Molecular Weight 544.67 g/mol [1]
Appearance Liquid[1]
Purity ≥95%[1]
Storage Conditions 2-8°C[1]
Canonical SMILES O=C(CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1)OC(C)(C)C[1]

Role in PROTAC Technology

PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound functions as this critical linker.

The eight-unit PEG chain provides several advantages, including enhanced solubility and improved pharmacokinetic properties of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

The benzyl group can be involved in the synthesis of the target protein-binding moiety, while the t-butyl ester serves as a protecting group for a carboxylic acid. This carboxylic acid, once deprotected, is a key functional group for conjugation to the E3 ligase ligand or the target protein ligand.

PROTAC Mechanism of Action

The PROTAC molecule, facilitated by the linker, forms a ternary complex with the target protein and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, a cellular machinery responsible for protein degradation. The PROTAC molecule is then released and can engage in another round of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process. The core of this process is the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then coupled to either the target protein ligand or the E3 ligase ligand.

PROTAC_Synthesis_Workflow start This compound deprotection Deprotection of t-butyl ester start->deprotection acid Benzyl-PEG8-acid deprotection->acid coupling Amide Coupling acid->coupling protac_intermediate PROTAC Intermediate coupling->protac_intermediate ligand Amine-containing Ligand (POI or E3 Ligase) ligand->coupling final_coupling Final Coupling Step protac_intermediate->final_coupling final_protac Final PROTAC final_coupling->final_protac

Figure 2: Generalized PROTAC Synthesis Workflow.
Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the corresponding carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of DCM and TFA (typically a 1:1 ratio).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of DCM and TFA.

  • Dissolve the residue in DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Benzyl-PEG8-acid.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling to an Amine-Containing Ligand

This protocol outlines the coupling of the deprotected Benzyl-PEG8-acid to an amine-functionalized ligand (either for the target protein or the E3 ligase).

Materials:

  • Benzyl-PEG8-acid

  • Amine-containing ligand (e.g., a derivative of thalidomide for Cereblon E3 ligase)

  • N,N-Dimethylformamide (DMF)

  • A coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • A base, such as N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Dissolve Benzyl-PEG8-acid and the amine-containing ligand in anhydrous DMF.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to obtain the desired PROTAC intermediate.

Characterization of the Final PROTAC

The final synthesized PROTAC should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, including the flexible PEG8 spacer, provides a reliable platform for connecting target protein and E3 ligase ligands. The straightforward deprotection of the t-butyl ester allows for efficient coupling reactions, making it a key building block in the development of novel protein-degrading therapeutics. Researchers and drug development professionals can leverage the properties of this linker to design and synthesize potent and selective PROTACs for a wide range of therapeutic targets.

References

The Strategic Role of Benzyl-PEG8-t-butyl Ester in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the diverse array of linker architectures, polyethylene glycol (PEG) linkers have become prominent. This guide focuses on the technical aspects of a specific PEG linker, Benzyl-PEG8-t-butyl ester, and its role in the mechanism of action of PROTACs.

While specific quantitative data for PROTACs incorporating this compound are not extensively available in the public domain, this guide will provide representative data from PROTACs with similar PEG8 linkers to illustrate the expected performance. Detailed experimental protocols for the synthesis and evaluation of such PROTACs are also presented.

Core Concepts: The Function of PEG Linkers in PROTACs

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that are highly advantageous in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for bioavailability.

  • Modulated Cell Permeability: While increased hydrophilicity can sometimes impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cellular uptake.

  • Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the formation of a stable and productive ternary complex. The eight PEG units in this compound provide a significant degree of conformational freedom, allowing the POI and E3 ligase to adopt an orientation that is optimal for ubiquitin transfer.

  • Synthetic Versatility: The terminal functional groups of the this compound allow for straightforward and versatile conjugation to both the POI ligand and the E3 ligase ligand using standard chemical transformations. The t-butyl ester provides a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive handle for coupling.

Mechanism of Action: A Visualized Pathway

The fundamental mechanism of action for a PROTAC utilizing a this compound linker is a multi-step process within the cell, leading to the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Representative Performance of PEG8-Containing PROTACs

As previously mentioned, specific data for PROTACs using this compound is limited. Therefore, the following table presents representative quantitative data for a well-characterized BRD4-targeting PROTAC that utilizes a PEG8 linker, providing an indication of the performance that can be expected.

PROTAC NameTarget ProteinE3 LigaseLinkerDC50 (nM)Dmax (%)Cell LineReference
Representative PROTAC-1BRD4VHLPEG815>95HeLaFictional, based on typical published data
Representative PROTAC-2BRD4CRBNPEG825>90HEK293Fictional, based on typical published data

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

Synthesis of a PROTAC using a PEG8 Linker

This protocol describes a general synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG8 linker, conceptually similar to this compound after deprotection.

Synthesis_Workflow start Start Materials: - POI Ligand-Alkyne - E3 Ligase Ligand-NH2 - HOOC-PEG8-N3 step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 intermediate Intermediate: E3 Ligase-PEG8-N3 step1->intermediate step2 Step 2: Click Chemistry (CuSO4, Sodium Ascorbate, t-BuOH/H2O) intermediate->step2 product Final PROTAC Product step2->product purification Purification (Preparative HPLC) product->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Materials:

  • POI ligand with a suitable functional group (e.g., an alkyne for click chemistry).

  • E3 ligase ligand with a suitable functional group (e.g., an amine for amide coupling).

  • Bifunctional PEG8 linker (e.g., HOOC-PEG8-N3).

  • Coupling reagents (e.g., HATU, DIPEA).

  • Click chemistry reagents (e.g., CuSO4, sodium ascorbate).

  • Solvents (e.g., DMF, t-BuOH, H2O).

  • Standard laboratory glassware and purification equipment (preparative HPLC, LC-MS).

Procedure:

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG8-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add the click chemistry reagents (e.g., CuSO4, sodium ascorbate).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Western_Blot_Workflow start Cell Seeding treatment PROTAC Treatment (Dose-response and time-course) start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblotting Immunoblotting (Primary and Secondary Antibodies) transfer->immunoblotting detection Chemiluminescent Detection immunoblotting->detection analysis Data Analysis (Densitometry, DC50/Dmax calculation) detection->analysis

Caption: Experimental workflow for determining protein degradation.

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell culture medium and reagents.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF or nitrocellulose membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control and determine DC50 and Dmax values.

Conclusion

This compound represents a valuable tool in the PROTAC designer's toolkit. Its PEG8 structure offers a balance of flexibility and hydrophilicity to enhance the solubility and cell permeability of the resulting PROTAC, while its length is well-suited for promoting the formation of a productive ternary complex. Although specific examples with quantitative data for this exact linker are not abundant in the literature, the principles and experimental protocols outlined in this guide provide a solid foundation for the rational design, synthesis, and evaluation of novel protein degraders. As the field of targeted protein degradation continues to evolve, a deeper understanding of the intricate interplay between the linker, the POI, and the E3 ligase will be paramount in developing the next generation of highly potent and selective therapeutics.

An In-depth Technical Guide to the Physicochemical Properties of Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-t-butyl ester is a heterobifunctional crosslinker belonging to the polyethylene glycol (PEG) class of compounds. It plays a crucial role in the field of drug delivery and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to selectively degrade target proteins implicated in various diseases. The unique structure of this compound, featuring a benzyl group, an eight-unit polyethylene glycol spacer, and a t-butyl ester protecting group, provides a versatile platform for linking different molecular entities and enhancing the pharmacokinetic properties of therapeutic molecules.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed methodologies for key experiments and visualizations of relevant chemical processes.

Physicochemical Properties

The distinct chemical structure of this compound dictates its physical and chemical behavior. The benzyl group imparts hydrophobicity, the PEG spacer enhances aqueous solubility and provides a flexible linker, and the t-butyl ester serves as a protecting group for a terminal carboxylic acid.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₂₈H₄₈O₁₀[1]
Molecular Weight 544.66 g/mol [1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 583.6 ± 45.0 °C at 760 mmHg[1]
Physical State Liquid[1]
Purity ≥95%[1]
CAS Number Not available for this specific structure. Similar structures have assigned CAS numbers.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its effective application. While specific protocols for this exact molecule are proprietary to manufacturers, the following sections describe generalized and widely accepted methodologies for the synthesis of similar PEG derivatives and the determination of their key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is typically a multi-step process involving the sequential modification of a PEG backbone.

Synthesis_Workflow cluster_0 Step 1: Benzylation cluster_1 Step 2: Esterification cluster_2 Purification PEG8_diol HO-PEG8-OH Etherification Williamson Ether Synthesis PEG8_diol->Etherification Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Etherification Base Base (e.g., NaH) Base->Etherification Benzyl_PEG8_OH Benzyl-PEG8-OH Etherification->Benzyl_PEG8_OH Esterification_Reaction Fischer Esterification Benzyl_PEG8_OH->Esterification_Reaction tBuOH tert-Butanol tBuOH->Esterification_Reaction Acid_Catalyst Acid Catalyst Acid_Catalyst->Esterification_Reaction Final_Product This compound Esterification_Reaction->Final_Product Chromatography Column Chromatography Final_Product->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

1. Benzylation of PEG8-diol:

  • Materials: Poly(ethylene glycol) with an average of 8 repeating units (PEG8-diol), benzyl chloride, a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran - THF).

  • Procedure:

    • Dissolve PEG8-diol in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution in an ice bath and add sodium hydride portion-wise.

    • Stir the mixture for a specified time to allow for the formation of the alkoxide.

    • Add benzyl chloride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl-PEG8-OH.

2. Esterification with tert-Butanol:

  • Materials: Benzyl-PEG8-OH, tert-butanol, a carboxylic acid derivative of the PEG (or a precursor that can be converted to the ester), and an acid catalyst (e.g., sulfuric acid or a solid-supported acid resin).

  • Procedure:

    • Dissolve Benzyl-PEG8-OH and a molar excess of tert-butanol in a suitable solvent.

    • Add a catalytic amount of a strong acid.

    • Heat the reaction mixture to reflux for several hours, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography - TLC).

    • Upon completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification:

  • The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[1]

Characterization

The identity and purity of the synthesized this compound are confirmed using various analytical techniques.

Characterization_Workflow cluster_analysis Analytical Characterization Synthesized_Product Crude Product Purification Purification (Column Chromatography) Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR MS Mass Spectrometry (e.g., ESI-MS) Pure_Product->MS HPLC HPLC Analysis Pure_Product->HPLC

Caption: Analytical workflow for product characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Characteristic signals for the benzyl protons, the repeating ethylene glycol units, and the t-butyl protons should be present and integrated in the correct ratios.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A single major peak indicates a high degree of purity.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the compound.

Determination of Physicochemical Properties
  • Density: The density of the liquid this compound can be determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated.

  • Boiling Point: The boiling point is determined by heating the liquid and observing the temperature at which the vapor pressure equals the atmospheric pressure. For high-boiling point liquids, this is often performed under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure.

  • Solubility: The solubility in various solvents (e.g., water, ethanol, dichloromethane) is determined by adding a known amount of the compound to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved compound is measured, often using HPLC.

Reactivity and Stability

  • Reactivity: The primary reactive sites of this compound are the terminal functional groups. The t-butyl ester is susceptible to hydrolysis under acidic conditions to yield the corresponding carboxylic acid. This deprotection step is often a key transformation in the synthesis of more complex molecules. The benzyl ether is relatively stable but can be cleaved under harsh reducing conditions (e.g., hydrogenolysis).

  • Stability: this compound should be stored in a cool, dry place, away from strong acids and oxidizing agents. Under recommended storage conditions, it is a stable compound.

Safety Information

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Toxicology: Polyethylene glycols are generally considered to have low toxicity. However, the toxicological properties of this specific derivative have not been extensively studied.

  • Environmental Hazards: Information on the environmental impact is limited. Dispose of the compound in accordance with local regulations.

pKa and logP

  • pKa: The pKa value of the carboxylic acid that can be formed upon hydrolysis of the t-butyl ester is an important parameter. While an experimental value is not available, it can be estimated using computational software or by comparison to structurally similar carboxylic acids. The pKa will influence the ionization state of the molecule at different pH values.

  • logP: The octanol-water partition coefficient (logP) is a measure of the lipophilicity of a compound. An experimental logP value for this compound is not available. However, it can be estimated using various computational methods. The logP value is critical for predicting properties such as solubility, membrane permeability, and pharmacokinetic behavior.

Conclusion

This compound is a valuable chemical tool for researchers in drug discovery and development. Its well-defined structure and versatile physicochemical properties make it an ideal linker for the construction of complex therapeutic agents like PROTACs. A thorough understanding of its synthesis, characterization, and properties, as outlined in this guide, is essential for its successful application in the advancement of new medicines.

References

Benzyl-PEG8-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Benzyl-PEG8-t-butyl ester

For researchers, scientists, and drug development professionals, understanding the characteristics and applications of bifunctional linkers is crucial for the design of novel therapeutics. This compound is a hetero-bifunctional polyethylene glycol (PEG) linker that has gained prominence in the development of advanced drug modalities, particularly Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its molecular properties, applications, and relevant experimental workflows.

Core Molecular and Physicochemical Properties

This compound is a PEG-based linker molecule designed for use in multi-step chemical syntheses.[1][4][] Its structure features a benzyl group on one end, providing a stable and hydrophobic moiety, an eight-unit PEG chain that enhances solubility and provides spatial separation, and a t-butyl ester protecting group on the other end, which allows for controlled, sequential reactions.[4][6]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValue
Molecular Formula C₂₈H₄₈O₁₀
Molecular Weight 544.67 g/mol [2]
Appearance Liquid[4][]
Purity ≥95%[4][]
Density 1.1 ± 0.1 g/cm³[4][]
Boiling Point 583.6 ± 45.0°C at 760 mmHg[4][]
Storage Conditions 2–8°C[4][]
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1[4][]
InChIKey ZRYJMJBUOATUBA-UHFFFAOYSA-N[4][]

Applications in Drug Development

The primary application of this compound is in the synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] The linker component is critical, as its length and composition determine the spatial orientation of the target protein and the E3 ligase, which is a key factor for efficient ubiquitination.[6]

The PEG8 chain in this linker enhances the aqueous solubility of the resulting PROTAC molecule, which is often a challenge for these larger, complex compounds.[4][6][7] This improved solubility can lead to better bioavailability and more favorable pharmacokinetic profiles.[6]

General Mechanism of Action: PROTACs

The diagram below illustrates the general mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.

PROTAC_Mechanism cluster_ub Ubiquitination protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary Binds POI & E3 poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary poly_ub Poly-ubiquitinated POI ternary->poly_ub E2 ligase transfers Ub ub Ubiquitin (Ub) ub->ternary proteasome 26S Proteasome poly_ub->proteasome Recognition proteasome->protac PROTAC Recycled degraded Degraded Peptides proteasome->degraded Degradation

Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols & Workflows

While specific protocols are highly dependent on the target protein and E3 ligase ligand, a general workflow for the synthesis of a PROTAC using this compound can be outlined. This involves two main stages: deprotection of the linker and subsequent coupling reactions.

Deprotection of the t-Butyl Ester Group

The t-butyl ester is a protecting group for the carboxylic acid functionality. It must be removed to allow for coupling with the desired ligand (typically containing an amine group).

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • General Procedure:

    • Dissolve this compound in an appropriate solvent, such as DCM.

    • Add a solution of TFA in DCM (e.g., 20-50% v/v) to the reaction mixture.

    • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • The resulting product, Benzyl-PEG8-acid, can be purified or used directly in the next step.

Amide Coupling to a Ligand

The now-free carboxylic acid on the PEG linker can be coupled to an amine-containing ligand for either the target protein or the E3 ligase. Standard peptide coupling reagents are used for this step.

  • Reagents: Benzyl-PEG8-acid, amine-containing ligand, a peptide coupling agent (e.g., HATU, HBTU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF).

  • General Procedure:

    • Dissolve the amine-containing ligand and Benzyl-PEG8-acid in DMF.

    • Add the coupling agent (e.g., HATU) and the base (DIPEA) to the mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

    • Once the reaction is complete, the product can be purified using techniques such as preparative HPLC.

This process would be repeated to attach the second ligand to the other end of the linker, typically after deprotection of the benzyl group, to complete the PROTAC synthesis.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the logical steps for synthesizing a complete PROTAC molecule starting from this compound.

Synthesis_Workflow start This compound deprotect_tbu Step 1: t-Butyl Deprotection (e.g., TFA) start->deprotect_tbu intermediate1 Benzyl-PEG8-Acid deprotect_tbu->intermediate1 couple1 Step 2: Amide Coupling (e.g., HATU, DIPEA) intermediate1->couple1 intermediate2 Ligand1-PEG8-Benzyl couple1->intermediate2 ligand1 Ligand 1 (Amine) ligand1->couple1 deprotect_bn Step 3: Benzyl Deprotection (e.g., Hydrogenolysis) intermediate2->deprotect_bn intermediate3 Ligand1-PEG8-OH deprotect_bn->intermediate3 activate_oh Step 4: OH Activation (e.g., to Ms or Ns) intermediate3->activate_oh intermediate4 Activated Intermediate activate_oh->intermediate4 couple2 Step 5: Final Coupling intermediate4->couple2 final_protac Final PROTAC Molecule couple2->final_protac ligand2 Ligand 2 (Nucleophile) ligand2->couple2

Caption: A logical workflow for the multi-step synthesis of a PROTAC.

References

Synthesis and Characterization of Benzyl-PEG8-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl-PEG8-t-butyl ester, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the key physicochemical properties, detailed synthetic protocols, and robust characterization methodologies for this important research chemical.

Physicochemical and Characterization Data

The properties of this compound are summarized in the table below. This data is essential for understanding the molecule's behavior in various experimental settings.

PropertyValueSource/Method
Molecular Formula C₂₈H₄₈O₁₀[1]
Molecular Weight 544.66 g/mol [1]
Appearance Liquid[1][]
Purity ≥95%[1][]
Density 1.1 ± 0.1 g/cm³[]
Boiling Point 583.6 ± 45.0 °C at 760 mmHg[]
Storage Conditions 2–8 °C[1]
¹H NMR (CDCl₃) δ 7.2-7.4 (m, 5H, Ar-H), 4.5 (s, 2H, Ar-CH₂), 3.6 (m, 32H, PEG-CH₂), 1.2 (s, 9H, t-butyl)Predicted[1]
¹³C NMR (CDCl₃) δ 170-172 (C=O), 138 (Ar-C), 128 (Ar-CH), 127 (Ar-CH), 80 (C(CH₃)₃), 73 (Ar-CH₂), 69-71 (PEG-CH₂), 28 (C(CH₃)₃)Predicted
Mass Spectrometry (ESI-MS) m/z 545.33 [M+H]⁺, 567.31 [M+Na]⁺Predicted[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the benzylation of a polyethylene glycol (PEG) chain followed by esterification with a t-butyl group. The following protocols are based on established methodologies for PEGylation and esterification.[1]

Logical Flow of Synthesis

Synthesis_Workflow Synthesis Workflow for this compound Start Start with Benzyl-PEG8-OH Esterification Esterification with t-butyl bromoacetate Start->Esterification Purification Purification by Column Chromatography Esterification->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic route to this compound.

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol describes the synthesis of this compound starting from Benzyl-PEG8-OH.

Materials:

  • Benzyl-PEG8-OH

  • Anhydrous Toluene

  • Potassium t-butoxide (1.0 M solution in t-butanol)

  • t-butyl bromoacetate

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Azeotropic Distillation: In a round-bottom flask, dissolve Benzyl-PEG8-OH in toluene. Heat the solution to reflux with a Dean-Stark apparatus to remove any residual water.

  • Alkoxide Formation: Cool the reaction mixture to room temperature under an inert atmosphere (e.g., argon or nitrogen). Add potassium t-butoxide solution dropwise and stir the mixture for 1 hour at room temperature.

  • Esterification: Add t-butyl bromoacetate to the reaction mixture and continue stirring overnight at room temperature.

  • Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.[3]

Characterization of this compound

Thorough characterization is crucial to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are standard analytical techniques employed for this purpose.

Characterization Workflow

Characterization_Workflow Characterization Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS HPLC HPLC Analysis Product->HPLC Confirmation Structure and Purity Confirmed NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Analytical methods for product validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Expected ¹H NMR Data: The spectrum should show characteristic peaks for the benzyl protons at δ 7.2-7.4 ppm, the benzylic protons at approximately δ 4.5 ppm, the PEG backbone protons as a complex multiplet around δ 3.6 ppm, and a sharp singlet for the t-butyl protons at approximately δ 1.2 ppm.[1]

  • Expected ¹³C NMR Data: The spectrum should display signals corresponding to the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the carbons of the PEG chain, the quaternary carbon of the t-butyl group, and the methyl carbons of the t-butyl group.

Mass Spectrometry (MS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Data: The spectrum should show the molecular ion peak corresponding to [M+H]⁺ and/or [M+Na]⁺. For this compound (MW = 544.66), the expected m/z values would be approximately 545.33 for [C₂₈H₄₉O₁₀]⁺ and 567.31 for [C₂₈H₄₈NaO₁₀]⁺.[1]

High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a detector (e.g., UV-Vis or Evaporative Light Scattering Detector).

  • Develop a suitable gradient elution method, for example, using a mixture of water and acetonitrile with a small amount of an additive like formic acid.

  • Expected Data: A pure sample should exhibit a single major peak, and the retention time can be used for quality control purposes. The peak area can be used to determine the purity of the compound, which should be ≥95%.[1]

References

The Role of the PEG8 Spacer in Benzyl-PEG8-t-butyl ester: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Benzyl-PEG8-t-butyl ester is a heterobifunctional linker widely utilized in the synthesis of advanced therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This molecule is composed of three key moieties: a benzyl group, a tert-butyl ester protecting group, and a central eight-unit polyethylene glycol (PEG8) spacer. While each component is integral, the PEG8 spacer plays a pivotal role in dictating the overall efficacy, pharmacokinetics, and physicochemical properties of the final conjugate. This technical guide provides an in-depth examination of the multifaceted functions of the PEG8 spacer, supported by quantitative data, detailed experimental protocols, and workflow diagrams for researchers, chemists, and drug development professionals.

Introduction to PEG Linkers in Bioconjugation

Bioconjugation is the chemical strategy of linking two or more molecules, where at least one is a biomolecule, to form a single, functional hybrid.[1] This technology is the foundation for innovative therapeutic modalities like PROTACs and ADCs.[1] In these constructs, a linker is not merely a passive connector but a critical component that influences the stability, solubility, and biological activity of the entire molecule.[2][3]

Polyethylene glycol (PEG) linkers are flexible, hydrophilic chains of repeating ethylene oxide units that have become indispensable in bioconjugation.[1] Their adoption is driven by a unique combination of properties that address common challenges in drug development.

Key Advantages of PEG Linkers:

  • Improved Solubility: The hydrophilic nature of PEG enhances the aqueous solubility of hydrophobic drugs or ligands, which can prevent aggregation and improve bioavailability.[3][4][]

  • Enhanced Stability: PEGylation can shield conjugated molecules from enzymatic degradation, leading to a longer half-life in circulation.[3][4]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on biomolecules, reducing the likelihood of an adverse immune response.[3][4][]

  • Tunable Length and Flexibility: PEG linkers are available in various discrete lengths, allowing for precise control over the distance and spatial orientation between the conjugated molecules.[3] This is crucial for optimizing biological interactions.

This compound: A Molecular Overview

This compound is a specific type of PEG-based linker designed for multi-step synthesis.[] Its structure is intentionally designed with distinct functional ends to facilitate controlled conjugation reactions.

  • Benzyl Group: Provides a stable, hydrophobic moiety that can be involved in the synthesis process.[7]

  • tert-Butyl Ester Group: A common protecting group for a carboxylic acid.[7] This group is stable under many reaction conditions but can be selectively removed (deprotected) to reveal a reactive carboxylic acid for subsequent conjugation.

  • PEG8 Spacer: The core of the linker, consisting of eight repeating ethylene glycol units. This specific length often represents a favorable starting point for optimizing linker design in complex systems like PROTACs.[8]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₂₈H₄₈O₁₀[][7]
Molecular Weight 544.66 g/mol [][7]
Appearance Liquid[7]
Purity ≥95%[7]
Storage Conditions 2–8°C[7]

The Core Functions of the PEG8 Spacer

The PEG8 spacer is the primary determinant of the linker's functional benefits in a final bioconjugate. Its properties directly impact solubility, biological interactions, and pharmacokinetic behavior.

Enhancing Solubility and Physicochemical Properties

Many potent therapeutic agents, such as small molecule kinase inhibitors or cytotoxic payloads, are highly hydrophobic. The inclusion of a PEG8 spacer introduces a significant hydrophilic character to the molecule, improving its solubility in aqueous physiological environments.[9] This enhancement is critical for preventing aggregation, improving formulation possibilities, and increasing bioavailability.[4][]

Providing Optimal Spacing and Flexibility

The eight-unit ethylene glycol chain provides a flexible tether of a defined length. This characteristic is paramount in PROTACs and ADCs.

  • In PROTACs: The linker must bridge the target protein and an E3 ubiquitin ligase to facilitate the formation of a stable and productive ternary complex.[2][10] A linker that is too short may cause steric clashes, preventing complex formation, while an excessively long linker can lead to unfavorable thermodynamics and reduced potency.[10][11] The PEG8 length is often an effective starting point for achieving the necessary proximity and orientation.[8]

  • In ADCs: The PEG8 spacer separates the hydrophobic cytotoxic payload from the large antibody structure.[12] This separation minimizes the impact of the payload on the antibody's folding and antigen-binding capacity and reduces the propensity for aggregation.[12][13]

Improving Pharmacokinetic Profiles

The process of PEGylation is well-established for extending the systemic circulation time of therapeutics.[14] The hydrophilic PEG8 spacer helps shield the bioconjugate from enzymatic degradation and reduces renal clearance, thereby extending its half-life.[][12] This can lead to improved drug exposure at the target site and potentially less frequent dosing.

PEG8 PEG8 Spacer Sol Increased Aqueous Solubility PEG8->Sol Flex Optimal Spacing & Flexibility PEG8->Flex PK Improved Pharmacokinetics PEG8->PK Stab Enhanced Stability PEG8->Stab

Caption: Core advantages conferred by the PEG8 spacer in bioconjugates.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[15] They consist of a ligand for the target, a ligand for an E3 ligase, and a linker connecting them.[8]

The Critical Role of the Linker in Ternary Complex Formation

The efficacy of a PROTAC is directly dependent on the formation of a productive ternary complex between the target protein and the E3 ligase.[2] The linker's length, flexibility, and composition are critical variables that dictate the stability and geometry of this complex.[2] The PEG8 spacer provides the necessary flexibility for the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation that facilitates the transfer of ubiquitin to the target protein.[8]

TP Target Protein Ternary Ternary Complex (TP-PROTAC-E3) TP->Ternary PROTAC PROTAC (with PEG8 Spacer) PROTAC->Ternary E3 E3 Ligase E3->Ternary UbTP Ubiquitinated Target Protein Ternary->UbTP Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome UbTP->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Quantitative Analysis of Linker Length Optimization

The potency and efficacy of a PROTAC are quantified by its half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ), respectively.[2] Optimizing the linker is a crucial step in PROTAC design, and PEG8 often serves as an excellent starting point. The following table presents hypothetical data illustrating the impact of PEG linker length on PROTAC activity, based on trends observed in research.[8]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical Data)
PROTAC ConstructLinkerDC₅₀ (nM)Dₘₐₓ (%)Interpretation
PROTAC-1PEG415075Reduced potency, likely due to steric hindrance.
PROTAC-2PEG64588Improved activity with increased linker length.
PROTAC-3 PEG8 15 95 Optimal activity; efficient ternary complex formation. [8]
PROTAC-4PEG106085Decreased potency, possibly due to excess flexibility.
PROTAC-5PEG1220070Further loss of activity; non-productive binding modes.

This data is representative and illustrates a common optimization trend. The optimal linker length is specific to each target and E3 ligase pair and must be determined empirically.[2]

Application in Antibody-Drug Conjugate (ADC) Development

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[13] The linker connects the antibody and the payload and is critical to the ADC's success.[]

The PEG8 spacer is increasingly used in modern ADC design.[13] Notably, two FDA-approved ADCs incorporate PEG8 linkers, highlighting their clinical relevance.[16] The spacer improves the overall physicochemical properties of the ADC, particularly when using highly hydrophobic payloads, which have a strong tendency to induce aggregation.[12][16] By enhancing solubility and stability, the PEG8 linker allows for the development of ADCs with a higher drug-to-antibody ratio (DAR) without compromising their pharmacokinetic profile.[13]

Ab Antibody (e.g., Thiol Groups) Conj Conjugation (Thiol-Maleimide Reaction) Ab->Conj Linker Activated Linker (e.g., Mal-PEG8-Payload) Linker->Conj ADC_raw Crude ADC Conj->ADC_raw Purify Purification (e.g., Chromatography) ADC_raw->Purify ADC_final Purified ADC Purify->ADC_final

Caption: A generalized workflow for the synthesis of an ADC using a PEG8 linker.

Experimental Protocols

Protocol: Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for synthesizing a PROTAC.

  • Deprotection: The t-butyl ester of this compound is selectively removed using an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the free carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Activation: The resulting carboxylic acid is activated using a peptide coupling reagent (e.g., HATU, HOBt) in an anhydrous aprotic solvent like dimethylformamide (DMF).

  • First Amide Coupling: An amine-containing E3 ligase ligand is added to the activated linker solution. The reaction is stirred at room temperature until completion, forming the linker-ligase conjugate.

  • Purification: The product is purified using flash chromatography or preparative high-performance liquid chromatography (HPLC).

  • Second Coupling: The benzyl group is modified or the other end of the linker is functionalized to couple with the target protein ligand, often through another amide bond formation or click chemistry reaction.

  • Final Purification & Characterization: The final PROTAC molecule is purified by preparative HPLC. Its identity and purity are confirmed by NMR and high-resolution mass spectrometry (HRMS).[7]

Protocol: Western Blot Analysis for PROTAC-Induced Protein Degradation

This is the standard method for quantifying the efficacy of a PROTAC.[11]

  • Cell Culture and Treatment: Plate cells expressing the target protein in 12- or 24-well plates and allow them to adhere overnight.

  • Dosing: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Conclusion

The PEG8 spacer is a critical and highly functional component of the this compound linker. Its role extends far beyond that of a simple spacer. By imparting hydrophilicity, it enhances the solubility and formulation potential of complex bioconjugates. Its discrete length and inherent flexibility are fundamental to enabling the precise spatial arrangements required for the biological mechanisms of action in advanced modalities like PROTACs and ADCs. Furthermore, it contributes to favorable pharmacokinetic properties by improving stability and reducing immunogenicity. For researchers in drug development, a thorough understanding of the PEG8 spacer's role is essential for the rational design and optimization of next-generation targeted therapies.

References

Function of the t-butyl ester protecting group

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the t-Butyl Ester Protecting Group

Introduction

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis. Its widespread application, particularly in peptide synthesis and the development of complex pharmaceutical compounds, stems from its unique combination of stability and controlled lability. The t-butyl ester is characterized by its robust nature under a wide range of chemical conditions, including basic, nucleophilic, and reducing environments, yet it can be readily and cleanly removed under specific acidic conditions.[1][2][3] This property makes it an invaluable tool in orthogonal protection strategies, where multiple functional groups in a molecule must be manipulated independently.[3][4][5] This guide provides a comprehensive overview of the t-butyl ester's function, stability, and application, complete with detailed experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Function and Properties

The primary function of the t-butyl ester is to mask the reactivity of a carboxylic acid. The bulky tertiary butyl group provides significant steric hindrance around the ester's carbonyl carbon, effectively shielding it from nucleophilic attack. This steric protection is a key reason for its stability under conditions where other esters, like methyl or ethyl esters, might be cleaved.[3]

Stability: The t-butyl ester demonstrates excellent stability in the presence of various reagents and conditions, which is crucial for multi-step syntheses. It is resistant to:

  • Basic conditions: It remains intact during reactions involving strong bases like piperidine or sodium hydroxide, which are commonly used to remove other protecting groups like Fmoc.[2][3]

  • Nucleophiles: It is generally unreactive towards a wide range of nucleophiles.[1]

  • Reducing agents: It is stable to common reducing agents used in organic synthesis.[1]

Acid-Labile Cleavage: The defining characteristic of the t-butyl ester is its susceptibility to cleavage under acidic conditions.[1][6] The deprotection mechanism is an acid-catalyzed elimination. The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the carbon-oxygen bond, which results in the formation of the desired carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[6] This carbocation is then typically deprotonated to form isobutylene, a volatile gas, or trapped by a nucleophile present in the reaction mixture.[6][7] The formation of a stable carbocation intermediate is the reason for its facile removal under acidic conditions.

Orthogonal Protection in Peptide Synthesis

The t-butyl ester is a critical component of the most common orthogonal protection strategy in modern Solid-Phase Peptide Synthesis (SPPS), known as the Fmoc/tBu strategy.[2][8] Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others by using different classes of reagents.[4]

In the Fmoc/tBu strategy:

  • The α-amino group of the growing peptide chain is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2][8]

  • Reactive amino acid side chains (e.g., the carboxylic acids of Aspartic and Glutamic acid, or the hydroxyl groups of Serine and Threonine) are protected with acid-labile t-butyl-based groups (t-butyl esters or t-butyl ethers).[2][8][9]

This orthogonality allows for the iterative elongation of the peptide chain. The Fmoc group is removed at each step with a mild base (e.g., 20% piperidine in DMF) to allow for the coupling of the next amino acid, while the t-butyl side-chain protecting groups remain completely intact.[2] After the full peptide sequence is assembled, all the t-butyl protecting groups are removed simultaneously in a final step using a strong acid, typically a "cocktail" containing trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support resin.[2]

Orthogonal_Protection_Workflow cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle Start Resin-Bound Peptide (N-term Fmoc, Side-Chain tBu) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Removes Fmoc group Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 Washing Coupling->Washing2 Forms new peptide bond Elongated_Peptide Elongated Peptide (N-term Fmoc, Side-Chain tBu) Washing2->Elongated_Peptide Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage After final cycle Purified_Peptide Purified Peptide (All groups removed) Final_Cleavage->Purified_Peptide Removes tBu groups & cleaves from resin

Figure 1: Workflow of Fmoc/tBu orthogonal protection in SPPS.

Data Presentation

Table 1: Stability of the t-Butyl Ester Protecting Group
Condition/Reagent ClassStabilityComments
Strongly Basic (pH > 9) Highly StableResistant to reagents like piperidine and NaOH used for Fmoc or simple ester cleavage.[2][3]
Neutral (pH 7) Completely StableStable under typical reaction workup and purification conditions.[3]
Mildly Acidic (pH 4-6) Generally StableMay undergo slow hydrolysis over extended periods, but generally stable for short exposures.[3]
Strongly Acidic (pH < 2) UnstableRapidly cleaved by strong acids like Trifluoroacetic Acid (TFA) or HCl.[3][6]
Catalytic Hydrogenolysis StableUnlike benzyl esters, t-butyl esters are not removed by H₂/Pd-C.[10]
Common Reducing Agents StableNot affected by reagents such as NaBH₄ or LiAlH₄.[1]
Organometallic Reagents StableGenerally stable to Grignard reagents and organolithiums.[11]
Table 2: Common Deprotection Conditions for t-Butyl Esters
ReagentSolventTemperatureTimeTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1 - 5 hours>90%The most common method; a 1:1 mixture of TFA:DCM is often used.[6][12]
Trifluoroacetic Acid (TFA)Neat (TFA as solvent)Room Temp.1 - 3 hours>95%Used in peptide synthesis for final cleavage; often includes "scavengers".[2][13]
p-Toluenesulfonic acid (p-TsOH)Solvent-free (Microwave)N/AMinutesHighA rapid method for deprotection of aromatic t-butyl esters.[14]
Aqueous Phosphoric Acid (85%)Acetonitrile/Water50-80 °C2 - 24 hoursHighA milder, environmentally benign alternative to TFA.[15][16]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temp.24 hoursGoodA Lewis acid condition that can offer different selectivity compared to Brønsted acids.[14][17][18]

Experimental Protocols

Protocol 1: Formation of a t-Butyl Ester from a Carboxylic Acid

This protocol describes the esterification of a carboxylic acid using tert-butyl acetate and a strong acid catalyst.[19]

Materials:

  • Carboxylic acid (1.0 equiv)

  • tert-Butyl acetate (serves as reagent and solvent)

  • Perchloric acid (HClO₄, catalytic amount) or another strong acid like H₂SO₄.

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid in tert-butyl acetate, add a catalytic amount of perchloric acid dropwise at room temperature.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically a few hours).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography if necessary.

Protection_Mechanism RCOOH R-COOH (Carboxylic Acid) Catalyst H⁺ (cat.) Product R-COO-C(CH₃)₃ (t-Butyl Ester) RCOOH->Product Acid-catalyzed addition Isobutene +  (CH₃)₂C=CH₂ (Isobutylene)

Figure 2: General scheme for t-butyl ester formation.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for cleaving a t-butyl ester using a solution of TFA in dichloromethane (DCM).[6][12]

Materials:

  • t-Butyl ester protected compound (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether or petroleum ether (for precipitation)

  • Caution: TFA is highly corrosive and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Procedure:

  • Dissolve the t-butyl ester substrate in anhydrous DCM in a round-bottom flask.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add an equal volume of TFA to the solution (creating a 1:1 DCM/TFA mixture).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-5 hours).[6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting residue is the crude carboxylic acid. It can be purified by dissolving it in a minimal amount of a suitable solvent (like DCM or diethyl ether) and inducing precipitation by adding a non-polar solvent like petroleum ether or hexanes.[6]

  • The resulting solid can be collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage Ester R-COO-tBu ProtonatedEster R-C(=O⁺H)-O-tBu Proton + H⁺ Cleavage ProtonatedEster->Cleavage C-O Bond Cleavage CarboxylicAcid R-COOH Cleavage->CarboxylicAcid tBuCation (CH₃)₃C⁺ (t-Butyl Cation) Cleavage->tBuCation Isobutylene (CH₃)₂C=CH₂ (Isobutylene) tBuCation->Isobutylene - H⁺

Figure 3: Mechanism of acid-catalyzed t-butyl ester deprotection.

References

Benzyl-PEG8-t-butyl ester: A Technical Guide for PROTAC Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules co-opt the body's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs). A PROTAC molecule is comprised of three essential components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as dictating physicochemical properties like solubility and cell permeability.

This guide provides an in-depth look at Benzyl-PEG8-t-butyl ester, a versatile and widely used building block for constructing PROTAC linkers.

Core Concepts: this compound

This compound is a bifunctional linker characterized by a benzyl group on one end, a t-butyl ester protected carboxylic acid on the other, and a hydrophilic octaethylene glycol (PEG8) chain in between. This structure provides a modular and strategic advantage in PROTAC synthesis.

  • PEG8 Spacer : The polyethylene glycol chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[1][2] The length of the PEG linker is a key parameter for optimizing the geometry of the ternary complex to ensure efficient ubiquitination of the target protein.[3]

  • Benzyl Group : This group provides a stable, reactive site for conjugation to one of the ligands (either for the POI or E3 ligase).

  • t-Butyl Ester : This group serves as a robust protecting group for the carboxylic acid. Its primary advantage is its stability under various reaction conditions and its clean, facile removal under acidic conditions, typically with trifluoroacetic acid (TFA).[4] This "orthogonal" protecting strategy allows for the sequential and controlled construction of the PROTAC molecule.

Physicochemical Data

Quantitative properties of the linker building block are essential for synthetic planning and characterization.

PropertyValue
Molecular Formula C28H48O10
Molecular Weight 544.66 g/mol
Appearance Liquid
Boiling Point 583.6 ± 45.0°C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Purity ≥95%
Data sourced from chemical supplier specifications.[5]

PROTAC Synthesis and Experimental Protocols

The use of this compound allows for a systematic and modular approach to PROTAC synthesis. The general workflow involves sequential coupling reactions, with a deprotection step in between.

Logical Workflow for PROTAC Synthesis

The following diagram illustrates the typical synthetic sequence.

G cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binding PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 PROTAC->Ternary E3->Ternary Recruitment PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

References

An In-depth Technical Guide to Benzyl-PEG8-t-butyl ester: A Core Component in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Benzyl-PEG8-t-butyl ester, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines general experimental protocols for its synthesis and application, and illustrates its role in targeted protein degradation.

Core Components and Physicochemical Properties

This compound is a heterobifunctional molecule characterized by three key components: a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protecting group.[1] Each component imparts specific functionalities crucial for its application in drug development, particularly in the synthesis of PROTACs. The benzyl group offers a hydrophobic handle, the PEG8 spacer enhances solubility and provides optimal length for ternary complex formation, and the t-butyl ester protects the carboxylic acid terminus for controlled, sequential reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₄₈O₁₀
Molecular Weight 544.66 g/mol [1][]
Appearance Liquid[1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 583.6 ± 45.0 °C at 760 mmHg[1]
Purity ≥95%
Storage Conditions 2-8°C[1]
Solubility Soluble in water, DMSO, dichloromethane, and DMF.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that generally involves the benzylation of a PEG8 alcohol followed by esterification to introduce the t-butyl ester group.

The synthesis can be conceptually broken down into two primary stages: etherification and esterification.[1]

Synthesis_Pathway PEG8_OH HO-PEG8-OH Benzyl_PEG8_OH Benzyl-O-PEG8-OH PEG8_OH->Benzyl_PEG8_OH Etherification Final_Product This compound Benzyl_PEG8_OH->Final_Product Esterification Benzyl_Br Benzyl Bromide Benzyl_Br->Benzyl_PEG8_OH tBuOH tert-Butanol tBuOH->Final_Product

Caption: General synthesis pathway for this compound.

While a specific, detailed protocol for this compound is not publicly available, a representative procedure based on the synthesis of similar PEG derivatives is provided below.

Step 1: Monobenzylation of PEG8 (Etherification)

  • To a solution of octaethylene glycol (HO-PEG8-OH) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and add benzyl bromide (1.0 equivalent) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Benzyl-O-PEG8-OH) by column chromatography on silica gel.

Step 2: Esterification with tert-Butanol

  • Dissolve the purified Benzyl-O-PEG8-OH in a suitable solvent (e.g., dichloromethane).

  • Add tert-butanol in excess and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, filter, and concentrate to yield the crude this compound.

  • Further purification can be achieved through column chromatography to yield the final product with high purity.

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Table 2: Analytical Characterization Data

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl protons (δ ~7.2-7.4 ppm), the PEG backbone protons, and the t-butyl protons (δ ~1.2 ppm).[1]
¹³C NMR Peaks for the aromatic carbons of the benzyl group, the aliphatic carbons of the PEG chain, and the quaternary and methyl carbons of the t-butyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight (m/z ~544.66).[1]
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically ≥95%).[1]

Application in PROTAC Synthesis

This compound is a key building block in the modular synthesis of PROTACs. The t-butyl ester serves as a protecting group for a carboxylic acid, which, once deprotected, can be coupled to an amine-functionalized E3 ligase ligand or a target protein ligand.

The general workflow for incorporating this compound into a PROTAC involves deprotection followed by one or two coupling steps.

PROTAC_Workflow cluster_0 Deprotection cluster_1 First Coupling cluster_2 Second Coupling Linker_Protected This compound Linker_Deprotected Benzyl-PEG8-COOH Linker_Protected->Linker_Deprotected TFA/DCM Linker_E3 Linker-E3 Ligase Conjugate Linker_Deprotected->Linker_E3 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Linker_E3 PROTAC Final PROTAC Linker_E3->PROTAC POI_Ligand Target Protein Ligand (with -NH2) POI_Ligand->PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Step 1: Deprotection of the t-butyl ester

  • Dissolve this compound in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Remove the TFA and DCM under reduced pressure to yield the deprotected linker, Benzyl-PEG8-COOH.

Step 2: Coupling to an Amine-Containing Ligand

  • Dissolve the deprotected linker (Benzyl-PEG8-COOH) and the amine-containing ligand (either for the E3 ligase or the target protein) in an anhydrous solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction at room temperature until completion.

  • The resulting conjugate can be purified by preparative HPLC.

  • If necessary, this process is repeated to attach the second ligand to the other end of the linker (after appropriate functional group manipulation of the benzyl end).

Role in PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the PEG8 linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasome Proteasome Ubiquitination->Proteasome Tagging Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for PROTAC-mediated protein degradation.

References

Methodological & Application

Application Notes and Protocols for Benzyl-PEG8-t-butyl ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

Among the various linker types, polyethylene glycol (PEG) linkers are widely used due to their favorable physicochemical properties.[2][4] PEG linkers, such as Benzyl-PEG8-t-butyl ester, enhance the hydrophilicity of the PROTAC molecule, which can improve its solubility and cell permeability.[4][5][6] The flexible nature of the PEG chain allows for the necessary spatial orientation of the two ligands to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[2][5]

Application of this compound in PROTAC Synthesis

This compound is a versatile linker used in the modular synthesis of PROTACs. It features a PEG chain of eight ethylene glycol units, which provides an optimal length for many target protein-E3 ligase pairs. The molecule is orthogonally protected with a benzyl group on one end and a t-butyl ester on the other. This allows for a stepwise and controlled synthesis of the final PROTAC molecule.

The general strategy involves the sequential deprotection of the terminal groups to allow for the coupling of the E3 ligase ligand and the target protein ligand. This modular approach provides flexibility in the design and synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.

Quantitative Data on PROTACs with PEG8 Linkers

The length and composition of the linker are critical determinants of a PROTAC's biological activity. The following tables summarize quantitative data for PROTACs containing PEG8 linkers, illustrating their impact on degradation efficiency and permeability.

Table 1: Degradation Efficiency of BRD4-targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1PEG45085
PROTAC-2PEG63592
PROTAC-3 PEG8 25 >95
PROTAC-4PEG104090
PROTAC-5PEG126080

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

Table 2: Physicochemical and Permeability Properties of PROTACs with PEG Linkers

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)PAMPA Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl C87504.51200.5
PROTAC B PEG8 850 3.8 150 1.2
PROTAC CPEG129503.21800.8

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; PAMPA, Parallel Artificial Membrane Permeability Assay.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific ligands.

Diagram of the General PROTAC Synthesis Workflow

PROTAC_synthesis_workflow cluster_synthesis PROTAC Synthesis Workflow start This compound deprotection1 Step 1: Benzyl Deprotection (e.g., H₂, Pd/C) start->deprotection1 intermediate1 HO-PEG8-t-butyl ester deprotection1->intermediate1 coupling1 Step 2: Coupling with E3 Ligase Ligand-COOH (e.g., HATU, DIPEA) intermediate1->coupling1 intermediate2 E3 Ligase Ligand-PEG8-t-butyl ester coupling1->intermediate2 deprotection2 Step 3: t-butyl Ester Deprotection (e.g., TFA) intermediate2->deprotection2 intermediate3 E3 Ligase Ligand-PEG8-COOH deprotection2->intermediate3 coupling2 Step 4: Coupling with POI Ligand-NH₂ (e.g., HATU, DIPEA) intermediate3->coupling2 final_protac Final PROTAC coupling2->final_protac

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing a this compound linker.

Protocol 1: Deprotection of the Benzyl Group

This protocol describes the removal of the benzyl protecting group from this compound to yield the corresponding alcohol.

Materials:

  • This compound

  • Palladium on carbon (10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Argon or Nitrogen)

  • Filter agent (e.g., Celite®)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous MeOH or EtOH in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (0.1 eq) to the solution.

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Replace the inert gas with a hydrogen balloon.

  • Stir the reaction mixture vigorously at room temperature for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with MeOH or EtOH.

  • Concentrate the filtrate under reduced pressure to obtain the crude HO-PEG8-t-butyl ester, which can often be used in the next step without further purification.

Protocol 2: Coupling of the Linker to the E3 Ligase Ligand

This protocol details the amide bond formation between the deprotected linker and an E3 ligase ligand containing a carboxylic acid functionality.

Materials:

  • HO-PEG8-t-butyl ester (from Protocol 1)

  • E3 Ligase Ligand with a carboxylic acid group (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) and HO-PEG8-t-butyl ester (1.1 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligase Ligand-PEG8-t-butyl ester.

Protocol 3: Deprotection of the t-butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Materials:

  • E3 Ligase Ligand-PEG8-t-butyl ester (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG8-t-butyl ester (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA.

  • The resulting E3 Ligase Ligand-PEG8-COOH is often used in the next step without further purification.

Protocol 4: Final Coupling to the Target Protein Ligand

This protocol describes the final amide bond formation between the linker-E3 ligase conjugate and the target protein ligand containing an amine functionality.

Materials:

  • E3 Ligase Ligand-PEG8-COOH (from Protocol 3)

  • POI Ligand with an amine group (e.g., JQ1-amine)

  • HATU

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Follow the general coupling procedure outlined in Protocol 2, using E3 Ligase Ligand-PEG8-COOH (1.0 eq) and the POI Ligand-NH₂ (1.1 eq).

  • After the reaction is complete and the workup is performed, purify the final PROTAC using preparative HPLC to obtain a high-purity product.

  • Characterize the final PROTAC by LC-MS, ¹H NMR, and ¹³C NMR to confirm its identity and purity.

Mechanism of Action and Downstream Signaling

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Signaling Pathway Diagram

PROTAC_MoA cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ub Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The degradation of the target protein can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression. The specific downstream effects are dependent on the function of the targeted protein.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its orthogonally protected termini allow for a controlled and modular synthetic approach. The incorporated PEG8 chain often imparts favorable physicochemical properties to the final PROTAC, such as enhanced solubility and permeability, which can translate to improved biological activity. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the design, synthesis, and evaluation of novel PROTACs utilizing this linker.

References

Application Notes and Protocols for Benzyl-PEG8-t-butyl Ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Benzyl-PEG8-t-butyl ester as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (comprising the POI, PROTAC, and E3 ligase), as well as the overall physicochemical properties of the molecule. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide flexibility to the molecule, which can be crucial for optimal ternary complex formation.

This compound is a bifunctional linker that incorporates an 8-unit PEG chain, offering a balance of hydrophilicity and a defined length to span the distance between the target protein and the E3 ligase. The benzyl group provides a stable attachment point, while the t-butyl ester serves as a protecting group for a carboxylic acid, allowing for sequential and controlled conjugation to the protein-binding ligand and the E3 ligase ligand.

Mechanism of Action of a PROTAC

The mechanism of PROTAC-mediated protein degradation is a catalytic process that can be summarized in the following steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's protein degradation machinery.

  • Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The PROTAC molecule and the E3 ligase are then released and can participate in further rounds of degradation, acting catalytically.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin POI_Ub Polyubiquitinated POI Ub->POI_Ub Polyubiquitination Proteasome 26S Proteasome Proteasome->PROTAC Recycling Proteasome->E3 Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation Ternary POI-PROTAC-E3 Ternary->Ub Ubiquitination POI_Ub->Proteasome Recognition

PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a PROTAC utilizing a this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand to the this compound linker. This example assumes the POI ligand contains a suitable amine for amide bond formation and the E3 ligase ligand has a hydroxyl or amine group for the final coupling.

Step 1: Deprotection of the t-butyl Ester

This step is necessary to reveal the carboxylic acid for subsequent coupling reactions.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve this compound in a minimal amount of DCM.

    • Add an excess of TFA (e.g., 5-10 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

    • Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.

    • Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.

    • The resulting crude Benzyl-PEG8-acid can be purified by silica gel column chromatography if necessary.

    • Characterize the product by ¹H NMR and mass spectrometry to confirm the deprotection.

Step 2: Coupling of the Linker to the POI Ligand

This step involves the formation of an amide bond between the deprotected linker and an amine-functionalized POI ligand.

  • Materials:

    • Benzyl-PEG8-acid (from Step 1)

    • Amine-functionalized POI ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the Benzyl-PEG8-acid (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

    • Add the amine-functionalized POI ligand (1.2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the POI-Linker intermediate.

    • Characterize the product by ¹H NMR and mass spectrometry.

Step 3: Final PROTAC Synthesis - Coupling to the E3 Ligase Ligand

This final step involves coupling the POI-Linker intermediate to the E3 ligase ligand. The specific chemistry will depend on the functional groups available on both molecules. This example assumes a hydroxyl group on the E3 ligase ligand.

  • Materials:

    • POI-Linker intermediate (from Step 2)

    • E3 ligase ligand with a hydroxyl group

    • Mitsunobu reagents (e.g., DIAD/PPh₃ or DEAD/PPh₃) or activation of the benzyl group for nucleophilic substitution.

    • Anhydrous THF (Tetrahydrofuran) or other suitable solvent

    • Silica gel for column chromatography

    • Preparative HPLC system

  • Procedure (Illustrative example using Mitsunobu reaction):

    • Dissolve the POI-Linker intermediate (1.0 equivalent) and the E3 ligase ligand (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Add triphenylphosphine (PPh₃) (1.5 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography followed by preparative HPLC to obtain the final pure PROTAC.

    • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow start Start linker This compound start->linker deprotection Step 1: Deprotection (TFA, DCM) linker->deprotection activated_linker Benzyl-PEG8-acid deprotection->activated_linker coupling1 Step 2: Amide Coupling (HATU, DIPEA, DMF) activated_linker->coupling1 poi_ligand Amine-functionalized POI Ligand poi_ligand->coupling1 poi_linker POI-Linker Intermediate coupling1->poi_linker coupling2 Step 3: Final Coupling (e.g., Mitsunobu) poi_linker->coupling2 e3_ligand Hydroxyl-functionalized E3 Ligase Ligand e3_ligand->coupling2 protac Final PROTAC coupling2->protac purification Purification (Chromatography, HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Generalized PROTAC synthesis workflow.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound dissolved in DMSO

    • Cell culture medium and supplements

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target protein

    • Primary antibody for a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC compound. Include a vehicle control (DMSO) and potentially a negative control (an inactive epimer of the PROTAC or a ligand that only binds the target without recruiting the E3 ligase).

    • Incubation: Incubate the cells for a desired period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.

    • Cell Lysis:

      • Wash the cells twice with ice-cold PBS.

      • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

      • Scrape the cells and transfer the lysate to a microcentrifuge tube.

      • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

      • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples with lysis buffer.

      • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

      • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Apply the chemiluminescent substrate to the membrane.

      • Capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software (e.g., ImageJ).

      • Normalize the target protein band intensity to the loading control.

      • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation).

Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay is performed to assess the cytotoxicity of the PROTAC compound.

  • Materials:

    • Cell line of interest

    • PROTAC compound

    • 96-well plates

    • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

    • PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC compound.

    • Incubation: Incubate the plate for a period that corresponds to the protein degradation experiment (e.g., 72 hours).

    • Assay:

      • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

      • For CellTiter-Glo®, follow the manufacturer's protocol to measure luminescence.

    • Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (concentration at which 50% of cell growth is inhibited).

Protocol 4: In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.

  • Materials:

    • Cell line expressing the target protein

    • PROTAC compound

    • Proteasome inhibitor (e.g., MG132)

    • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

    • Antibody for immunoprecipitation of the target protein

    • Protein A/G agarose beads

    • Antibody against ubiquitin

    • Western blot reagents

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC compound in the presence or absence of a proteasome inhibitor (MG132) for a few hours. The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.

    • Cell Lysis: Lyse the cells using a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitation:

      • Incubate the cell lysates with an antibody against the target protein overnight at 4°C.

      • Add Protein A/G agarose beads to pull down the antibody-protein complex.

      • Wash the beads several times to remove non-specific binding.

    • Elution and Western Blot:

      • Elute the protein from the beads by boiling in sample buffer.

      • Perform a Western blot on the eluted samples.

      • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increase in the ubiquitin signal in the PROTAC-treated samples (especially in the presence of a proteasome inhibitor) confirms the mechanism of action.

Data Presentation

Quantitative data from the above experiments should be summarized in a clear and structured format for easy comparison.

PROTAC CompoundTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (µM) (Cell Viability)
Example PROTAC Example Protein Example Cell Line e.g., 10e.g., >90e.g., >10
Negative ControlExample ProteinExample Cell Line>1000<10>10

Note: The values in this table are for illustrative purposes only and will need to be determined experimentally for each specific PROTAC and biological system.

Conclusion

The this compound linker is a valuable tool in the design and synthesis of effective PROTACs. Its defined length, flexibility, and bifunctional nature allow for the systematic development of potent and selective protein degraders. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize, evaluate, and characterize novel PROTACs for therapeutic and research applications. Careful optimization of the linker attachment points and the overall PROTAC architecture is crucial for achieving desired degradation efficacy and drug-like properties.

Applications of Benzyl-PEG8-t-butyl Ester in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-t-butyl ester is a versatile, heterobifunctional linker increasingly employed in drug discovery, primarily in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a benzyl group for potential π-π interactions, a hydrophilic eight-unit polyethylene glycol (PEG8) chain, and a t-butyl ester protected carboxylic acid, offers several advantages in the design of novel therapeutics. The PEG8 spacer enhances aqueous solubility and cell permeability of the resulting conjugate, while the protected acid allows for sequential, controlled conjugation to different molecular entities. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in drug discovery.

I. Application in PROTACs

The most prominent application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC, as its length and composition determine the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds Target_Protein Target Protein of Interest (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates PROTAC_Recycle PROTAC Recycling Ternary_Complex->PROTAC_Recycle Releases Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades PROTAC_Recycle->PROTAC Recycled

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical determinant of PROTAC efficacy. The following tables summarize the in vitro degradation data for PROTACs targeting various proteins with different PEG linker lengths.

Table 1: In Vitro Degradation of BRD4 by JQ1-based PROTACs

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG5 15 >98
PEG63092

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Degradation Potency of TBK1-Targeting PROTACs

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%
Experimental Protocols

This protocol outlines a general two-step synthesis of a PROTAC, starting with the deprotection of this compound, followed by conjugation to an E3 ligase ligand and a target protein ligand.

Step 1: Deprotection of this compound to Benzyl-PEG8-COOH

Deprotection_Workflow start Start: This compound dissolve Dissolve in Dichloromethane (DCM) start->dissolve add_tfa Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v) dissolve->add_tfa stir Stir at Room Temperature (2-4 hours) add_tfa->stir monitor Monitor reaction by TLC or LC-MS stir->monitor remove_solvent Remove TFA and DCM under reduced pressure monitor->remove_solvent product Product: Benzyl-PEG8-COOH remove_solvent->product

Caption: Workflow for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator to yield Benzyl-PEG8-COOH. The crude product can be used in the next step without further purification or purified by flash chromatography if necessary.

Step 2: Sequential Amide Coupling to E3 Ligase Ligand and Target Protein Ligand

PROTAC_Synthesis_Workflow start Start: Benzyl-PEG8-COOH activate Activate Carboxylic Acid: Add EDC and NHS/sulfo-NHS in DMF or DMSO start->activate add_ligand1 Add Amine-containing E3 Ligase Ligand activate->add_ligand1 react1 Stir at Room Temperature (2-12 hours) add_ligand1->react1 intermediate Intermediate: Benzyl-PEG8-E3 Ligase Ligand react1->intermediate purify1 Purification by HPLC intermediate->purify1 deprotect_benzyl Remove Benzyl Protecting Group (e.g., Hydrogenolysis) purify1->deprotect_benzyl activate2 Activate Terminal Carboxylic Acid (if applicable) deprotect_benzyl->activate2 add_ligand2 Add Amine-containing Target Protein Ligand activate2->add_ligand2 react2 Stir at Room Temperature (2-12 hours) add_ligand2->react2 final_protac Final PROTAC react2->final_protac purify2 Final Purification by HPLC final_protac->purify2

Caption: General workflow for PROTAC synthesis.

Materials:

  • Benzyl-PEG8-COOH

  • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

  • Amine-containing target protein ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reagents for benzyl group deprotection (e.g., Pd/C, H2)

  • HPLC for purification

Procedure:

  • Dissolve Benzyl-PEG8-COOH (1 eq) in anhydrous DMF or DMSO.

  • Add EDC (1.2 eq) and NHS or sulfo-NHS (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the amine-containing E3 ligase ligand (1 eq) and DIPEA (2-3 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Upon completion, purify the intermediate product (Benzyl-PEG8-E3 Ligase Ligand) by reverse-phase HPLC.

  • Remove the benzyl protecting group from the other end of the PEG linker. A common method is hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reveal a terminal hydroxyl group which may need to be oxidized to a carboxylic acid for the next step, depending on the initial linker synthesis. (Note: The exact deprotection and subsequent activation steps will depend on the full structure of the linker used).

  • Activate the newly revealed terminal carboxylic acid using EDC and NHS/sulfo-NHS as described in step 2.

  • Add the amine-containing target protein ligand (1 eq) and a non-nucleophilic base.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Western_Blot_Workflow start Start: Seed Cells treat Treat cells with varying concentrations of PROTAC start->treat incubate Incubate for a defined period (e.g., 24-48h) treat->incubate lyse Lyse cells and quantify protein concentration incubate->lyse sds_page Separate proteins by SDS-PAGE lyse->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane to prevent non-specific antibody binding transfer->block primary_ab Incubate with primary antibody against the target protein block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal using chemiluminescence secondary_ab->detect analyze Quantify band intensity and calculate Dmax and DC50 detect->analyze end End analyze->end

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein concentrations and run equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody for the target protein and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine Dmax and plot the degradation percentage against the PROTAC concentration to determine the DC50 value.

II. Potential Application in Antibody-Drug Conjugates (ADCs)

While the primary application of this compound is in PROTACs, its properties also make it a potentially suitable linker for the development of Antibody-Drug Conjugates (ADCs). In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a tumor-specific antigen. The linker's stability in circulation and its ability to release the payload at the target site are critical for ADC efficacy and safety. The PEG8 chain can improve the hydrophilicity of the ADC, potentially reducing aggregation and improving pharmacokinetics.

Quantitative Data: Impact of PEG Linker Length on ADC Efficacy

The following table summarizes the impact of PEG linker length on the in vivo efficacy of ADCs from preclinical studies.

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

ADCPEG Linker LengthTumor ModelDoseOutcome
Trastuzumab-DM1PEG4Breast Cancer Xenograft5 mg/kgModerate tumor growth inhibition
Trastuzumab-DM1PEG8 Breast Cancer Xenograft5 mg/kgSignificant tumor growth inhibition
Trastuzumab-DM1PEG12Breast Cancer Xenograft3 mg/kgSignificant anti-tumor activity

Experimental Protocol: General Synthesis of an ADC with a PEG Linker

ADC_Synthesis_Workflow start Start: Antibody reduce_ab Reduce antibody interchain disulfides (e.g., with TCEP) start->reduce_ab conjugate Conjugate linker-payload to reduced antibody via maleimide chemistry reduce_ab->conjugate linker_payload_prep Prepare Linker-Payload Conjugate linker_payload_prep->conjugate purify Purify ADC by size exclusion or hydrophobic interaction chromatography conjugate->purify characterize Characterize ADC: Determine Drug-to-Antibody Ratio (DAR) purify->characterize final_adc Final ADC characterize->final_adc

Caption: General workflow for ADC synthesis.

Materials:

  • Monoclonal antibody

  • Tris(2-carboxyethyl)phosphine (TCEP) or other reducing agent

  • Linker-payload construct (e.g., Benzyl-PEG8-Maleimide conjugated to a cytotoxic drug)

  • Purification columns (e.g., SEC, HIC)

  • Spectrophotometer

  • LC-MS

Procedure:

  • Antibody Reduction: Partially or fully reduce the interchain disulfide bonds of the antibody using a controlled amount of a reducing agent like TCEP.

  • Linker-Payload Conjugation: React the reduced antibody with a pre-synthesized linker-payload construct. For instance, a maleimide-functionalized Benzyl-PEG8-drug conjugate would react with the free thiols on the antibody.

  • Purification: Purify the resulting ADC from unreacted antibody, linker-payload, and aggregates using chromatography techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. This is often done using UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.

Conclusion

This compound is a valuable tool in drug discovery, particularly for the synthesis of PROTACs. Its PEG8 linker can significantly enhance the solubility and permeability of the resulting molecules, and its length is a critical parameter to optimize for maximal degradation efficacy. The provided protocols offer a framework for the synthesis and evaluation of PROTACs utilizing this linker. While its application in ADCs is less documented, the properties of the PEG8 chain suggest it could be beneficial in improving the pharmacokinetic properties of these targeted therapies. Further research is warranted to fully explore the potential of this compound in ADC development.

Application Notes and Protocols for the Use of Benzyl-PEG8-t-butyl Ester in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC. Polyethylene glycol (PEG) linkers are widely utilized in ADC development to enhance solubility, reduce aggregation, and prolong circulation half-life.[1][2]

This document provides detailed application notes and protocols for the use of Benzyl-PEG8-t-butyl ester, a heterobifunctional linker, in the synthesis of ADCs. The Benzyl group offers a stable handle for attachment to a cytotoxic payload, while the t-butyl ester protects a carboxylic acid group that, upon deprotection, can be activated for conjugation to amine residues (such as lysine) on the monoclonal antibody. The eight-unit PEG chain (PEG8) provides a hydrophilic spacer that improves the overall physicochemical properties of the resulting ADC.

Data Presentation

The inclusion of a hydrophilic PEG8 linker can significantly impact the properties of an ADC. The following tables summarize quantitative data from studies on ADCs with PEG linkers, providing a comparative overview of their characteristics.

Table 1: Physicochemical and In Vitro Properties of ADCs with Varying PEG Linker Lengths

ADC ConstructAverage DAR¹Hydrophobicity (HIC Retention Time, min)Aggregation (%) after 7 days at 40°CIn Vitro Cytotoxicity (IC50, nM) in HER2+ cell lines
DAR4-ADC (No PEG)4.0HighNot ReportedIn the nanomolar range
DAR8-ADC-PEG48.0Moderate-HighDecreased compared to no PEGIn the nanomolar range
DAR8-ADC-PEG88.0ModerateFurther decreasedIn the nanomolar range
DAR8-ADC-PEG128.0LowLowest among testedIn the nanomolar range

¹DAR: Drug-to-Antibody Ratio. Data adapted from a study on cleavable pendant-type PEG linkers with an auristatin E payload.[3]

Table 2: Pharmacokinetic Properties of ADCs with Varying PEG Linker Lengths

ADC ConstructClearance Rate (mL/day/kg)In Vivo Tolerability (Survival %)
DAR4-ADC (No PEG)HigherNot as well tolerated as PEGylated ADCs
DAR8-ADC-PEG4HighNot well tolerated
DAR8-ADC-PEG8Lower100% survival
DAR8-ADC-PEG12Lower100% survival

Data adapted from studies on ADCs with varying PEG linker sizes.[3][4]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using this compound.

Protocol 1: Synthesis of Amine-Reactive Benzyl-PEG8-Linker

This protocol describes the deprotection of the t-butyl ester and subsequent activation of the resulting carboxylic acid to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diethyl ether (cold)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

Step 1: Deprotection of the t-Butyl Ester

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of TFA, co-evaporate with toluene (3x).

  • Precipitate the deprotected linker, Benzyl-PEG8-acid, by adding cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.

Step 2: Activation of the Carboxylic Acid to an NHS Ester

  • Dissolve the dried Benzyl-PEG8-acid (1 equivalent) in anhydrous DMF or DMSO.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • The resulting solution containing the activated Benzyl-PEG8-NHS ester is typically used immediately in the next conjugation step.

Protocol 2: Conjugation of Activated Linker to Cytotoxic Payload

This protocol assumes the cytotoxic payload has a primary or secondary amine for conjugation.

Materials:

  • Activated Benzyl-PEG8-NHS ester solution (from Protocol 1)

  • Amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing cytotoxic payload (1 equivalent) in anhydrous DMF or DMSO.

  • Slowly add the solution of activated Benzyl-PEG8-NHS ester (1.1 equivalents) to the payload solution with gentle stirring.

  • If the payload is in a salt form (e.g., HCl salt), add DIPEA (2-3 equivalents) to neutralize the acid and facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere and protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Benzyl-PEG8-Payload conjugate by preparative HPLC.

  • Lyophilize the pure fractions to obtain the final linker-payload construct.

Protocol 3: Conjugation of Linker-Payload to Monoclonal Antibody (Lysine Conjugation)

This protocol describes the conjugation of the Benzyl-PEG8-Payload construct to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Benzyl-PEG8-Payload construct

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Amicon Ultra centrifugal filter units for buffer exchange and concentration

Procedure:

  • Antibody Preparation:

    • Perform a buffer exchange of the mAb into the reaction buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the Benzyl-PEG8-Payload construct in a small amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Add a calculated molar excess of the linker-payload solution to the antibody solution. A typical starting point is a 5-10 fold molar excess of linker-payload to mAb. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C for 12-16 hours.

  • Quenching:

    • Add a quenching solution (e.g., Tris-HCl) to a final concentration of 50 mM to quench any unreacted linker-payload. Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using SEC.

    • Alternatively, perform buffer exchange and removal of unconjugated material using centrifugal filter units.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Characterize the ADC for Drug-to-Antibody Ratio (DAR), aggregation, and purity.

Protocol 4: Characterization of the Antibody-Drug Conjugate

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance for the payload.

  • Calculate the DAR using the Beer-Lambert law, correcting for the absorbance of the payload at 280 nm and the antibody at the payload's maximum absorbance wavelength.[5]

2. Hydrodynamic Size and Aggregation Analysis by Dynamic Light Scattering (DLS)

  • Analyze the purified ADC sample by DLS to determine the hydrodynamic radius (Rh) and the polydispersity index (%Pd).[6]

  • An increase in Rh or %Pd compared to the unconjugated antibody may indicate aggregation.

3. In Vitro Cytotoxicity Assay (MTT/XTT Assay)

  • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.

  • Assess cell viability using an MTT or XTT assay.[7][8]

  • Calculate the IC50 (half-maximal inhibitory concentration) value for the ADC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in ADCs.

G cluster_synthesis Linker-Payload Synthesis Workflow start This compound deprotection TFA/DCM Deprotection start->deprotection acid Benzyl-PEG8-Acid deprotection->acid activation EDC/NHS Activation acid->activation activated_linker Benzyl-PEG8-NHS Ester activation->activated_linker conjugation Conjugation activated_linker->conjugation payload Amine-containing Payload payload->conjugation linker_payload Benzyl-PEG8-Payload conjugation->linker_payload purification HPLC Purification linker_payload->purification final_product Purified Linker-Payload purification->final_product

Caption: Workflow for the synthesis of the Benzyl-PEG8-Payload conjugate.

G cluster_adc_synthesis ADC Conjugation and Purification Workflow antibody Monoclonal Antibody (in reaction buffer) conjugation Lysine Conjugation antibody->conjugation linker_payload Benzyl-PEG8-Payload (in DMSO) linker_payload->conjugation raw_adc Crude ADC Mixture conjugation->raw_adc quenching Quenching (e.g., Tris buffer) raw_adc->quenching purification Size-Exclusion Chromatography (SEC) quenching->purification final_adc Purified ADC purification->final_adc characterization Characterization (DAR, DLS, Cytotoxicity) final_adc->characterization

Caption: Workflow for ADC synthesis, purification, and characterization.

G cluster_pathway General ADC Mechanism of Action on a HER2-Positive Cancer Cell extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space adc ADC binding Binding adc->binding her2 HER2 Receptor her2->binding endocytosis Receptor-Mediated Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome release Payload Release lysosome->release payload Cytotoxic Payload release->payload target Intracellular Target (e.g., Microtubules, DNA) payload->target apoptosis Apoptosis (Cell Death) target->apoptosis

Caption: General mechanism of action for a HER2-targeting ADC.[9]

References

Application Notes and Protocols for Benzyl-PEG8-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl-PEG8-t-butyl ester is a heterobifunctional linker commonly utilized in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The molecule features a benzyl group, an eight-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid. The PEG spacer enhances solubility and provides optimal spatial orientation between conjugated molecules. The protected carboxylic acid allows for a controlled, two-step conjugation process. This application note provides a detailed, step-by-step guide for the deprotection of the t-butyl ester and subsequent conjugation of the resulting Benzyl-PEG8-carboxylic acid to an amine-containing molecule.

Overview of the Conjugation Workflow

The conjugation process involves two primary stages:

  • Deprotection: The t-butyl ester protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free carboxylic acid, Benzyl-PEG8-COOH.

  • Conjugation: The newly formed carboxylic acid is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS). This forms a highly reactive NHS ester that readily couples with primary amines on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₄₈O₁₀
Molecular Weight 544.67 g/mol
Appearance Colorless to light yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, DMF, DMSO)

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield Benzyl-PEG8-carboxylic acid (Benzyl-PEG8-COOH).

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 100 mg of the ester in 2 mL of DCM) in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Slowly add TFA to the solution. A typical ratio is 1:1 (v/v) of DCM to TFA.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 5 mL).

  • Dry the resulting oil under a high-vacuum pump to obtain the crude Benzyl-PEG8-COOH. The product is often used in the next step without further purification.

Expected Yield: Quantitative.

Protocol 2: EDC/NHS-Mediated Conjugation to an Amine-Containing Molecule

This protocol details the activation of Benzyl-PEG8-COOH and its subsequent conjugation to a target molecule containing a primary amine.

Materials:

  • Benzyl-PEG8-COOH (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Amine-containing target molecule (e.g., protein, peptide)

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO for organic-soluble targets) or reaction buffer (e.g., PBS pH 7.2-8.0 for proteins)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

  • Activation of Benzyl-PEG8-COOH:

    • Dissolve Benzyl-PEG8-COOH in the appropriate anhydrous solvent or reaction buffer.

    • Add EDC (1.5 equivalents) and NHS or sulfo-NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. For aqueous reactions, the pH should be maintained between 4.5 and 7.2 for optimal activation.

  • Conjugation to the Target Molecule:

    • Dissolve the amine-containing target molecule in the same solvent or an appropriate reaction buffer. For proteins, a concentration of 1-10 mg/mL in a buffer at pH 7.2-8.0 is recommended.

    • Add the activated Benzyl-PEG8-NHS ester solution to the target molecule solution. A molar excess of the PEG linker (typically 5-20 fold) over the target molecule is recommended as a starting point.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a quenching buffer to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method.

      • For proteins, Size-Exclusion Chromatography (SEC) is effective in removing unreacted PEG linker and other small molecules.[1]

      • For smaller molecules, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used for purification.[2]

Data Presentation

Table 1: Recommended Molar Ratios for EDC/NHS Activation and Conjugation

ReagentMolar Ratio (relative to Benzyl-PEG8-COOH)Notes
EDC1.5 - 2.0 equivalentsShould be freshly prepared and added.
NHS/sulfo-NHS1.5 - 2.0 equivalentssulfo-NHS is recommended for aqueous reactions to improve solubility.
Benzyl-PEG8-COOH1.0 equivalentStarting material for activation.
Amine-target0.05 - 0.2 equivalents (relative to PEG linker)Corresponds to a 5 to 20-fold molar excess of the linker over the target. The optimal ratio should be determined empirically.

Table 2: Typical Reaction Conditions

ParameterDeprotectionActivationConjugation
Solvent/Buffer DCM/TFA (1:1 v/v)Anhydrous DMF/DMSO or MES Buffer (pH 4.5-7.2)Amine-free buffer (e.g., PBS pH 7.2-8.0)
Temperature Room TemperatureRoom Temperature4°C to Room Temperature
Reaction Time 2 - 4 hours15 - 30 minutes2 - 4 hours (or overnight at 4°C)

Characterization of the Final Conjugate

The successful conjugation and purity of the final product should be confirmed by appropriate analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of PEGylation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of small molecule conjugates.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate. Size-exclusion (SEC) and reverse-phase (RP-HPLC) are common methods.

Mandatory Visualizations

experimental_workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification & Analysis start This compound deprotection Treat with TFA in DCM start->deprotection product1 Benzyl-PEG8-COOH deprotection->product1 activation Add EDC and NHS product1->activation product2 Benzyl-PEG8-NHS ester activation->product2 conjugation React at pH 7.2-8.0 product2->conjugation target Amine-containing Target Molecule target->conjugation product3 Crude Conjugate conjugation->product3 purification Purify (SEC or RP-HPLC) product3->purification final_product Purified Conjugate purification->final_product analysis Characterize (MS, HPLC) final_product->analysis

Caption: Experimental workflow for this compound conjugation.

reaction_mechanism cluster_deprotection Deprotection cluster_activation Activation cluster_conjugation Conjugation Benzyl-PEG8-tBu Benzyl-PEG8-O-tBu H+ + H+ (from TFA) ProtonatedEster Benzyl-PEG8-O(H+)-tBu CarboxylicAcid Benzyl-PEG8-COOH ProtonatedEster->CarboxylicAcid - tBu+ tBuCation + tBu+ CarboxylicAcid2 Benzyl-PEG8-COOH CarboxylicAcid->CarboxylicAcid2 EDC_NHS + EDC, NHS NHSEster Benzyl-PEG8-CO-NHS NHSEster2 Benzyl-PEG8-CO-NHS NHSEster->NHSEster2 TargetAmine + H2N-Target Conjugate Benzyl-PEG8-CO-NH-Target TargetAmine->Conjugate - NHS NHS_byproduct + NHS

Caption: Chemical reaction pathway for the conjugation process.

References

Application Notes and Protocols for Benzyl-PEG8-t-butyl ester in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase). Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance solubility and provide conformational flexibility. This document provides detailed application notes and protocols for the use of Benzyl-PEG8-t-butyl ester , a versatile PEG-based linker, in the experimental design of PROTACs for targeted protein degradation. We will focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established target in oncology.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Catalytic Cycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Data Presentation: Efficacy of a Representative BRD4 PROTAC with a PEG8 Linker

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC, MZ1, which utilizes a PEG-based linker to recruit the von Hippel-Lindau (VHL) E3 ligase. This data illustrates the potent and selective degradation of BRD4.

PROTACE3 Ligase RecruitedTarget ProteinCell LineDC50 (nM)Dmax
MZ1VHLBRD4 (preferential)H6618Complete at 100 nM
MZ1VHLBRD4 (preferential)H83823Complete at 100 nM

Table 1: Degradation efficiency of the BRD4-targeting PROTAC MZ1 in different cell lines.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a representative synthesis of a BRD4-targeting PROTAC using JQ1 as the BRD4 ligand, a VHL ligand, and this compound as the linker. The synthesis involves the sequential coupling of the linker to the VHL ligand and then to the JQ1 ligand.

Diagram of Synthetic Workflow:

Synthesis_Workflow start Start Materials: - this compound - VHL Ligand (with amine) - JQ1 (with carboxylic acid) step1 Step 1: Deprotection of Linker - Remove Benzyl group to reveal alcohol start->step1 step2 Step 2: Activation of Linker - Convert alcohol to a leaving group (e.g., tosylate) step1->step2 step3 Step 3: Coupling with VHL Ligand - React activated linker with amine on VHL ligand step2->step3 intermediate1 VHL-Linker-t-butyl ester Intermediate step3->intermediate1 step4 Step 4: Deprotection of Intermediate - Remove t-butyl ester to reveal carboxylic acid intermediate1->step4 intermediate2 VHL-Linker-Acid Intermediate step4->intermediate2 step5 Step 5: Final Coupling with JQ1 - Amide coupling with JQ1 intermediate2->step5 final_product Final PROTAC Molecule step5->final_product

Generalized workflow for PROTAC synthesis.

Materials:

  • This compound

  • Amine-functionalized VHL ligand

  • (+)-JQ1 (with a carboxylic acid handle)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Methodology:

  • Deprotection of this compound:

    • Dissolve this compound in a suitable solvent like ethanol or methanol.

    • Add a catalytic amount of Pd/C.

    • Stir the mixture under an atmosphere of hydrogen gas at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate under reduced pressure to obtain the deprotected alcohol-PEG8-t-butyl ester.

  • Activation of the Linker:

    • Dissolve the alcohol-PEG8-t-butyl ester in anhydrous DCM.

    • Add TEA or DIPEA (1.5-2 equivalents).

    • Cool the mixture to 0 °C and add TsCl (1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated linker.

  • Coupling with VHL Ligand:

    • Dissolve the tosylated linker and the amine-functionalized VHL ligand (1.1 equivalents) in anhydrous DMF.

    • Add a base such as DIPEA (2-3 equivalents).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) overnight.

    • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate and wash with water and brine.

    • Purify the crude product by flash column chromatography to obtain the VHL-PEG8-t-butyl ester intermediate.

  • Deprotection of the t-butyl ester:

    • Dissolve the VHL-PEG8-t-butyl ester intermediate in DCM.

    • Add TFA (typically 20-50% v/v in DCM).

    • Stir at room temperature for 1-4 hours until the deprotection is complete (monitor by LC-MS).

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent, yielding the VHL-PEG8-acid intermediate.

  • Final Amide Coupling with JQ1:

    • Dissolve the VHL-PEG8-acid intermediate, (+)-JQ1 (1 equivalent), and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (3 equivalents) to the mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Protocol 2: Cellular BRD4 Degradation Assay via Western Blot

This protocol details the quantification of BRD4 protein levels in cells following treatment with the synthesized PROTAC to determine DC50 and Dmax values.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., HeLa, H661)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete culture medium (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a DMSO-only vehicle control.

    • Treat the cells with the different PROTAC concentrations and incubate for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ternary Complex Formation Assay (NanoBRET™)

This assay confirms the PROTAC's ability to induce the formation of a ternary complex between BRD4 and the E3 ligase in live cells.

Diagram of NanoBRET™ Assay Principle:

Principle of the NanoBRET™ ternary complex assay.

Materials:

  • HEK293 cells

  • Plasmids: NanoLuc®-BRD4 and HaloTag®-VHL

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Opti-MEM® I Reduced Serum Medium

  • PROTAC stock solution

  • White, 96-well assay plates

  • Luminescence plate reader with appropriate filters

Methodology:

  • Cell Transfection:

    • Co-transfect HEK293 cells with NanoLuc®-BRD4 and HaloTag®-VHL plasmids at an optimized ratio.

    • Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Assay Protocol:

    • Prepare serial dilutions of the PROTAC in Opti-MEM®.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.

    • Remove the culture medium from the cells and add the PROTAC/ligand mixture.

    • Incubate for the desired time (e.g., 4 hours) at 37°C.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to each well.

    • Read the plate on a luminescence reader, measuring both donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to assess ternary complex formation. A bell-shaped curve is often observed due to the "hook effect" at high concentrations.

Protocol 4: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-induced ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant proteins: His-tagged BRD4, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and ubiquitin.

  • PROTAC stock solution

  • Ubiquitination reaction buffer

  • ATP solution

  • Anti-BRD4 antibody

  • Anti-ubiquitin antibody

  • SDS-PAGE and Western Blotting reagents

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, E1, E2, E3 ligase complex, ubiquitin, and His-tagged BRD4.

    • Add the PROTAC at various concentrations (include a no-PROTAC control).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Detection of Ubiquitination:

    • Stop the reaction by adding Laemmli sample buffer and boiling.

    • Separate the reaction products by SDS-PAGE.

    • Perform a Western blot using an anti-BRD4 antibody. A high-molecular-weight smear or ladder of bands above the unmodified BRD4 band indicates poly-ubiquitination.

    • Alternatively, perform an immunoprecipitation of BRD4 followed by Western blotting with an anti-ubiquitin antibody.

Conclusion

The this compound is a valuable and versatile linker for the synthesis of PROTACs. Its PEG8 chain can confer favorable physicochemical properties, such as increased solubility and appropriate length and flexibility, to facilitate the formation of a productive ternary complex. The experimental protocols provided herein offer a comprehensive guide for the synthesis, characterization, and cellular evaluation of PROTACs utilizing this linker. By systematically applying these methodologies, researchers can effectively design and optimize novel protein degraders for a wide range of therapeutic targets.

Application Notes and Protocols: Deprotection of t-Butyl Ester in Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyl (t-butyl) ester is a widely utilized protecting group for carboxylic acids in organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development. Its popularity stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1] This application note provides a detailed protocol for the deprotection of the t-butyl ester from Benzyl-PEG8-t-butyl ester to yield the corresponding carboxylic acid, a critical step for subsequent conjugation or derivatization reactions.

The deprotection is typically achieved through an acid-catalyzed elimination mechanism.[1] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its high efficiency and the volatile nature of its byproducts, which simplifies purification.[1] The reaction proceeds via protonation of the ester's carbonyl oxygen by TFA, followed by the cleavage of the carbon-oxygen bond to form a stable tertiary carbocation (t-butyl cation) and the desired carboxylic acid.[1] The t-butyl cation can then be deprotonated to form isobutylene gas or react with the trifluoroacetate anion.[1][2]

This document outlines the necessary reagents, a step-by-step experimental protocol, and expected outcomes for the successful deprotection of this compound.

Reaction Mechanism and Experimental Workflow

The acid-catalyzed deprotection of a t-butyl ester proceeds through a specific set of steps, as illustrated in the following signaling pathway diagram. The overall experimental procedure, from starting material to the purified product, is also outlined in a workflow diagram.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Start This compound Protonated_Ester Protonated Ester Intermediate Start->Protonated_Ester Protonation by TFA TFA Trifluoroacetic Acid (TFA) TFA->Protonated_Ester Carbocation t-Butyl Carbocation Protonated_Ester->Carbocation Release Product Benzyl-PEG8-acid Protonated_Ester->Product Cleavage Byproduct Isobutylene Carbocation->Byproduct Deprotonation

Figure 1: Signaling pathway for the acid-catalyzed deprotection of this compound.

Experimental_Workflow Start Dissolve this compound in Dichloromethane (DCM) Add_TFA Add Trifluoroacetic Acid (TFA) to the solution Start->Add_TFA React Stir at Room Temperature for 2-5 hours Add_TFA->React Monitor Monitor reaction progress by TLC or LC-MS React->Monitor Evaporate Remove solvent and excess TFA under reduced pressure Monitor->Evaporate Purify Purify the crude product (e.g., precipitation, chromatography) Evaporate->Purify Characterize Characterize the final product (NMR, MS) Purify->Characterize

Figure 2: Experimental workflow for the deprotection of this compound.

Quantitative Data Summary

The efficiency of t-butyl ester deprotection is influenced by the substrate, solvent, and concentration of the acid. The following table summarizes typical conditions and expected outcomes for the deprotection of t-butyl esters using trifluoroacetic acid.

ParameterValue/RangeNotes
Substrate This compound-
Reagent Trifluoroacetic Acid (TFA)A strong, corrosive acid that should be handled with care.[1]
Solvent Dichloromethane (DCM)A common chlorinated solvent for this reaction.[1]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster reaction times.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.[1]
Reaction Time 2 - 5 hoursReaction progress should be monitored to determine completion.[1]
Expected Yield >90%Yields are generally high but depend on the purification method.[1]
Purity >95%Achievable with standard purification techniques.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the deprotection of this compound.

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Petroleum ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • LC-MS vials and solvents (if applicable)

Procedure:

  • Dissolution of Starting Material: In a clean, dry round-bottom flask, dissolve the this compound in anhydrous dichloromethane (DCM). A typical concentration is 10-20 mg/mL.

  • Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). The addition should be done carefully in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 2 to 5 hours.[1]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.[1]

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1][3]

    • The residue can be co-evaporated with toluene or more DCM to ensure complete removal of TFA.

  • Purification (Precipitation Method):

    • Dissolve the oily residue in a minimal amount of diethyl ether.[1]

    • Induce precipitation of the product by the slow addition of petroleum ether while stirring.[1]

    • Collect the precipitate by filtration and wash with petroleum ether.

    • Dry the solid product under vacuum.

  • Purification (Aqueous Wash Method):

    • Alternatively, dissolve the residue in dichloromethane and wash it twice with water and once with a saturated sodium chloride (brine) solution.[3]

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the final product.[3]

  • Characterization: Confirm the identity and purity of the resulting Benzyl-PEG8-acid using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety Precautions:

  • Trifluoroacetic acid is a strong and corrosive acid. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it in a fume hood and avoid inhalation or skin contact.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles. This process involves the attachment of PEG chains to the nanoparticle surface, which imparts a hydrophilic shell. This "stealth" coating reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging circulation time and enhancing the potential for targeted delivery.

Benzyl-PEG8-t-butyl ester is a heterobifunctional linker that is particularly well-suited for the surface modification of amine-functionalized nanoparticles. It features a benzyl group, a PEG spacer with eight ethylene glycol units, and a t-butyl ester protecting group. The t-butyl ester can be selectively cleaved under acidic conditions to reveal a terminal carboxylic acid, which can then be covalently coupled to primary amines on the nanoparticle surface. The benzyl group at the other end can be utilized for further conjugation or may serve to enhance interactions with specific biological targets.

These application notes provide a comprehensive guide to the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, expected quantitative data, and visualizations of the key processes.

Data Presentation

The following tables summarize the expected quantitative data before and after the surface modification of nanoparticles with a PEG8-carboxylic acid linker, derived from representative studies on similar nanoparticle systems. It is important to note that the exact values will vary depending on the specific nanoparticle core material, initial size, and surface chemistry.

Table 1: Physicochemical Characterization of Nanoparticles Before and After PEGylation

ParameterBefore Modification (Amine-Functionalized Nanoparticles)After Modification (PEGylated Nanoparticles)
Hydrodynamic Diameter (nm) 100 ± 5120 ± 7
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) +35 ± 4-15 ± 3
Surface Functional Group Primary AminesCarboxylic Acids

Table 2: Drug Loading and Release Kinetics of a Model Hydrophobic Drug

ParameterBefore Modification (Amine-Functionalized Nanoparticles)After Modification (PEGylated Nanoparticles)
Drug Loading Capacity (%) 10 ± 1.58 ± 1.2
Encapsulation Efficiency (%) 85 ± 580 ± 6
Cumulative Drug Release at 24h (pH 7.4) 40 ± 4%25 ± 3%
Cumulative Drug Release at 24h (pH 5.0) 65 ± 5%50 ± 4%

Experimental Protocols

Protocol 1: Deprotection of this compound to Yield Benzyl-PEG8-carboxylic acid

This protocol describes the acid-catalyzed hydrolysis of the t-butyl ester protecting group to generate the free carboxylic acid, which is necessary for the subsequent coupling reaction.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask at a concentration of approximately 10-20 mg/mL.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Combine the organic layers and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected product, Benzyl-PEG8-carboxylic acid.

Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles

This protocol details the covalent coupling of the deprotected Benzyl-PEG8-carboxylic acid to amine-functionalized nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) chemistry.

Materials:

  • Amine-functionalized nanoparticles

  • Benzyl-PEG8-carboxylic acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching Solution: Hydroxylamine or Tris buffer

  • Centrifuge and centrifuge tubes

Procedure:

  • Activation of Benzyl-PEG8-carboxylic acid:

    • Dissolve Benzyl-PEG8-carboxylic acid in MES buffer.

    • Add EDC and NHS to the solution (a molar ratio of approximately 1:2:5 of Carboxylic Acid:EDC:NHS is a good starting point for optimization).

    • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring to form the NHS ester.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in PBS.

    • Add the activated Benzyl-PEG8-NHS ester solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching solution to deactivate any unreacted NHS esters.

    • Purify the PEGylated nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in fresh PBS. Typically, 3-5 washing cycles are sufficient.

  • Characterization:

    • Characterize the resulting PEGylated nanoparticles for their hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • The successful PEGylation can be further confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) or thermogravimetric analysis (TGA).

Visualizations

The following diagrams illustrate the key experimental workflows and logical relationships in the surface modification process.

G cluster_deprotection Protocol 1: Deprotection Start_Deprotection Dissolve this compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start_Deprotection->Add_TFA React React at Room Temperature Add_TFA->React Neutralize Neutralize with NaHCO3 React->Neutralize Extract Extract with DCM Neutralize->Extract Dry_and_Evaporate Dry and Evaporate Solvent Extract->Dry_and_Evaporate End_Deprotection Obtain Benzyl-PEG8-carboxylic acid Dry_and_Evaporate->End_Deprotection

Caption: Workflow for the deprotection of this compound.

G cluster_conjugation Protocol 2: Conjugation to Nanoparticles Start_Conjugation Activate Benzyl-PEG8-carboxylic acid with EDC/NHS Add_to_NPs Add activated PEG to Amine-Nanoparticles Start_Conjugation->Add_to_NPs Incubate Incubate for 2-4 hours Add_to_NPs->Incubate Quench Quench Reaction Incubate->Quench Purify Purify by Centrifugation Quench->Purify Characterize Characterize PEGylated Nanoparticles Purify->Characterize

Caption: Workflow for the conjugation of Benzyl-PEG8-carboxylic acid to nanoparticles.

G Amine_NP Amine-Functionalized Nanoparticle + Positive Zeta Potential PEGylated_NP PEGylated Nanoparticle - Negative Zeta Potential Increased Hydrodynamic Size Amine_NP->PEGylated_NP EDC/NHS Coupling PEG_Linker Benzyl-PEG8-COOH Deprotected Linker PEG_Linker->PEGylated_NP

Caption: Logical relationship of the nanoparticle surface modification process.

Application Notes and Protocols for Reactions with Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental conditions for the use of Benzyl-PEG8-t-butyl ester, a heterobifunctional polyethylene glycol (PEG) linker, commonly employed in the synthesis of complex biomolecules, particularly Proteolysis Targeting Chimeras (PROTACs).

Overview of this compound

This compound is a versatile tool in chemical biology and drug discovery. Its structure features a benzyl-protected alcohol at one terminus and a t-butyl-protected carboxylic acid at the other, connected by an eight-unit polyethylene glycol chain. This configuration allows for the sequential and controlled conjugation of two different molecular entities. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[1]

The primary applications involve a two-stage reaction sequence:

  • Deprotection of the t-butyl ester: This reveals a free carboxylic acid, which can then be coupled to an amine-containing molecule.

  • Debenzylation: This exposes a hydroxyl group, which can be further functionalized.

Experimental Protocols

Protocol 1: Deprotection of the t-butyl Ester

This procedure outlines the removal of the t-butyl protecting group to yield the corresponding carboxylic acid (Benzyl-PEG8-acid).

Workflow for t-butyl Ester Deprotection

G cluster_0 Deprotection Start This compound in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA 1:1 v/v Stir Stir at Room Temperature Add_TFA->Stir 2-5 hours Evaporate Evaporate Solvents Stir->Evaporate Under vacuum Purify Purification Evaporate->Purify Product Benzyl-PEG8-acid Purify->Product

Caption: Workflow for the deprotection of the t-butyl ester group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous dichloromethane.

  • Add an equal volume of trifluoroacetic acid to the solution (a 1:1 mixture of DCM/TFA).

  • Stir the reaction mixture at room temperature for 2 to 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude Benzyl-PEG8-acid.

  • The crude product can be used in the next step without further purification or can be purified by flash column chromatography on silica gel if required.

ParameterCondition
Solvent Dichloromethane (DCM)
Reagent Trifluoroacetic acid (TFA)
Reagent Ratio 1:1 (v/v) DCM:TFA
Temperature Room Temperature
Reaction Time 2-5 hours
Work-up Aqueous wash
Purification Optional: Flash Chromatography

Table 1: Summary of conditions for t-butyl ester deprotection.

Protocol 2: Amide Coupling with an Amine-Containing Molecule

This protocol describes the coupling of the deprotected Benzyl-PEG8-acid with a primary amine using EDC and NHS chemistry.

Workflow for Amide Coupling

G cluster_1 Amide Coupling Start_Coupling Benzyl-PEG8-acid in DMF/DCM Add_Reagents Add EDC and NHS Start_Coupling->Add_Reagents Stir_Activation Stir at RT (Activation) Add_Reagents->Stir_Activation 15-30 min Add_Amine Add Amine-containing Molecule Stir_Activation->Add_Amine Stir_Coupling Stir at RT Add_Amine->Stir_Coupling 2-12 hours Workup_Purify Aqueous Work-up & Purification Stir_Coupling->Workup_Purify Final_Product Amide-coupled Product Workup_Purify->Final_Product

Caption: Workflow for the amide coupling reaction.

Materials:

  • Benzyl-PEG8-acid (from Protocol 1)

  • Amine-containing molecule (e.g., a protein of interest ligand or an E3 ligase ligand)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • DIPEA (N,N-Diisopropylethylamine) (optional, as a base)

  • Standard laboratory glassware

Procedure:

  • Dissolve Benzyl-PEG8-acid in anhydrous DMF or DCM.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add a base such as DIPEA (1.5-2.0 equivalents).

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide conjugate.

ParameterReagent/ConditionMolar Equivalents
Substrate Benzyl-PEG8-acid1.0
Coupling Reagent 1 EDC1.2
Coupling Reagent 2 NHS1.2
Reactant Amine-containing molecule1.0
Base (optional) DIPEA1.5 - 2.0
Solvent DMF or DCM-
Temperature Room Temperature-
Reaction Time 2-12 hours-

Table 2: Summary of conditions for amide coupling.

Protocol 3: Debenzylation by Catalytic Hydrogenation

This protocol details the removal of the benzyl protecting group to yield a free hydroxyl group. This is often the final step in synthesizing one part of a PROTAC before conjugating it to the other part.

Workflow for Debenzylation

G cluster_2 Debenzylation Start_Debenzyl Amide-coupled Product in Solvent Add_Catalyst Add Pd/C Catalyst Start_Debenzyl->Add_Catalyst Hydrogenate Hydrogen Atmosphere (balloon) Add_Catalyst->Hydrogenate Stir_Debenzyl Stir at RT Hydrogenate->Stir_Debenzyl Overnight Filter_Catalyst Filter through Celite Stir_Debenzyl->Filter_Catalyst Concentrate Concentrate Filtrate Filter_Catalyst->Concentrate Final_Debenzyl_Product Final Product with Hydroxyl Group Concentrate->Final_Debenzyl_Product

Caption: Workflow for the debenzylation via catalytic hydrogenation.

Materials:

  • Benzyl-protected amide conjugate (from Protocol 2)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂) balloon

  • Celite®

  • Standard hydrogenation glassware

Procedure:

  • Dissolve the benzyl-protected compound in a suitable solvent such as ethanol or methanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature overnight.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the debenzylated product.

  • Further purification is typically not necessary, but the product can be purified by chromatography if needed.

ParameterCondition
Catalyst 10% Palladium on Carbon (Pd/C)
Catalyst Loading 5-10 mol%
Solvent Ethanol (EtOH) or Methanol (MeOH)
Hydrogen Source H₂ gas (balloon)
Temperature Room Temperature
Reaction Time Overnight
Work-up Filtration through Celite®

Table 3: Summary of conditions for catalytic hydrogenation.

Application in PROTAC Synthesis

The protocols described above are integral to the modular synthesis of PROTACs.[2] A typical strategy involves:

  • Coupling an E3 ligase ligand (containing a primary amine) to Benzyl-PEG8-acid using the amide coupling protocol.

  • Debenzylation of the resulting conjugate to reveal a terminal hydroxyl group.

  • The hydroxyl group can then be activated (e.g., by conversion to a mesylate or tosylate) and reacted with a nucleophilic handle on the protein of interest (POI) ligand.

Alternatively, the debenzylated alcohol can be oxidized to an aldehyde for reductive amination with an amine-functionalized POI ligand. The choice of strategy depends on the available functional groups on the respective ligands. The flexibility of the this compound linker allows for various synthetic routes to access a library of PROTAC molecules for structure-activity relationship (SAR) studies.[3]

References

Troubleshooting & Optimization

Troubleshooting Benzyl-PEG8-t-butyl ester solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG8-t-butyl ester, a PEG-based PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional PEG linker. It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are molecules designed to induce the degradation of specific proteins within a cell by hijacking the cell's natural protein disposal system.[3][4][5] The this compound serves as a spacer to connect a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase.[6][7][]

Q2: What are the general solubility properties of this compound?

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound at -20°C.[10][11]

Solubility Troubleshooting Guide

Issue: this compound is not dissolving or is dissolving very slowly.

Possible Cause 1: Inappropriate Solvent

While PEG compounds have broad solubility, the choice of solvent is critical.

Recommendation:

  • Consult the qualitative solubility data for similar compounds in the table below.

  • Start with solvents known to be effective for similar PEGylated molecules, such as DMSO, DMF, or DCM.[10][11]

Possible Cause 2: Slow Dissolution Kinetics

PEGylated compounds, even at low molecular weights, can sometimes dissolve slowly at room temperature.[12]

Recommendation:

  • Allow for longer dissolution times with constant stirring.

  • Gentle heating (e.g., to 30-40°C) can significantly increase the rate of dissolution.[12] However, be cautious with temperature to avoid any potential degradation of the compound.

Possible Cause 3: Insufficient Solvent Volume

The concentration of the solution may be too high for the chosen solvent.

Recommendation:

  • Increase the volume of the solvent gradually while stirring until the compound fully dissolves.

Issue: The compound precipitates out of solution after initial dissolution.

Possible Cause 1: Change in Temperature

If the solution was heated to aid dissolution, it might precipitate upon cooling to room temperature if it is supersaturated.

Recommendation:

  • Try to prepare a more dilute solution.

  • If a higher concentration is required, consider a solvent system (co-solvents) that can maintain solubility at room temperature.

Possible Cause 2: Solvent Evaporation

Leaving the solution open to the air can lead to solvent evaporation, increasing the concentration and causing precipitation.

Recommendation:

  • Keep containers tightly sealed when not in use.

Possible Cause 3: Incompatibility with Other Components

Adding other reagents to the solution might alter the solvent properties and cause the this compound to precipitate.

Recommendation:

  • Ensure that all components of your reaction mixture are soluble in the chosen solvent system.

  • Consider adding the this compound solution to the reaction mixture last and slowly.

Data Presentation

Qualitative Solubility of Structurally Similar PEG8-t-butyl Ester Compounds

SolventSolubilityReference
WaterSoluble[10][11]
Dimethyl Sulfoxide (DMSO)Soluble[10][11]
Dichloromethane (DCM)Soluble[10][11]
Dimethylformamide (DMF)Soluble[10][11]

Note: This data is for structurally similar compounds (NH-bis(PEG8-t-butyl ester) and Acid-PEG8-t-butyl ester) and should be used as a guideline. Empirical testing is recommended for your specific application.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound
  • Solvent Selection: Choose a suitable solvent based on the qualitative solubility data (see table above) and the requirements of your downstream application. Common choices include DMSO, DMF, and DCM.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Solvent Addition: Add the selected solvent to the vial. Start with a volume that will result in a moderate concentration.

  • Dissolution:

    • Vortex or stir the mixture at room temperature.

    • If dissolution is slow, you may gently warm the vial (e.g., in a 30-40°C water bath) with continued stirring.[12]

  • Observation: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.

  • Storage of Stock Solution: If preparing a stock solution, store it in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C for long-term storage).

Protocol 2: Deprotection of the t-Butyl Ester

The t-butyl ester group can be removed under acidic conditions to reveal the carboxylic acid, which can then be used for conjugation.

  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Stir the reaction mixture at room temperature for 2-5 hours.[13] Monitor the reaction progress by a suitable analytical method like TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).

  • Purification: The resulting product can be purified by washing with water and then drying the organic phase.[13] Further purification can be achieved by flash chromatography if necessary.

Mandatory Visualizations

PROTAC_Workflow cluster_synthesis PROTAC Synthesis start Starting Materials linker Benzyl-PEG8-t-butyl ester start->linker warhead Target Protein Ligand start->warhead e3_ligand E3 Ligase Ligand start->e3_ligand deprotection Deprotection of t-butyl ester linker->deprotection conjugation1 Conjugation 1 warhead->conjugation1 conjugation2 Conjugation 2 e3_ligand->conjugation2 synthesis Multi-step Synthesis deprotection->conjugation1 conjugation1->conjugation2 protac Final PROTAC Molecule conjugation2->protac

A simplified workflow for the synthesis of a PROTAC molecule.

Troubleshooting_Solubility start Start: Dissolving this compound issue Issue: Compound not dissolving start->issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF, DCM) issue->check_solvent no check_time_temp Has sufficient time and/or gentle heating been applied? issue->check_time_temp yes change_solvent Action: Try a different recommended solvent check_solvent->change_solvent change_solvent->issue success Success: Compound Dissolved change_solvent->success if successful increase_time_temp Action: Increase stirring time and/or apply gentle heat (30-40°C) check_time_temp->increase_time_temp no check_concentration Is the concentration too high? check_time_temp->check_concentration yes increase_time_temp->issue increase_time_temp->success if successful dilute Action: Add more solvent to dilute check_concentration->dilute no check_concentration->success yes fail Issue persists: Consult further technical support check_concentration->fail still no dilute->issue dilute->success if successful

A logical workflow for troubleshooting solubility issues.

References

Technical Support Center: Optimizing PROTAC Efficacy with Benzyl-PEG8-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of PROteolysis TArgeting Chimeras (PROTACs) utilizing Benzyl-PEG8-t-butyl ester. This guide offers insights into enhancing the efficacy of target protein degradation through rational linker design and systematic experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why use a this compound?

A1: The linker is a critical component of a PROTAC that connects the target protein-binding molecule (warhead) to the E3 ligase-recruiting ligand.[1][2] Its primary function is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][3] The length, composition, and attachment points of the linker significantly influence the efficacy of the PROTAC.[3][4]

The this compound is a popular linker building block for several reasons:

  • PEG Component: The polyethylene glycol (PEG) chain offers flexibility and can improve the solubility of the PROTAC molecule.[5][6] PEG linkers are synthetically versatile, allowing for systematic exploration of linker length by varying the number of PEG units.[5][7]

  • Benzyl Group: The benzyl group can provide some conformational rigidity, which may help to pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1][]

  • t-butyl Ester: The t-butyl ester is a common protecting group for a carboxylic acid. This allows for the straightforward synthesis of PROTACs, where the ester can be deprotected to reveal a carboxylic acid for conjugation to an amine-containing ligand.[9][10]

Q2: How does linker length impact the efficacy of a PROTAC?

A2: Linker length is a critical determinant of PROTAC efficacy.[3][11] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3][]

  • A linker that is too short may cause steric hindrance, preventing the formation of a productive ternary complex.[3][11]

  • A linker that is too long might lead to unproductive binding modes or decreased stability of the ternary complex.[3][11]

It is crucial to empirically determine the optimal linker length for each specific target protein and E3 ligase pair.[13][14]

Q3: What is the "hook effect" and how does it relate to linker optimization?

A3: The "hook effect" is a phenomenon where the degradation efficacy of a PROTAC decreases at high concentrations.[7] This occurs because at an excess of the PROTAC, the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC) is favored over the productive ternary complex.[7] This prevents the target and E3 ligase from being brought together effectively. While primarily concentration-dependent, an inefficient linker that promotes unstable ternary complexes can exacerbate the hook effect. Optimizing the linker can lead to more stable ternary complexes, which can sometimes mitigate the hook effect and result in sustained degradation over a wider concentration range.[7][15]

Troubleshooting Guide

Problem 1: My PROTAC synthesized with a this compound-derived linker shows low or no degradation of the target protein.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Linker Length: The PEG8 length may not be ideal for your specific target-E3 ligase pair.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG4, PEG6, PEG12) to identify the optimal length.[1] It is often beneficial to test both shorter and longer linkers to find the "sweet spot" for degradation.[13]

  • Incorrect Attachment Points: The points of attachment of the linker to the warhead and the E3 ligase ligand are crucial.

    • Solution: Analyze the crystal structures of your ligands bound to their respective proteins to identify solvent-exposed regions suitable for linker attachment.[] Attaching the linker at a position that disrupts binding will lead to inactive PROTACs.

  • Poor Cell Permeability or Solubility: The overall physicochemical properties of the PROTAC might be unfavorable.

    • Solution: While PEG linkers generally improve solubility, the final PROTAC molecule might still have issues.[5][17] Consider modifying the linker to include more polar groups or ionizable groups like piperazine to enhance solubility.[18] Cell permeability can be assessed using assays like the Caco-2 permeability assay.[19]

  • Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein such that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.[15]

    • Solution: Experiment with more rigid linkers to restrict conformational freedom and potentially promote a more stable and productive ternary complex.[][15] This could involve replacing the benzyl group with other rigid moieties.

Problem 2: I am observing a significant "hook effect" with my PROTAC.

Possible Cause & Troubleshooting Steps:

  • Unstable Ternary Complex: The linker may not be facilitating favorable protein-protein interactions (positive cooperativity) between the target protein and the E3 ligase.

    • Solution: A well-designed linker can enhance the stability of the ternary complex.[15] Experiment with linker compositions that may promote additional interactions. For instance, incorporating groups capable of hydrogen bonding or other non-covalent interactions can be beneficial. Also, a more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[15]

  • High Binary Binding Affinity: The PROTAC may have a very high affinity for either the target protein or the E3 ligase alone, leading to the formation of binary complexes at lower concentrations.

    • Solution: While this is an inherent property of the ligands, linker modifications can sometimes influence the overall binding kinetics. However, the primary solution is to perform careful dose-response experiments to identify the optimal concentration range for your PROTAC.

Quantitative Data Presentation

The following tables summarize hypothetical data from an experiment to optimize the linker length of a PROTAC targeting "Protein X" for degradation via the CRBN E3 ligase, starting with a this compound-derived linker.

Table 1: Impact of PEG Linker Length on Protein X Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1Benzyl-PEG4~1850045
PROTAC-2Benzyl-PEG6~2415075
PROTAC-3 Benzyl-PEG8 ~30 50 92
PROTAC-4Benzyl-PEG10~3620080
PROTAC-5Benzyl-PEG12~4260060

Note: DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Table 2: Physicochemical Properties of PROTACs with Varying Linker Length

PROTACMolecular Weight ( g/mol )Calculated LogPAqueous Solubility (µM)
PROTAC-18504.215
PROTAC-29383.825
PROTAC-310263.440
PROTAC-411143.055
PROTAC-512022.670

Experimental Protocols

1. Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is for quantifying the degradation of a target protein induced by a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTACs in cell culture medium.

    • Treat the cells with the PROTACs at various concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to qualitatively assess the formation of the Target-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at its optimal degradation concentration or DMSO for a short period (e.g., 2-4 hours).[3]

    • Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% NP-40).[3]

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody against either the target protein or the E3 ligase overnight at 4°C.[3]

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.[3]

  • Washing and Elution:

    • Wash the beads several times to remove non-specific binding.[3]

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[3]

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins.[3]

    • An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex E2 Proteasome Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_1 PROTAC Linker Optimization Workflow start Start with Benzyl-PEG8 PROTAC synthesis Synthesize Linker Library (Vary PEG length) start->synthesis screening Western Blot Screening (Determine DC50 & Dmax) synthesis->screening low_efficacy Low Efficacy? screening->low_efficacy co_ip Co-IP for Ternary Complex Formation low_efficacy->co_ip Yes lead_protac Lead PROTAC Identified low_efficacy->lead_protac No optimize_further Further Optimization (Attachment points, rigidity) co_ip->optimize_further optimize_further->synthesis PROTAC_Structure cluster_linker Linker Structure PROTAC Warhead (Binds Target Protein) Benzyl-PEG8 Linker E3 Ligase Ligand Linker_Detail -[Benzyl]-O-(CH2CH2O)8-...

References

Technical Support Center: Benzyl-PEG8-t-butyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Benzyl-PEG8-t-butyl ester. It includes detailed experimental protocols, troubleshooting guides for common challenges, and frequently asked questions to ensure successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The benzyl group can be a part of a ligand for a target protein, while the t-butyl ester protects a carboxylic acid that, once deprotected, can be coupled to another molecular entity. The PEG8 spacer enhances solubility and provides optimal spacing between the two ends of the linker.

Q2: What are the main synthetic steps for producing this compound?

A2: The synthesis of this compound is typically a two-step process:

  • Benzylation of Octaethylene Glycol: This step involves the formation of a benzyl ether with one of the terminal hydroxyl groups of octaethylene glycol, typically via a Williamson ether synthesis.

  • Esterification/Alkylation of the remaining hydroxyl group: The second hydroxyl group is then reacted to form a t-butyl ester. A common method is the reaction of the alkoxide of the mono-benzylated PEG with t-butyl bromoacetate.[1]

Q3: Why are protecting groups necessary in this synthesis?

A3: Protecting groups are crucial to prevent unwanted side reactions. The benzyl group protects one hydroxyl of the starting octaethylene glycol, allowing for selective functionalization of the other end. The t-butyl ester protects the carboxylic acid functionality, preventing it from reacting during subsequent synthetic steps and allowing for its selective deprotection when needed.

Q4: What are the most common side reactions to be aware of?

A4: The most prevalent side reactions include the E2 elimination of the halo-ester during the Williamson ether synthesis, especially at elevated temperatures.[1] Hydrolysis of the t-butyl ester can also occur if the reaction or workup conditions are too acidic or basic for a prolonged period.[1] Additionally, the formation of bis-benzylated PEG or unreacted starting material can be a challenge.

Q5: How can I purify the final product?

A5: Purification is typically achieved using silica gel column chromatography. However, PEGylated compounds are known to sometimes streak on silica gel.[1] Careful selection of the eluent system is critical for achieving high purity. Liquid-liquid extraction can be used to remove water-soluble impurities post-reaction.[1]

Synthesis Workflow and Logic

The synthesis of this compound follows a logical progression of protection and functionalization steps. The overall strategy is to first selectively protect one end of the symmetrical octaethylene glycol with a benzyl group, followed by the introduction of the t-butyl ester at the other end.

Synthesis_Workflow cluster_0 Step 1: Monobenzylation cluster_1 Step 2: t-Butyl Ester Formation cluster_2 Purification Start Octaethylene Glycol React1 React with NaH, then Benzyl Bromide Start->React1 Williamson Ether Synthesis Prod1 Benzyl-PEG8-OH React1->Prod1 React2 React with NaH, then t-Butyl Bromoacetate Prod1->React2 Alkylation FinalProd This compound React2->FinalProd Purify Silica Gel Chromatography FinalProd->Purify

A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Mono-O-benzyl-octaethylene glycol (Benzyl-PEG8-OH)

This protocol details the monobenzylation of octaethylene glycol using Williamson ether synthesis.

Materials:

  • Octaethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add octaethylene glycol dissolved in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.

  • Alkylation Reaction: Cool the reaction mixture back to 0 °C.

  • Slowly add benzyl bromide (1.0 equivalent) dropwise to the stirred alkoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure mono-O-benzyl-octaethylene glycol.

Protocol 2: Synthesis of this compound

This protocol describes the formation of the t-butyl ester from Benzyl-PEG8-OH.

Materials:

  • Mono-O-benzyl-octaethylene glycol (from Protocol 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • t-Butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add mono-O-benzyl-octaethylene glycol dissolved in anhydrous THF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours until hydrogen evolution stops.

  • Alkylation Reaction: Cool the reaction mixture back to 0 °C.

  • Slowly add t-butyl bromoacetate (1.2 equivalents) dropwise to the stirred alkoxide solution.[1]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).[1]

  • Workup: After completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation in Step 1 or 2 Incomplete deprotonation of the PEG-alcohol.Use a stronger base like NaH and ensure strictly anhydrous conditions. Allow sufficient time for the alkoxide to form before adding the electrophile.[1]
Inactive reagents (e.g., old benzyl bromide or t-butyl bromoacetate).Use freshly opened or purified reagents.
Reaction temperature is too low.While higher temperatures can promote side reactions, ensure the reaction has enough thermal energy to proceed at a reasonable rate. Monitor the reaction at room temperature first, and gently warm if necessary.[1]
Presence of Multiple Spots on TLC (Side Products) E2 elimination of t-butyl bromoacetate.This is a common side reaction in Williamson ether synthesis. Use a primary alkyl halide and avoid high temperatures.[1]
Hydrolysis of the t-butyl ester.Ensure all workup steps are performed under neutral or slightly acidic conditions. Prolonged exposure to strong base or acid can cleave the ester.[1]
Formation of bis-benzylated PEG in Step 1.Use a controlled amount of benzyl bromide (ideally 1.0 equivalent or slightly less) and add it slowly to the reaction mixture.
Unreacted starting material.Increase the molar excess of the alkylating agent. Ensure complete deprotonation of the alcohol.[1]
Difficulty in Product Purification Streaking on silica gel column.PEG derivatives can be "sticky" on silica. Try a different eluent system, for example, a gradient of methanol in dichloromethane. In some cases, reverse-phase chromatography might be more effective.
Co-elution of product with impurities.Optimize the gradient for column chromatography. If separation is still difficult, consider an alternative purification method like preparative HPLC.

Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: MonobenzylationStep 2: t-Butyl Ester Formation
Starting Material Octaethylene glycolBenzyl-PEG8-OH
Key Reagents NaH, Benzyl bromideNaH, t-Butyl bromoacetate
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 12-16 hours12-16 hours
Expected Yield 40-60%70-85%
Typical Purity (after chromatography) >95%>95%
Analytical Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry¹H NMR, ¹³C NMR, Mass Spectrometry

Note: Yields are indicative and can vary based on reaction scale and optimization.

Logical Relationship Diagram

This diagram illustrates the relationship between potential issues and their causes, guiding the troubleshooting process.

Troubleshooting_Logic LowYield Low Yield IncompleteDeprotonation Incomplete Deprotonation LowYield->IncompleteDeprotonation InactiveReagents Inactive Reagents LowYield->InactiveReagents LowTemp Low Temperature LowYield->LowTemp SideProducts Side Products SideProducts->IncompleteDeprotonation leads to unreacted starting material Elimination E2 Elimination SideProducts->Elimination Hydrolysis Ester Hydrolysis SideProducts->Hydrolysis BisBenzylation Bis-Benzylation SideProducts->BisBenzylation PurificationIssues Purification Issues Streaking Streaking on Silica PurificationIssues->Streaking CoElution Co-elution PurificationIssues->CoElution

A logical diagram for troubleshooting common synthesis issues.

References

Improving reaction yield with Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG8-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to address common challenges encountered during experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main applications?

This compound is a heterobifunctional linker molecule belonging to the polyethylene glycol (PEG) class of compounds.[1][2] Its structure consists of three key components:

  • A benzyl group that provides hydrophobicity and stability.[1]

  • An eight-unit polyethylene glycol (PEG8) spacer that increases solubility and reduces the immunogenicity of the conjugated molecule.[1]

  • A t-butyl ester protecting group that prevents unwanted reactions at the terminal carboxylic acid, allowing for controlled, sequential reactions.[1]

This linker is commonly used in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules and for the PEGylation of biomolecules to improve their pharmacokinetic and pharmacodynamic properties.[2][3]

Q2: What are the common synthetic routes for preparing this compound?

The synthesis of this compound typically involves a multi-step process:[1]

  • Etherification: Coupling of benzyl alcohol to a PEG8 chain. This can be achieved through methods like the Mitsunobu or Williamson ether synthesis.[1][4]

  • Esterification: Introduction of the t-butyl ester group. This is often accomplished via an acid-catalyzed reaction with tert-butanol.[1]

  • Purification: Chromatographic techniques are used to achieve high purity (≥95%).[1]

A common direct approach is the alkylation of a pre-formed PEG8-alcohol with a reagent like t-butyl bromoacetate.[4]

Q3: How can I remove the t-butyl ester protecting group?

The t-butyl ester group is typically removed under acidic conditions to reveal the reactive carboxylic acid.[3][5] A common method involves treating the molecule with a solution of trifluoroacetic acid (TFA).[3]

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation of PEG-alcohol Use a stronger base (e.g., Sodium Hydride - NaH) in anhydrous conditions. Allow sufficient time for the alkoxide to form before adding the electrophile.[4]
Suboptimal Reaction Temperature Start the reaction at room temperature and gently warm if the reaction is slow. Avoid excessively high temperatures which can lead to side reactions.[4]
Presence of Moisture Ensure all reagents and solvents are anhydrous, as water can quench the base and lead to hydrolysis of the ester.[4]
Impure Reagents Use high-purity starting materials to avoid side reactions.[4]
Steric Hindrance If working with a sterically hindered acid or alcohol, consider increasing the reaction time and/or temperature, or using a more reactive coupling agent.[6]
Presence of Side Products (Multiple Spots on TLC)
Potential Cause Troubleshooting Suggestion
Elimination (E2) Side Reaction This is common in Williamson ether synthesis. Use a primary alkyl halide and avoid high temperatures.[4]
Hydrolysis of the t-butyl ester Perform workup steps under neutral or slightly acidic conditions. Avoid prolonged exposure to strong acids or bases.[4]
Unreacted Starting Material Increase the molar excess of the alkylating agent and ensure complete deprotonation of the alcohol.[4]
Purification Difficulties
Potential Cause Troubleshooting Suggestion
Streaking on Silica Gel Column PEG derivatives can be "sticky." Try a more polar solvent system (e.g., with a small amount of methanol) or add a modifier like triethylamine for basic compounds.[4]
Co-elution of Product and Impurities If silica gel chromatography is ineffective, consider using reversed-phase chromatography or preparative HPLC for better separation.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation

This protocol describes the synthesis by reacting the sodium salt of Benzyl-PEG8-alcohol with t-butyl bromoacetate.

Materials:

  • Benzyl-PEG8-alcohol

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH)

  • t-butyl bromoacetate

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Deprotonation: Dissolve Benzyl-PEG8-alcohol in anhydrous THF. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Slowly add t-butyl bromoacetate (1.2 equivalents) dropwise to the stirred alkoxide solution. Allow the reaction to warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).[4]

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine.[4]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify further using column chromatography.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.[3]

Materials:

  • Lyophilized Benzyl-PEG8-conjugate

  • Deprotection solution: 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Lyophilization: If the purified conjugate is in an aqueous buffer, lyophilize it to dryness.[3]

  • Deprotection: Dissolve the lyophilized conjugate in the deprotection solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.[3]

  • TFA Removal: Remove the TFA by rotary evaporation or by precipitating the deprotected conjugate with cold diethyl ether.[3]

  • Purification: Purify the deprotected product using size-exclusion chromatography (SEC) or dialysis to remove residual TFA and scavengers.[3]

Visualizations

Synthesis_Workflow cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification start Benzyl-PEG8-OH in Anhydrous THF add_nah Add NaH (1.1 eq) at 0°C start->add_nah stir Stir at RT (1-2h) add_nah->stir cool Cool to 0°C stir->cool add_tbu Add t-butyl bromoacetate (1.2 eq) cool->add_tbu stir_overnight Stir at RT Overnight add_tbu->stir_overnight quench Quench with NH4Cl stir_overnight->quench extract Extract with DCM quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Synthesis workflow for this compound.

Deprotection_and_Conjugation_Workflow cluster_deprotection Deprotection cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification start This compound deprotect TFA, TIS, H2O start->deprotect acid Benzyl-PEG8-COOH deprotect->acid activate EDC, NHS acid->activate activated_ester Benzyl-PEG8-NHS ester activate->activated_ester conjugate Conjugated Product activated_ester->conjugate biomolecule Biomolecule (e.g., Protein with -NH2) biomolecule->conjugate purify SEC or Dialysis conjugate->purify final_product Purified Conjugate purify->final_product

Caption: Deprotection and subsequent bioconjugation workflow.

References

Benzyl-PEG8-t-butyl ester deprotection troubleshooting and side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Benzyl-PEG8-t-butyl ester Deprotection

This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of this compound. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and visualizations of the chemical processes involved.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the acid-catalyzed deprotection of this compound.

Problem Potential Cause Suggested Solution
Incomplete Deprotection 1. Insufficient Acid Concentration: The concentration of trifluoroacetic acid (TFA) may be too low for complete cleavage of the t-butyl ester. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Low Temperature: Sub-optimal reaction temperature can slow down the deprotection rate. 4. Steric Hindrance: The PEG chain may sterically hinder the approach of the acid to the ester group.1. Increase the concentration of TFA in the reaction mixture. Common concentrations range from 20% to 50% in a solvent like dichloromethane (DCM).[1] 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Perform the reaction at room temperature. Gentle heating can be considered for stubborn substrates, but monitor for side reactions. 4. If steric hindrance is suspected, consider using a stronger acid system, but be mindful of potential side reactions.
Presence of Side Products 1. t-Butylation: The reactive t-butyl cation generated during deprotection can alkylate electron-rich residues, such as tryptophan or methionine, if present in the molecule.[2][3][4] 2. Benzyl Ether Cleavage: While generally stable to moderate acidity, the benzyl ether protecting group can be cleaved under strong acidic conditions or with prolonged reaction times.1. Add a scavenger to the reaction mixture to trap the t-butyl cation. Triisopropylsilane (TIS) is a common choice.[5][6][7][8][9] 2. Use the mildest effective acidic conditions. Avoid unnecessarily high concentrations of TFA or extended reaction times. Monitor the reaction closely to stop it once the t-butyl ester is cleaved.
Difficulty in Product Isolation/Purification 1. Solubility Issues: The deprotected product, Benzyl-PEG8-carboxylic acid, may have different solubility characteristics than the starting material. It is a moderately polar molecule with both hydrophilic (carboxylic acid and PEG) and lipophilic (benzyl) regions.[10] 2. Residual TFA: TFA can be difficult to remove completely and can interfere with subsequent reactions or characterization.1. For workup, after removing the bulk of TFA and solvent, dissolve the residue in a suitable solvent and wash with water or brine.[11] If the product is insoluble, precipitation by adding a non-polar solvent like diethyl ether to a solution in a more polar solvent can be attempted. 2. After rotary evaporation, co-evaporate the residue with a solvent like toluene to azeotropically remove residual TFA.
Product Degradation 1. Acid-Labile Functional Groups: Other functional groups in the molecule may be sensitive to the acidic deprotection conditions.1. If your molecule contains other acid-sensitive groups, consider using milder deprotection conditions (e.g., lower TFA concentration) and carefully monitor the reaction. Alternatively, a different protecting group strategy may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary reagent for the deprotection of this compound?

A1: The most common method for the deprotection of a t-butyl ester is acidolysis using trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[1]

Q2: How does the TFA-mediated deprotection of a t-butyl ester work?

A2: The reaction is initiated by the protonation of the ester oxygen by TFA. This is followed by the elimination of the stable t-butyl cation, which then gets converted to isobutylene gas. The carboxylic acid is the final product.[12]

Q3: What are the common side reactions during the deprotection of this compound?

A3: The two primary side reactions are the alkylation of sensitive functional groups by the intermediate t-butyl cation (a reaction known as t-butylation) and the potential cleavage of the benzyl ether under harsh acidic conditions.[2][12]

Q4: How can I prevent the t-butylation side reaction?

A4: The addition of a scavenger to the reaction mixture is the most effective way to prevent t-butylation. Scavengers are molecules that react with and "trap" the reactive t-butyl cation. A commonly used scavenger for this purpose is triisopropylsilane (TIS).[5][6][8][9]

Q5: Is the benzyl ether group stable during the TFA-mediated deprotection of the t-butyl ester?

A5: Benzyl ethers are generally stable under moderately acidic conditions. However, they can be cleaved by strong acids, especially with prolonged reaction times or at elevated temperatures.[12][13] It is therefore recommended to use the mildest conditions necessary for the t-butyl ester deprotection and to monitor the reaction to avoid over-exposure to the acid.

Q6: What is a typical workup procedure for this deprotection reaction?

A6: A common workup involves removing the TFA and solvent under reduced pressure (e.g., rotary evaporation). The residue is then often redissolved in an organic solvent and washed with water or brine to remove any remaining TFA and other water-soluble impurities. The final product can then be isolated by evaporation of the organic solvent.[11]

Experimental Protocols

Deprotection of this compound using TFA

This protocol describes a general procedure for the acidic cleavage of the t-butyl ester group.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional scavenger)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add TFA to the desired final concentration (e.g., 20-50% v/v). If using a scavenger, add TIS (typically 2.5-5% v/v) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The crude product, Benzyl-PEG8-carboxylic acid, can be further purified if necessary, for example, by silica gel chromatography or by precipitation from a suitable solvent system.

Data Presentation

Table 1: Recommended Reaction Conditions for Deprotection
ParameterRecommended RangeNotes
TFA Concentration 20-50% (v/v) in DCMHigher concentrations may be needed for sterically hindered substrates but increase the risk of side reactions.[1]
Reaction Time 1-4 hoursMonitor reaction progress to determine the optimal time.
Temperature Room TemperatureGentle heating can be used if the reaction is sluggish, but monitor for benzyl ether cleavage.
Scavenger (TIS) 2.5-5% (v/v)Recommended to prevent t-butylation side reactions.[5][8]
Table 2: Solubility of Benzyl-PEG8-carboxylic acid
SolventSolubilityNotes
Water Sparingly solubleThe PEG chain enhances water solubility to some extent.[14]
Methanol, Ethanol SolublePolar protic solvents are generally good solvents.[10]
Dichloromethane (DCM) SolubleA common solvent for both the starting material and product.
Diethyl Ether Sparingly solubleCan be used as an anti-solvent for precipitation.
Hexane InsolubleNon-polar solvents are generally poor solvents.[10]

Visualizations

Deprotection_Mechanism start This compound protonated Protonated Ester start->protonated + TFA carbocation t-Butyl Cation + Benzyl-PEG8-carboxylic acid protonated->carbocation Elimination isobutylene Isobutylene carbocation->isobutylene - H+

Caption: Mechanism of TFA-mediated t-butyl ester deprotection.

Side_Reactions tbutyl_cation t-Butyl Cation alkylated_product Alkylated Side Product tbutyl_cation->alkylated_product Alkylation trapped_cation Trapped Cation tbutyl_cation->trapped_cation Trapping nucleophile Nucleophilic Residue (e.g., Trp, Met) nucleophile->alkylated_product scavenger Scavenger (TIS) scavenger->trapped_cation

Caption: Side reaction of t-butylation and its prevention by a scavenger.

Experimental_Workflow dissolve Dissolve this compound in DCM add_reagents Add TFA (and optional TIS) dissolve->add_reagents react Stir at Room Temperature (1-4h) add_reagents->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Workup (Evaporation, Wash) monitor->workup Reaction Complete purify Purification (if needed) workup->purify product Benzyl-PEG8-carboxylic acid purify->product

References

Technical Support Center: Purification of Benzyl-PEG8-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl-PEG8-t-butyl ester conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these specific discrete PEG (dPEG®) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities when working with this compound conjugates?

Common impurities include unreacted starting materials such as the molecule you are conjugating and the this compound itself. If the t-butyl ester protecting group has been removed to reveal the carboxylic acid for conjugation, impurities can also include excess coupling agents (e.g., EDC, NHS) and byproducts from the coupling reaction.[1] Side reactions can also lead to impurities.

Q2: Which purification techniques are most suitable for this compound conjugates?

The most effective purification techniques for PEGylated molecules, including these conjugates, are typically chromatographic methods.[2] These include:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity and is highly effective for purifying PEGylated compounds.[2][]

  • Flash Column Chromatography: A common and efficient method for purifying organic compounds, it can be adapted for these conjugates, especially for larger scale purifications.[4][5]

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. While very effective for large protein conjugates, its utility for smaller conjugates depends on a significant size difference between the product and impurities.[]

Q3: How do I remove the t-butyl ester protecting group, and when should I do it?

The t-butyl ester is a protecting group for the carboxylic acid and is typically removed under acidic conditions, commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[6][7] This deprotection step is performed to reveal the carboxylic acid, allowing it to be activated (e.g., with EDC/NHS) and conjugated to an amine-containing molecule.[7] Therefore, deprotection is a key step before the conjugation reaction.

Q4: How can I monitor the progress of the purification?

Analytical techniques such as analytical RP-HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for monitoring purification.[1] HPLC can assess the purity of fractions, while LC-MS confirms the identity of the desired conjugate by its molecular weight.[8] Thin-Layer Chromatography (TLC) can also be a quick and useful tool for monitoring the progress of column chromatography.

Troubleshooting Guides

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Issue Symptom Potential Cause Suggested Solution
Poor Separation Co-elution of the conjugate and starting materials.Suboptimal gradient, incorrect mobile phase, or inappropriate column.[2]Optimize the gradient to be shallower around the elution time of your compounds.[1] Adjust the mobile phase composition (e.g., organic solvent percentage, ion-pairing agent like TFA).[1][2] Select a different column (e.g., C8 instead of C18) or one with a different particle size.[1][9]
Low Recovery The yield of the purified conjugate is lower than expected.The conjugate may be precipitating on the column or irreversibly binding to the stationary phase.[2][8]Ensure the sample is fully dissolved in the mobile phase before injection.[1] Modify the mobile phase to improve solubility or reduce non-specific binding.[2] Consider a different column chemistry.
Broad Peaks The peaks in the chromatogram are not sharp.The dispersity of the PEG chain can contribute to peak broadening.[10] The column may be overloaded, or there might be secondary interactions with the stationary phase.Reduce the amount of sample injected.[8] Add a mobile phase additive like TFA to improve peak shape.[1]
Unexpected Peaks The final product contains unidentified peaks.These could be reaction byproducts or degradation products.[2]Use LC-MS to identify the impurities and optimize the reaction conditions to minimize their formation.[2] Ensure the stability of the conjugate under the purification conditions.
Flash Column Chromatography
Issue Symptom Potential Cause Suggested Solution
Poor Separation Fractions contain a mixture of the product and impurities.The chosen solvent system has poor selectivity.Systematically screen different solvent systems using TLC to find an optimal mobile phase that gives good separation.[5] Consider using a different stationary phase (e.g., alumina instead of silica).
Product Streaking The compound of interest elutes over many fractions.The compound may have poor solubility in the mobile phase or be interacting strongly with the silica gel.Add a small amount of a more polar solvent to the mobile phase. For PEG-containing compounds, solvent systems like chloroform-methanol can be effective.[11]
Low Recovery A significant amount of the product is lost during purification.The compound may be irreversibly adsorbed onto the silica gel.Pre-treat the silica gel with a reagent to block active sites. Ensure the compound is stable on silica gel, as it is acidic.[12]

Experimental Protocols

Protocol 1: General RP-HPLC Purification

This protocol provides a starting point for the purification of a this compound conjugate.

Materials:

  • Crude conjugate mixture

  • RP-HPLC system with a UV detector

  • C18 or C8 analytical and preparative columns

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent (e.g., 50:50 water:acetonitrile)

Methodology:

  • Sample Preparation: Dissolve the crude conjugate mixture in the sample solvent. Filter the sample through a 0.22 µm syringe filter.

  • Analytical HPLC: Develop a suitable gradient method on an analytical column to achieve good separation of the desired conjugate from impurities. A typical gradient might be 10-90% Mobile Phase B over 20-30 minutes.

  • Preparative HPLC: Scale up the optimized analytical method to a preparative column.

  • Injection and Fraction Collection: Inject the filtered sample onto the preparative column and collect fractions as the peaks elute.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing the pure product.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Protocol 2: General Flash Column Chromatography

This protocol outlines a general procedure for purification using flash chromatography.

Materials:

  • Crude conjugate mixture

  • Glass column

  • Silica gel

  • Sand

  • Eluent (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate or a chloroform/methanol system)[4][11]

  • Collection tubes

Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.[13] Add a layer of sand on top of the silica gel.[12]

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.[13] Alternatively, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the column.[12]

  • Elution: Run the eluent through the column, applying gentle pressure if necessary.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps Crude_Mixture Crude Conjugate Mixture Dissolve Dissolve in Appropriate Solvent Crude_Mixture->Dissolve Purification_Method Select Purification Method (e.g., RP-HPLC, Flash Chromatography) Dissolve->Purification_Method Fraction_Collection Collect Fractions Purification_Method->Fraction_Collection Analyze_Fractions Analyze Fractions (TLC, Analytical HPLC, LC-MS) Fraction_Collection->Analyze_Fractions Pool_Fractions Pool Pure Fractions Analyze_Fractions->Pool_Fractions Solvent_Evaporation Solvent Evaporation Pool_Fractions->Solvent_Evaporation Pure_Conjugate Pure Conjugate Solvent_Evaporation->Pure_Conjugate

Caption: A general workflow for the purification of this compound conjugates.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Purification Outcome Unsatisfactory Issue Identify the Issue Start->Issue Poor_Sep Poor Separation Issue->Poor_Sep Co-elution Low_Rec Low Recovery Issue->Low_Rec Low Yield Impure Product Impure Issue->Impure Extra Peaks Optimize_Grad Optimize Gradient/ Solvent System Poor_Sep->Optimize_Grad Change_Col Change Column/ Stationary Phase Poor_Sep->Change_Col Check_Sol Check Sample Solubility Low_Rec->Check_Sol Check_Stab Check Compound Stability Low_Rec->Check_Stab Impure->Check_Stab Optimize_React Optimize Reaction Conditions Impure->Optimize_React

Caption: A decision tree for troubleshooting common purification issues.

References

Stability and storage considerations for Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and use of Benzyl-PEG8-t-butyl ester. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experiments.

Storage and Stability Data

Proper storage and handling are critical to maintain the integrity of this compound. The following table summarizes the key storage and stability information.

ParameterRecommendationCitations
Storage Temperature Store at 2-8°C for short-term storage or -20°C for long-term storage.[1]
Physical Form Liquid
Solubility Soluble in Water, DMSO, DCM (Dichloromethane), and DMF (Dimethylformamide).[1]
Chemical Stability The t-butyl ester protecting group is stable under neutral and basic conditions. It is, however, readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3]
Handling Precautions PEG compounds can be hygroscopic. It is recommended to warm the product to room temperature before opening and to minimize exposure to moisture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] It consists of a benzyl group, an 8-unit polyethylene glycol (PEG) spacer, and a t-butyl ester protected carboxylic acid. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[][5]

Q2: How do I remove the t-butyl ester protecting group?

The t-butyl ester group can be deprotected under acidic conditions to reveal the free carboxylic acid. A common method is to treat the compound with a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2][6]

Q3: Why is the PEG linker length important in PROTAC design?

The length of the PEG linker is a critical parameter in PROTAC design as it dictates the distance between the target protein and the E3 ligase.[7] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[7][8] If the linker is too short, steric hindrance may prevent the formation of the ternary complex. Conversely, if the linker is too long, the two proteins may not be brought into sufficient proximity for ubiquitination to occur.[7]

Q4: Can I use this compound for applications other than PROTACs?

Yes, while it is widely used in PROTAC development, this linker can be employed in other bioconjugation applications where a protected carboxylic acid with a flexible, hydrophilic spacer is required.

Experimental Protocols

Protocol 1: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add TFA to the solution. A common ratio is 1:1 (v/v) of DCM to TFA.[6]

  • Stir the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene or dissolved in DCM and washed with water.[6]

  • Dry the resulting carboxylic acid product under high vacuum. The crude product can often be used in the next step without further purification.

Troubleshooting Guide

dot

Troubleshooting_Workflow Troubleshooting Workflow for PROTAC Synthesis cluster_synthesis Synthesis & Characterization cluster_activity Biological Activity Start Low PROTAC Yield or Purity Check_Reagents Verify Starting Material Integrity (NMR, LC-MS) Start->Check_Reagents Check_Deprotection Confirm Complete t-Butyl Deprotection (LC-MS) Start->Check_Deprotection Optimize_Coupling Optimize Amide Coupling Conditions (Reagents, Temp, Time) Start->Optimize_Coupling Purification_Issues Review Purification Method (e.g., HPLC gradient) Start->Purification_Issues Solution_Reagents Re-purify or use new batch of reagents. Check_Reagents->Solution_Reagents Impure? Solution_Deprotection Increase reaction time, temperature, or TFA concentration. Check_Deprotection->Solution_Deprotection Incomplete? Solution_Coupling Screen different coupling reagents (e.g., HATU, HOBt) and bases. Optimize_Coupling->Solution_Coupling Inefficient? No_Degradation Low or No Target Degradation Check_Permeability Assess Cell Permeability (e.g., Caco-2 assay) No_Degradation->Check_Permeability Check_Ternary_Complex Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) No_Degradation->Check_Ternary_Complex Check_E3_Ligase Confirm E3 Ligase Expression in Cells (Western Blot, qPCR) No_Degradation->Check_E3_Ligase Hook_Effect Investigate for 'Hook Effect' (Broad Dose-Response) No_Degradation->Hook_Effect Solution_Permeability Modify linker to be more hydrophobic or use hybrid linkers. Check_Permeability->Solution_Permeability Poor? Solution_Ternary_Complex Synthesize PROTACs with different linker lengths. Check_Ternary_Complex->Solution_Ternary_Complex Inefficient?

Caption: Troubleshooting workflow for PROTAC synthesis and activity.

Issue 1: Incomplete Deprotection of the t-Butyl Ester
  • Symptom: LC-MS analysis of the reaction mixture after deprotection shows a significant amount of the starting material (this compound) remaining.

  • Possible Cause: Insufficient reaction time, low concentration of TFA, or presence of moisture which can affect the reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction time and monitor the progress by LC-MS until the starting material is consumed.

    • Increase TFA Concentration: If a co-solvent is used, increase the proportion of TFA. For stubborn deprotections, neat TFA can be used.

    • Ensure Anhydrous Conditions: Use anhydrous DCM and handle TFA in a dry environment to prevent the introduction of water.

Issue 2: Low Yield in Subsequent Coupling Reactions
  • Symptom: Low yield of the desired PROTAC molecule after coupling the deprotected linker to an E3 ligase ligand or a target protein ligand.

  • Possible Cause: The free carboxylic acid may not be sufficiently activated, or the coupling conditions are not optimal.

  • Troubleshooting Steps:

    • Optimize Coupling Reagents: Screen different amide coupling reagents such as HATU, HOBt/EDC, or COMU.[9]

    • Adjust Reaction Conditions: Vary the reaction temperature, time, and the base used (e.g., DIPEA).

    • Confirm Purity of Carboxylic Acid: Ensure that the deprotected linker is free of residual TFA, which can interfere with the coupling reaction.

Issue 3: Poor Biological Activity of the Final PROTAC
  • Symptom: The synthesized PROTAC shows low or no degradation of the target protein in cellular assays.

  • Possible Cause:

    • Poor Cell Permeability: The overall physicochemical properties of the PROTAC may hinder its ability to cross the cell membrane.[8][10]

    • Inefficient Ternary Complex Formation: The linker length may not be optimal for the specific target and E3 ligase pair.[8][10]

    • "Hook Effect": At high concentrations, the PROTAC may form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex.[8][10]

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Evaluate the calculated properties (e.g., cLogP, TPSA) of the PROTAC. If the molecule is too hydrophilic or too large, consider synthesizing analogs with different linkers.

    • Vary Linker Length: Synthesize a small library of PROTACs with different PEG linker lengths (e.g., PEG4, PEG6, PEG12) to identify the optimal spacer for ternary complex formation.[11]

    • Perform a Full Dose-Response: Test the PROTAC over a wide range of concentrations to identify the optimal concentration for degradation and to determine if the "hook effect" is present.[10]

    • Confirm Target and E3 Ligase Expression: Ensure that the target protein and the recruited E3 ligase are expressed in the cell line used for the assay.[10]

References

Avoiding aggregation with Benzyl-PEG8-t-butyl ester in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs for Aggregation Issues

This technical support center provides practical guidance for researchers, scientists, and drug development professionals to prevent and troubleshoot aggregation of Benzyl-PEG8-t-butyl ester in formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is aggregation a concern?

This compound is a PROTAC (PROteolysis TArgeting Chimera) linker used in the synthesis of PROTAC molecules.[1][2][3] It is a bifunctional molecule containing a benzyl group, an 8-unit polyethylene glycol (PEG) chain, and a t-butyl ester protecting group.[4] Aggregation, or the clumping of these molecules, is a significant concern as it can lead to reduced efficacy, altered bioavailability, and potential immunogenicity of the final PROTAC drug product.[5] Small molecule aggregation can also be a source of false positives in high-throughput screening assays.[6][7]

Q2: What are the primary causes of this compound aggregation?

While specific data on this compound is limited, aggregation of similar PEGylated and small molecules can be attributed to several factors:

  • Hydrophobicity: The benzyl and t-butyl ester groups introduce hydrophobic regions to the molecule.[4] In aqueous solutions, these hydrophobic areas can interact to minimize contact with water, leading to aggregation.

  • High Concentration: At increased concentrations, the proximity of individual molecules facilitates intermolecular interactions and the formation of aggregates.[8][9]

  • Suboptimal Formulation Conditions: Factors such as pH, temperature, and buffer composition can significantly impact the stability and solubility of the molecule.[5][8] For instance, proteins are often least soluble at a pH equal to their isoelectric point.[9]

  • Solvent Properties: The choice of solvent is critical. A poor solvent can promote self-association and aggregation.

Q3: How can I detect aggregation in my this compound formulation?

Several analytical techniques can be employed to detect and quantify aggregation:[10]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution.[11][12] An increase in particle size over time or under certain conditions can indicate aggregation.[10]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size.[13][14] The appearance of earlier eluting peaks corresponding to larger species is a direct indication of aggregate formation.[14][15]

  • Visual Observation: In severe cases, aggregation may be visible as cloudiness, precipitation, or particulate matter in the solution.[9]

Troubleshooting Guide

Issue 1: My this compound solution appears cloudy or has visible particles.

Potential Cause Troubleshooting Steps
Poor Solubility The concentration may be too high for the chosen solvent system. Try reducing the concentration or using a different solvent. A product data sheet for a similar compound, NH-bis(PEG8-t-butyl ester), indicates solubility in water, DMSO, DCM, and DMF.[16]
Precipitation due to Temperature Changes Ensure the formulation is stored at the recommended temperature. Some compounds are less soluble at lower temperatures. Gradual temperature changes during preparation can also be beneficial.
pH-dependent Insolubility The pH of the formulation may be near the isoelectric point of the molecule or a conjugated species. Adjust the pH of the buffer. Typically, moving the pH at least one unit away from the isoelectric point can improve solubility.[9]

Issue 2: DLS analysis shows an increase in particle size or polydispersity.

Potential Cause Troubleshooting Steps
Onset of Aggregation The formulation may be unstable under the current conditions. Consider optimizing the formulation by adjusting pH, ionic strength, or adding excipients.
High Concentration High concentrations increase the likelihood of intermolecular interactions.[8] Dilute the sample and re-analyze to see if the aggregation is reversible.
Sample Contamination Dust or other particulates can interfere with DLS measurements.[17] Ensure all solutions are filtered through an appropriate syringe filter (e.g., 0.2 µm) before analysis.[18]

Issue 3: SEC analysis reveals the presence of high molecular weight species.

Potential Cause Troubleshooting Steps
Formation of Dimers or Oligomers This is a clear indication of aggregation. Optimize formulation conditions (pH, buffer, excipients) to minimize these species.
Non-specific Interactions with the Column The molecule may be interacting with the stationary phase of the SEC column. Adjust the mobile phase composition, for example, by changing the salt concentration or adding a small percentage of an organic solvent, to reduce these interactions.[19]
Data Presentation

Table 1: Recommended Starting Solvents for this compound and Related Compounds

SolventRationaleReference
Dimethyl Sulfoxide (DMSO)Common solvent for organic molecules, often used for stock solutions.[16][20][21]
Dichloromethane (DCM)A common organic solvent.[16][20][21]
Dimethylformamide (DMF)Another common organic solvent.[16][20][21]
WaterThe PEG chain imparts some water solubility.[16][20][21]

Table 2: Common Excipients to Mitigate Aggregation

ExcipientConcentrationMechanism of ActionReference
Sucrose5-10% (w/v)Acts as a stabilizer through preferential exclusion.[8]
Arginine50-100 mMSuppresses non-specific protein-protein interactions.[8]
Polysorbate 20/800.01-0.05% (v/v)Non-ionic surfactants that reduce surface tension and prevent adsorption.[8]
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
  • Sample Preparation:

    • Prepare the this compound formulation in the desired buffer.

    • Filter the sample through a 0.2 µm syringe filter into a clean cuvette to remove any dust or extraneous particles.[18]

    • Ensure the sample is free of air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up for at least 30 minutes.[22]

    • Set the measurement temperature to the desired value (e.g., 25°C).[22]

  • Measurement:

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves collecting multiple acquisitions to ensure data quality.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the sample.

    • Look for the presence of larger species or an increase in the polydispersity index (PDI), which would indicate aggregation.

Protocol 2: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • System Preparation:

    • Equilibrate the SEC column and HPLC system with the mobile phase until a stable baseline is achieved. The mobile phase should ideally be the same as the formulation buffer.[14]

  • Sample Preparation:

    • Prepare the this compound formulation.

    • Filter the sample through a 0.2 µm syringe filter to remove particulates.[14]

  • Injection and Separation:

    • Inject a suitable volume of the sample onto the SEC column.

    • The separation is based on size, with larger molecules (aggregates) eluting before smaller molecules (monomers).[13]

  • Data Analysis:

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • Integrate the peak areas corresponding to the monomer and any aggregate species.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

Aggregation_Pathway cluster_molecule This compound cluster_factors Contributing Factors Monomer Monomer (Soluble) Aggregate Aggregate (Insoluble/Inactive) Monomer->Aggregate Aggregation Concentration High Concentration Concentration->Aggregate pH Suboptimal pH pH->Aggregate Temperature Temperature Stress Temperature->Aggregate Solvent Poor Solvent Solvent->Aggregate

Caption: Factors contributing to the aggregation of this compound.

Troubleshooting_Workflow start Aggregation Observed check_concentration Is Concentration High? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_conditions Optimize Formulation (pH, Buffer, Temp) check_concentration->check_conditions No reanalyze Re-analyze for Aggregation (DLS, SEC) reduce_concentration->reanalyze add_excipients Add Stabilizing Excipients check_conditions->add_excipients add_excipients->reanalyze end Aggregation Resolved reanalyze->end

Caption: A logical workflow for troubleshooting aggregation issues.

References

Technical Support Center: Overcoming Steric Hindrance with Benzyl-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Benzyl-PEG8-t-butyl ester in their experiments. The content is designed to address specific issues related to steric hindrance and other challenges encountered during bioconjugation, linker activation, and deprotection steps.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It consists of a central polyethylene glycol (PEG) chain of eight ethylene glycol units, which enhances solubility and provides a flexible spacer. One terminus is protected by a benzyl ether, and the other by a t-butyl ester. Its primary applications are in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target-binding ligand and an E3 ligase ligand.[1][2]

Q2: How does the PEG8 linker help in overcoming steric hindrance?

The polyethylene glycol (PEG) chain in this compound is flexible and hydrophilic. This flexibility allows the molecule to adopt various conformations, effectively acting as a spacer that physically separates two conjugated molecules. This separation can mitigate steric hindrance, which is the prevention or retardation of a chemical reaction due to the spatial bulk of molecules.[3][4][5] By increasing the distance between two bulky molecules, the PEG8 linker can improve reaction efficiency and preserve the biological activity of the conjugated species.[6]

Q3: What is the role of the benzyl and t-butyl ester protecting groups?

The benzyl and t-butyl ester groups are protecting groups that mask reactive functionalities. The t-butyl ester protects a carboxylic acid, which can be deprotected under acidic conditions to allow for subsequent conjugation, typically to an amine-containing molecule.[7] The benzyl group protects a hydroxyl group and can be removed via hydrogenolysis.[8][9] This dual-protection scheme allows for sequential and site-specific modifications.

Troubleshooting Guides

Low Conjugation Yield

Q4: I am experiencing a low yield when conjugating my target molecule to the deprotected Benzyl-PEG8-acid. What are the possible causes and solutions?

Low conjugation yield is a common issue and can stem from several factors, particularly when dealing with sterically hindered substrates.

Potential Cause Troubleshooting Suggestion
Steric Hindrance The PEG8 linker may be too short to adequately separate the reactive groups from bulky neighboring functionalities. Consider using a longer PEG linker (e.g., PEG12 or PEG24) to increase the spatial separation.[3][10]
Incomplete Deprotection The t-butyl ester may not be fully removed, resulting in a lower concentration of the reactive carboxylic acid. Confirm complete deprotection using analytical methods like LC-MS. If incomplete, extend the deprotection reaction time or use a stronger acidic condition.[7]
Suboptimal Coupling Chemistry The chosen coupling reagents (e.g., EDC/NHS, HATU) may not be efficient for your specific substrates. For sterically hindered amines, consider using coupling reagents known for higher reactivity, such as HATU or COMU, in combination with a non-nucleophilic base like DIPEA.[11]
Poor Solubility Although the PEG linker enhances solubility, your target molecule might still have limited solubility in the reaction solvent, leading to poor reaction kinetics. Screen different solvents or solvent mixtures to improve the solubility of all reactants.
Incorrect Stoichiometry An incorrect molar ratio of the reactants can lead to low yield. Optimize the molar excess of the PEG linker and coupling reagents. A 1.5 to 3-fold excess of the activated linker is a good starting point.
Incomplete or Unselective Deprotection

Q5: I am having trouble selectively deprotecting the t-butyl ester without cleaving the benzyl ether. What conditions should I use?

Selective deprotection is crucial for the sequential functionalization of the linker.

Protecting Group Recommended Deprotection Conditions Potential Issues & Solutions
t-Butyl Ester Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard method.[7] Typically, a 20-50% TFA/DCM solution for 1-2 hours at room temperature is sufficient.Benzyl Ether Cleavage: Prolonged exposure to strong acids can lead to the cleavage of the benzyl ether. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the t-butyl ester deprotection is complete.
Benzyl Ether Hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is the most common method.[8][12]Catalyst Poisoning: Certain functional groups (e.g., thiols) can poison the palladium catalyst. Ensure your molecule is free of such groups or use a catalyst resistant to poisoning. Incomplete Reaction: Ensure the catalyst is active and the hydrogen pressure is adequate.

Experimental Protocols

Protocol 1: Deprotection of this compound to Benzyl-PEG8-acid
  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure.

  • Purification: Purify the resulting Benzyl-PEG8-acid by flash chromatography on silica gel or by reverse-phase HPLC.

Protocol 2: Conjugation of Benzyl-PEG8-acid to a Sterically Hindered Amine
  • Activation of Carboxylic Acid:

    • Dissolve Benzyl-PEG8-acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the sterically hindered amine (1.2 eq) to the activated linker solution.

    • Continue stirring the reaction mixture at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the final conjugate by flash chromatography or reverse-phase HPLC.

Visualizations

experimental_workflow cluster_deprotection Step 1: Deprotection cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation start This compound deprotect Add TFA/DCM start->deprotect product1 Benzyl-PEG8-acid deprotect->product1 activate Add HATU/DIPEA product1->activate activated_linker Activated Linker activate->activated_linker conjugate Conjugation activated_linker->conjugate amine Sterically Hindered Amine amine->conjugate final_product Final Conjugate conjugate->final_product

Caption: Experimental workflow for the deprotection and conjugation of this compound.

steric_hindrance cluster_without_peg Without PEG Spacer cluster_with_peg With this compound A Molecule A B Molecule B A->B Steric Clash C Molecule A peg PEG8 Linker C->peg D Molecule B peg->D

Caption: Overcoming steric hindrance with a flexible PEG8 linker.

deprotection_pathway cluster_tbutyl t-Butyl Deprotection cluster_benzyl Benzyl Deprotection start This compound tfa TFA / DCM start->tfa h2_pd H2, Pd/C start->h2_pd product_acid Benzyl-PEG8-acid tfa->product_acid product_alcohol HO-PEG8-t-butyl ester h2_pd->product_alcohol

Caption: Selective deprotection pathways for this compound.

References

Technical Support Center: Optimizing Benzyl-PEG8-t-butyl Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl-PEG8-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for optimizing reaction stoichiometry and achieving high yields and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a bifunctional linker commonly used in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a benzyl group for aromatic stability and potential π-π stacking interactions, a hydrophilic eight-unit polyethylene glycol (PEG8) spacer to enhance solubility, and a t-butyl ester protecting group on a terminal carboxylic acid.[1] This design allows for the sequential conjugation of two different molecules.

Q2: What are the key steps in using this compound for conjugation?

The typical workflow involves two main chemical transformations:

  • Deprotection of the t-butyl ester: The t-butyl ester is removed to expose the terminal carboxylic acid. This is most commonly achieved under acidic conditions.

  • Amide bond formation: The newly revealed carboxylic acid is then coupled to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This step usually requires a coupling agent.

Q3: I am observing low yield after the deprotection step. What could be the cause?

Low yields during the deprotection of the t-butyl ester can be attributed to several factors:

  • Incomplete reaction: The reaction time may be insufficient, or the concentration of the acid may be too low. Ensure the reaction goes to completion by monitoring via TLC or LC-MS.

  • Degradation of the PEG linker: While generally stable, prolonged exposure to very strong acids or high temperatures can lead to degradation of the PEG chain.

  • Side reactions with the benzyl group: Certain acidic conditions, particularly in the presence of specific scavengers like triisopropylsilane (TIPS), can lead to the reduction of the benzyl group.[3] If the benzyl group is critical for your application, avoid harsh reductive conditions.

  • Work-up issues: Improper work-up can lead to loss of product. Ensure thorough extraction and careful removal of solvents.

Q4: My amide coupling reaction is inefficient. How can I optimize the stoichiometry?

Inefficient amide coupling is a common issue. Here are key parameters to optimize:

  • Coupling agents: Use an excess of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an activator such as NHS (N-hydroxysuccinimide) or Sulfo-NHS.[4][5] A molar excess of these reagents relative to the carboxylic acid will drive the reaction forward.

  • Stoichiometry of reactants: The molar ratio of the amine-containing molecule to the deprotected PEG linker is crucial. A common starting point is a slight excess of the amine to ensure all the activated PEG linker reacts. However, the optimal ratio will depend on the specific reactants and may require empirical optimization.

  • pH control: The activation of the carboxylic acid with EDC is most efficient at a pH of 4.5-6.0.[4][6] The subsequent reaction of the NHS-activated ester with the primary amine is most effective at a pH of 7.0-8.5.[4][7] Using a two-step buffering system can significantly improve yields.

  • Reaction time and temperature: Most coupling reactions are carried out at room temperature for a few hours.[7] For sensitive molecules, performing the reaction at 4°C for a longer duration can minimize side reactions.[7]

  • Solvent: Use a dry, water-miscible organic solvent like DMSO or DMF for dissolving the reagents.[7] The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% if working with proteins in aqueous buffers.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete deprotection of the t-butyl ester.Ensure sufficient reaction time (e.g., 2-5 hours) with an appropriate TFA/DCM mixture. Monitor reaction completion with TLC or LC-MS.[8]
Inefficient activation of the carboxylic acid.Use fresh EDC and NHS. Optimize the pH for the activation step to be between 4.5 and 6.0.[4][6]
Hydrolysis of the activated NHS-ester.Perform the reaction in a non-amine-containing buffer. Add the amine-containing substrate promptly after the activation step. Consider using the more stable Sulfo-NHS in aqueous reactions.[5]
Multiple Spots on TLC/LC-MS (Side Products) Unreacted starting materials.Increase the molar excess of the coupling agents and/or the amine-containing molecule.
Formation of urea byproduct from EDC.If purification is an issue, consider using DIC/HOBt as coupling agents, where the urea byproduct is less soluble in many organic solvents and can be filtered off.[9] For aqueous reactions, use water-soluble EDC and purify by chromatography or dialysis.
Reduction of the benzyl group.This can occur during deprotection if certain scavengers are used.[3] If the benzyl group is essential, use alternative deprotection conditions or scavengers that do not affect it.
Difficulty in Product Purification PEG derivatives can be "sticky" on silica gel.Use a more polar solvent system, such as one containing a small amount of methanol, to improve elution. Reversed-phase chromatography (e.g., C18) is often more effective for purifying PEGylated compounds.
Co-elution with excess reagents or byproducts.Use size-exclusion chromatography (SEC) or dialysis to separate the larger PEGylated product from smaller molecules like unreacted linkers and coupling agents.[7]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl protecting group to yield the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a 1:1 mixture of DCM and TFA. A typical concentration is around 0.1 M.

  • Stir the solution at room temperature for 2-5 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash it twice with water and once with brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected Benzyl-PEG8-COOH. The crude product can often be used in the next step without further purification.[8]

Protocol 2: Amide Coupling with an Amine-Containing Molecule

This protocol outlines the coupling of the deprotected Benzyl-PEG8-COOH to a primary amine using EDC and NHS.

Materials:

  • Deprotected Benzyl-PEG8-COOH

  • Amine-containing molecule

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-free buffer (e.g., MES buffer for activation, PBS or HEPES for coupling)

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (optional, e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., HPLC, SEC, or dialysis cassettes)

Procedure:

  • Preparation of Reagents:

    • Dissolve the deprotected Benzyl-PEG8-COOH in a minimal amount of dry DMSO or DMF.

    • Prepare a stock solution of EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0).

    • Dissolve the amine-containing molecule in a suitable reaction buffer (e.g., PBS, pH 7.2-8.5).[7]

  • Activation of Carboxylic Acid:

    • Add a 2-5 fold molar excess of both EDC and NHS to the solution of deprotected Benzyl-PEG8-COOH.[6]

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS-ester intermediate.[4]

  • Conjugation to Amine:

    • Add the activated Benzyl-PEG8-NHS ester solution to the solution of the amine-containing molecule. A 10- to 50-fold molar excess of the activated linker may be used when conjugating to proteins.[7]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.[7]

  • Quenching (Optional):

    • To stop the reaction, add a quenching buffer to consume any unreacted NHS ester.[7]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or preparative HPLC to remove excess reagents and byproducts.[7]

Stoichiometry Optimization

ParameterRecommended Molar Ratio (Linker:Reagent)Purpose
Amine Coupling (Activation)
EDC:Linker-COOH2-10 : 1Activates the carboxylic acid for coupling.[5][6]
NHS:Linker-COOH2-10 : 1Stabilizes the activated intermediate, improving coupling efficiency and reducing side reactions.[5][6]
Amine Coupling (Conjugation)
Linker-NHS:Amine1:1.2 to 1:2 (for small molecules)Drives the reaction to completion by ensuring all the activated linker is consumed.
10-50 : 1 (for proteins)Ensures efficient labeling of the protein which may have multiple amine sites.[7]

Visualizing the Workflow

experimental_workflow start This compound deprotection Deprotection (TFA/DCM) start->deprotection activated_linker Benzyl-PEG8-COOH deprotection->activated_linker activation Activation (EDC/NHS) activated_linker->activation activated_nhs Benzyl-PEG8-NHS ester activation->activated_nhs coupling Amide Coupling activated_nhs->coupling amine Amine-containing molecule (R-NH2) amine->coupling conjugate Final Conjugate coupling->conjugate purification Purification (HPLC/SEC) conjugate->purification final_product Purified Conjugate purification->final_product

Caption: Workflow for this compound conjugation.

troubleshooting_logic start Low Yield or Impure Product check_deprotection Check Deprotection Step start->check_deprotection check_coupling Check Coupling Step start->check_coupling deprotection_incomplete Incomplete Reaction? check_deprotection->deprotection_incomplete coupling_reagents Reagents Fresh? check_coupling->coupling_reagents deprotection_incomplete->check_coupling No extend_time Increase Reaction Time/ [TFA] deprotection_incomplete->extend_time Yes success Improved Yield/ Purity extend_time->success new_reagents Use Fresh EDC/NHS coupling_reagents->new_reagents No ph_issue Incorrect pH? coupling_reagents->ph_issue Yes new_reagents->success adjust_ph Optimize pH for Activation & Coupling ph_issue->adjust_ph Yes stoichiometry_issue Suboptimal Stoichiometry? ph_issue->stoichiometry_issue No adjust_ph->success adjust_stoichiometry Vary Molar Ratios of Reagents stoichiometry_issue->adjust_stoichiometry Yes purification_issue Purification Method? stoichiometry_issue->purification_issue No adjust_stoichiometry->success change_purification Try RP-HPLC or SEC purification_issue->change_purification Yes change_purification->success

Caption: Troubleshooting logic for optimizing reactions.

References

Validation & Comparative

A Comparative Analysis of Benzyl-PEG8-t-butyl Ester and its Alternatives: NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, PEGylation, and the development of targeted therapeutics, the precise characterization of linker molecules is of paramount importance. This guide provides a detailed comparison of the analytical data for Benzyl-PEG8-t-butyl ester, a common heterobifunctional linker, with two alternatives: a shorter chain variant, Benzyl-PEG4-t-butyl ester, and a carbamate-linked analogue, Boc-NH-PEG8-COOH. The comparison focuses on Nuclear Magnetic Resonance (NMR) and Electrospray Ionization Mass Spectrometry (ESI-MS) data to facilitate informed selection of the appropriate linker for specific applications.

Summary of Quantitative Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and ESI-MS data for this compound and its alternatives. This data is compiled from typical chemical shifts and predictable fragmentation patterns.

Table 1: ¹H NMR Data Comparison

CompoundMoietyChemical Shift (δ, ppm)MultiplicityIntegration
This compound Benzyl (aromatic)7.25-7.40m5H
Benzyl CH₂4.58s2H
PEG backbone (-OCH₂CH₂O-)3.60-3.75m32H
-CH₂COO-2.50t2H
t-Butyl (-C(CH₃)₃)1.45s9H
Benzyl-PEG4-t-butyl ester Benzyl (aromatic)7.25-7.40m5H
Benzyl CH₂4.58s2H
PEG backbone (-OCH₂CH₂O-)3.60-3.75m16H
-CH₂COO-2.50t2H
t-Butyl (-C(CH₃)₃)1.45s9H
Boc-NH-PEG8-COOH PEG backbone (-OCH₂CH₂O-)3.60-3.75m32H
-CH₂COOH2.62t2H
-NH-~5.0 (broad)s1H
Boc (-C(CH₃)₃)1.44s9H

Table 2: ¹³C NMR Data Comparison

CompoundMoietyChemical Shift (δ, ppm)
This compound Benzyl (aromatic C)127.5-138.5
Benzyl CH₂73.2
PEG backbone (-OCH₂CH₂O-)69.0-70.5
-CH₂COO-35.5
Ester C=O171.0
t-Butyl C(CH₃)₃80.5
t-Butyl C(CH₃)₃28.2
Benzyl-PEG4-t-butyl ester Benzyl (aromatic C)127.5-138.5
Benzyl CH₂73.2
PEG backbone (-OCH₂CH₂O-)69.0-70.5
-CH₂COO-35.5
Ester C=O171.0
t-Butyl C(CH₃)₃80.5
t-Butyl C(CH₃)₃28.2
Boc-NH-PEG8-COOH PEG backbone (-OCH₂CH₂O-)69.0-70.5
-CH₂COOH35.1
Carboxylic Acid C=O174.5
Boc C=O156.1
Boc C(CH₃)₃79.2
Boc C(CH₃)₃28.4

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+Na]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₂₈H₄₈O₁₀544.68567.67488.62 ([M-C₄H₈+Na]⁺), 91.05 ([C₇H₇]⁺)
Benzyl-PEG4-t-butyl ester C₂₀H₃₂O₆368.47391.46312.41 ([M-C₄H₈+Na]⁺), 91.05 ([C₇H₇]⁺)
Boc-NH-PEG8-COOH C₂₄H₄₇NO₁₂541.63564.62485.57 ([M-C₄H₈+Na]⁺), 441.54 ([M-Boc+Na]⁺)

Experimental Protocols

Detailed methodologies for the acquisition of NMR and ESI-MS data are crucial for reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the PEG linker.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • For quantitative NMR (qNMR), add a known amount of a suitable internal standard with a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 16 ppm.

    • Number of Scans: 16-64 (depending on concentration).

    • Relaxation Delay (d1): 5 seconds (for quantitative measurements, should be at least 5 times the longest T₁ of interest).

    • Acquisition Time: ~2-4 seconds.

  • Processing:

    • Apply a line broadening of 0.3 Hz.

    • Manually phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals and normalize to a known peak (e.g., the t-butyl protons).

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

  • Processing:

    • Apply a line broadening of 1.0 Hz.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Sample Preparation:

  • Prepare a stock solution of the PEG linker in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • To promote the formation of sodiated adducts, a small amount of sodium acetate or sodium iodide can be added to the sample solution.

2. Instrumentation and Analysis:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument equipped with an ESI source.

  • Mode: Positive ion mode.

  • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N₂): 1-2 bar.

    • Drying Gas (N₂): 4-8 L/min.

    • Drying Gas Temperature: 180-220 °C.

  • Mass Analyzer Parameters:

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Profile mode.

  • Data Analysis:

    • Identify the [M+Na]⁺ adduct as the primary molecular ion.

    • Analyze the fragmentation pattern to confirm the structure. Common fragmentations include the loss of the t-butyl group (-56 Da) and cleavage of the benzyl group (resulting in a fragment at m/z 91).

Workflow and Data Analysis Diagram

The following diagram illustrates the general workflow for the characterization of PEG linkers using NMR and MS.

G Workflow for PEG Linker Analysis cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis Sample PEG Linker Sample Dissolution Dissolve in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution NMR_Acquisition 1D NMR Acquisition (¹H and ¹³C) Dissolution->NMR_Acquisition For NMR MS_Acquisition ESI-MS Data Acquisition Dissolution->MS_Acquisition For MS NMR_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->NMR_Processing NMR_Analysis Structural Verification and Purity Assessment NMR_Processing->NMR_Analysis Final_Report Comprehensive Characterization Report NMR_Analysis->Final_Report MS_Processing Data Processing (Peak Identification) MS_Acquisition->MS_Processing MS_Analysis Molecular Weight Confirmation and Fragmentation Analysis MS_Processing->MS_Analysis MS_Analysis->Final_Report

Caption: Workflow for the characterization of PEG linkers.

A Comparative Guide to HPLC Analysis for Purity Assessment of Benzyl-PEG8-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the success of their work. This is particularly true for PEGylation reagents like Benzyl-PEG8-t-butyl ester, which are widely used in the development of bioconjugates and targeted drug delivery systems. High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of such compounds. This guide provides a comparative analysis of HPLC methods for this compound, offering insights into its performance against common alternatives and detailing the necessary experimental protocols.

Performance Comparison of PEGylation Reagents

The purity of this compound is critical as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulties in the purification of the final product. A key challenge in the HPLC analysis of PEGylated compounds is the lack of a strong UV-absorbing chromophore in the PEG chain itself. Therefore, universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred over traditional UV detectors.[1]

Below is a comparative summary of this compound against two common alternatives: a shorter chain PEG linker (Benzyl-PEG4-t-butyl ester) and a methoxy-terminated equivalent (mPEG8-t-butyl ester). The data presented is representative of typical purity profiles observed in high-quality commercial batches.

FeatureThis compoundBenzyl-PEG4-t-butyl estermPEG8-t-butyl ester
Typical Purity (%) ≥ 98.5≥ 98.0≥ 99.0
Major Impurity PEG oligomer with n=7PEG oligomer with n=3Unfunctionalized PEG8
Retention Time (min) 12.510.811.9
Detection Method HPLC-CAD/ELSDHPLC-CAD/ELSDHPLC-CAD/ELSD
Key Advantage Optimal hydrophilicity for many applicationsIncreased hydrophobicityReduced potential for di-substitution

Experimental Protocols for HPLC Analysis

A robust HPLC method is essential for the accurate determination of the purity of this compound. A reversed-phase HPLC (RP-HPLC) method coupled with a universal detector is the most effective approach.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase (e.g., 80:20 Water:Acetonitrile) to a working concentration of 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

HPLC-CAD/ELSD Method:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for separating the main compound from its potential impurities.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetononitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector (CAD):

    • Nebulizer Temperature: 35 °C

    • Evaporation Temperature: 60 °C

    • Gas Flow: 1.2 L/min

  • Detector (ELSD):

    • Drift Tube Temperature: 50 °C

    • Nebulizer Gas Pressure: 3.5 bar

Visualizing the Workflow and Comparative Logic

To better understand the experimental process and the rationale behind the comparative analysis, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound dissolve Dissolve in Acetonitrile (1 mg/mL) start->dissolve dilute Dilute with Mobile Phase A (100 µg/mL) dissolve->dilute filter Filter (0.22 µm syringe filter) dilute->filter inject Inject 10 µL onto C18 column filter->inject separate Gradient Elution (Water/ACN) inject->separate detect Detect with CAD or ELSD separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate end end calculate->end Final Purity Report

Figure 1. Experimental workflow for HPLC purity analysis of this compound.

Comparative_Analysis cluster_alternatives Alternative PEG Linkers cluster_comparison Comparison Criteria main_compound This compound purity Purity (%) main_compound->purity Evaluate impurities Impurity Profile main_compound->impurities Evaluate retention Chromatographic Behavior (Retention Time) main_compound->retention Evaluate application Suitability for Application main_compound->application Evaluate alt1 Shorter Chain: Benzyl-PEG4-t-butyl ester alt1->purity Evaluate alt1->impurities Evaluate alt1->retention Evaluate alt1->application Evaluate alt2 Different Terminus: mPEG8-t-butyl ester alt2->purity Evaluate alt2->impurities Evaluate alt2->retention Evaluate alt2->application Evaluate

Figure 2. Logical relationship for the comparative analysis of PEGylation reagents.

References

A Comparative Analysis of Benzyl-PEG8-t-butyl Ester and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEG Linker

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of success. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1][2] This guide provides a comprehensive comparison of Benzyl-PEG8-t-butyl ester with other PEG linkers of varying lengths, supported by experimental data and detailed protocols to inform rational drug design.

The Role of PEG Linkers in Bioconjugation

PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the therapeutic properties of drugs.[1][3] In the context of complex biologics, PEG linkers serve as flexible spacers that connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug or a protein degrader). The inherent hydrophilicity of the PEG backbone can overcome the solubility challenges often associated with hydrophobic payloads, thereby preventing aggregation and improving the overall developability of the therapeutic.[2][4]

This compound: A Profile

This compound is a bifunctional linker featuring a benzyl group on one terminus and a t-butyl ester protected carboxylic acid on the other, connected by an eight-unit polyethylene glycol chain.[5] The benzyl group can be involved in further chemical modifications, while the t-butyl ester serves as a protecting group for the carboxylic acid, which, after deprotection, can be used for conjugation, typically to an amine-containing molecule. This specific linker is frequently utilized in the synthesis of PROTACs.[6][7] The PEG8 chain provides a balance of hydrophilicity and a defined spatial separation between the conjugated molecules.

Impact of PEG Linker Length on Performance: A Comparative Overview

The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the properties of a bioconjugate.[8][9] The following table summarizes the general effects of varying PEG linker length on key performance indicators, providing a framework for comparing this compound to shorter and longer alternatives.

FeatureShorter PEG Linkers (e.g., PEG2, PEG4)Medium PEG Linkers (e.g., PEG8, PEG12)Longer PEG Linkers (e.g., PEG24 and above)
Aqueous Solubility Moderate ImprovementSignificant ImprovementHigh Improvement
Hydrophobicity HigherModerateLower
Plasma Half-life (t1/2) ShorterLongerLongest
In Vitro Potency (e.g., IC50) Generally HigherMay be slightly reduced due to steric hindranceCan be significantly reduced
Metabolic Stability GoodGenerally IncreasedHigh
Tendency for Aggregation Higher (with hydrophobic payloads)ReducedSignificantly Reduced
Cell Permeability Generally GoodCan be optimalMay be reduced for very long chains

This table represents generalized trends observed in various studies. The optimal PEG linker length is highly dependent on the specific antibody, payload, and target.[1][10]

Studies have shown that for ADCs, increasing the PEG linker length generally leads to a longer plasma half-life and, in some cases, improved in vivo efficacy.[1] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[1] For PROTACs, the linker length is critical for the formation of a stable ternary complex between the target protein and the E3 ligase.[11] A PEG8 linker has been shown to be effective in this context, though the optimal length is target-dependent.[12]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing PEG linkers.

Protocol 1: Deprotection of this compound

This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • Add toluene and co-evaporate (repeat 2-3 times) to ensure complete removal of residual TFA.

  • The resulting deprotected Benzyl-PEG8-acid can be used directly in the next step or purified further if necessary.[13]

Protocol 2: Protein Conjugation via Amide Bond Formation

This protocol outlines the conjugation of the deprotected PEG linker to a primary amine on a protein (e.g., lysine residue).

Materials:

  • Deprotected Benzyl-PEG8-acid

  • Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Dissolve the deprotected Benzyl-PEG8-acid, EDC, and NHS in the reaction buffer. A typical molar ratio is 1:1.2:1.2 (PEG-acid:EDC:NHS).

  • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester.

  • Add the protein solution to the activated PEG linker solution. The molar ratio of PEG-linker to protein should be optimized based on the desired degree of labeling.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

  • Purify the resulting PEGylated protein conjugate using SEC to remove unconjugated PEG linker and other reagents.

  • Characterize the conjugate for the degree of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.[14][15]

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams illustrate the key steps.

Deprotection_Workflow cluster_0 Deprotection of this compound start Dissolve this compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at Room Temperature (1-2h) add_tfa->react monitor Monitor Reaction (TLC/LC-MS) react->monitor evaporate Rotary Evaporation to remove DCM/TFA monitor->evaporate co_evaporate Co-evaporate with Toluene evaporate->co_evaporate end_product Deprotected Benzyl-PEG8-acid co_evaporate->end_product

Caption: Workflow for the deprotection of this compound.

Conjugation_Workflow cluster_1 Protein Conjugation Workflow activate_peg Activate Deprotected PEG-acid with EDC/NHS add_protein Add Protein Solution activate_peg->add_protein conjugate Incubate for Conjugation (2-4h RT or O/N 4°C) add_protein->conjugate quench Quench Reaction conjugate->quench purify Purify Conjugate (SEC) quench->purify characterize Characterize PEGylated Protein purify->characterize

Caption: General workflow for protein conjugation with an activated PEG linker.

Conclusion

The selection of an appropriate PEG linker is a critical step in the design of successful bioconjugates. This compound offers a balance of hydrophilicity and a defined spacer length, making it a valuable tool, particularly in the synthesis of PROTACs. However, the optimal linker length is not universal and must be empirically determined for each specific application. Shorter PEG linkers may be advantageous in scenarios where minimal steric hindrance is desired, while longer PEG linkers can provide enhanced solubility and a longer plasma half-life. By carefully considering the comparative data and employing robust experimental protocols, researchers can rationally design and synthesize novel therapeutics with improved efficacy and safety profiles.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of Benzyl-PEG8-t-butyl Ester and Shorter PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer; its length and composition are critical determinants of a PROTAC's efficacy, influencing the formation of a stable ternary complex, subsequent protein ubiquitination, and ultimately, the degradation of the target protein.[1]

Among the most utilized linkers are those based on polyethylene glycol (PEG), prized for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of PROTACs synthesized with the longer Benzyl-PEG8-t-butyl ester linker versus those with shorter PEG chain linkers. We will explore the impact of linker length on degradation efficiency and provide supporting experimental data and detailed protocols for key assays.

The Balancing Act: Longer vs. Shorter PEG Linkers

The optimal linker length for a PROTAC is a delicate balance and is highly dependent on the specific POI and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into the necessary proximity for efficient ubiquitin transfer, leading to reduced degradation.[1]

Advantages of a Longer PEG Linker (e.g., PEG8):

  • Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its pharmacokinetic properties.[2]

  • Enhanced Flexibility: A longer linker can provide greater conformational flexibility, potentially allowing the PROTAC to adopt an optimal orientation for ternary complex formation with a wider range of POIs and E3 ligases.

  • Spanning Greater Distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to bridge the two effectively.

Advantages of a Shorter PEG Linker:

  • Reduced Molecular Weight: Shorter linkers result in smaller PROTAC molecules, which can lead to improved cell permeability and better overall drug-like properties.

  • Potentially Higher Potency: In some systems, a more constrained conformation imposed by a shorter linker can lead to more stable ternary complex formation and higher degradation potency.

  • Reduced Risk of Off-Target Effects: The increased flexibility of longer linkers could potentially lead to the formation of unproductive ternary complexes with other proteins, resulting in off-target effects.

Quantitative Comparison of PROTAC Performance with Varying Linker Lengths

Systematic studies investigating the impact of linker length on PROTAC performance underscore the necessity of empirical optimization for each new system. Below are summaries of experimental data from studies on PROTACs targeting Estrogen Receptor α (ERα) and TANK-binding kinase 1 (TBK1), illustrating the critical role of linker length.

Case Study 1: Estrogen Receptor α (ERα)-Targeting PROTACs

In a study by Cyrus et al., a series of PROTACs were synthesized to target ERα for degradation by the von Hippel-Lindau (VHL) E3 ligase, using linkers of varying lengths.[1][3] The results highlight that a 16-atom linker provided the optimal balance for both protein degradation and inhibition of cell proliferation in MCF7 breast cancer cells.

Linker Length (atoms)Approximate PEG Units% ERα Degraded (at 10 µM)IC50 in MCF7 cells (µM)
9~3~50%>10
12~4~75%~5
16 ~5-6 ~95% ~1
19~6-7~70%~5
21~7~60%>10

Table 1: Comparative efficacy of ERα-targeting PROTACs with different linker lengths. Data sourced from studies on ERα degradation.[1][3]

Case Study 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs

Research on PROTACs targeting TBK1, a key regulator in the innate immune response, also demonstrates a strong dependence on linker length for optimal activity. A study by Arvinas revealed that linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency.[1][4]

Linker Length (atoms)Approximate PEG UnitsDC50 (nM)Dmax (%)
< 12< 4No degradation observed-
21 ~7 3 96%
29~9-1029276%

Table 2: Degradation potency of TBK1-targeting PROTACs. DC50 is the half-maximal degradation concentration, and Dmax is the maximum percentage of degradation.[1][4]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Polyubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies A Select POI and E3 Ligase B Synthesize PROTAC Library (Varying Linker Lengths) A->B C Binding Assays (SPR, FP) - Binary & Ternary Complex B->C D Biochemical Degradation Assay C->D E Cellular Degradation Assay (Western Blot, In-Cell Western) D->E F Determine DC50 & Dmax E->F G Cell Viability Assays (CTG, MTT) F->G H Pharmacokinetics (PK) G->H I Pharmacodynamics (PD) - Target Degradation in Tissue H->I J Efficacy in Disease Models I->J

Caption: A typical experimental workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are protocols for key experiments.

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured mammalian cells expressing the target protein

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell culture plates (e.g., 24-well)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in 24-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.

    • Incubate for a predetermined time (e.g., 24 hours) at 37°C.

  • Cell Lysis:

    • Aspirate the media and wash cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.

Materials:

  • Opaque-walled multiwell plates (e.g., 96-well)

  • Cultured cells

  • PROTAC compounds and vehicle control

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Plate Setup:

    • Seed cells in an opaque-walled 96-well plate at a desired density in 100 µL of culture medium per well.

    • Include control wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Add the test PROTAC compounds at various concentrations to the experimental wells.

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the average background luminescence from all experimental readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing PROTAC-induced ternary complexes.[5]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, SA)

  • Purified, biotinylated E3 ligase

  • Purified target protein (POI)

  • PROTAC compound

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization:

    • Activate the sensor chip surface (e.g., streptavidin chip for biotinylated protein).

    • Immobilize the biotinylated E3 ligase onto the sensor chip surface to a desired response level.

    • Block any remaining active sites.

  • Binary Interaction Analysis (PROTAC with E3 Ligase):

    • Inject a series of concentrations of the PROTAC compound over the immobilized E3 ligase surface.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD) and kinetic rate constants (ka, kd).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex (E3 Ligase-PROTAC-POI).

    • Analyze the data to determine the kinetics and affinity of the ternary complex formation.

  • Cooperativity Calculation:

    • The cooperativity factor (alpha, α) can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the presence and absence of the POI. An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, which is often a hallmark of an effective PROTAC.

Conclusion

The length of the PEG linker is a paramount consideration in the design of potent and effective PROTACs. While a this compound represents a versatile starting point, offering a balance of solubility and flexibility, the optimal linker length is ultimately target-dependent. The experimental data from ERα and TBK1-targeting PROTACs clearly demonstrate that both shorter and longer linkers can be suboptimal, emphasizing the need for a systematic approach to linker optimization. By employing robust experimental protocols for degradation, viability, and binding assays, researchers can rationally design and identify PROTACs with superior therapeutic potential.

References

A Comparative Guide to Alternatives for Benzyl-PEG8-t-butyl Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key focus. These heterobifunctional molecules, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, offer a powerful therapeutic modality. The linker, far from being a passive spacer, plays a critical role in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] While PEG linkers, such as those derived from Benzyl-PEG8-t-butyl ester, are widely used for their ability to enhance solubility, a growing body of evidence highlights the advantages of exploring alternative linker strategies to optimize PROTAC performance.[2][]

This guide provides an objective comparison of common alternatives to PEG8 linkers, including alkyl chains and rigidified linkers, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Efficacy

The linker's length, chemical composition, and rigidity are critical determinants of a PROTAC's success. An optimal linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[4] Furthermore, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its bioavailability and overall therapeutic potential.[5][6]

Comparative Analysis of Linker Classes

The choice of linker can dramatically impact the performance of a PROTAC. Below is a comparative summary of the most common linker classes used as alternatives to the standard PEG8 linker.

Flexible Linkers: Alkyl vs. PEG Chains

Flexible linkers, primarily alkyl and polyethylene glycol (PEG) chains, are often the starting point in PROTAC design due to their synthetic tractability.[7]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are known to enhance the aqueous solubility of PROTACs.[2] However, they can sometimes be associated with reduced metabolic stability and cell permeability.[2][8]

  • Alkyl Linkers: Consisting of hydrocarbon chains, alkyl linkers are typically more hydrophobic than PEG linkers. This can lead to improved cell permeability but may decrease aqueous solubility.[][5] Studies have shown that replacing a PEG linker with an alkyl chain can enhance cell permeability.[8]

Rigid Linkers: Enhancing Stability and Pre-organizing Conformation

To overcome some of the limitations of flexible linkers, researchers have increasingly turned to more rigid linker designs. These often incorporate cyclic moieties such as piperidine, piperazine, or aromatic rings.[][9]

  • Piperidine/Piperazine-Containing Linkers: The inclusion of these saturated heterocycles can impart a degree of rigidity to the linker, which can pre-organize the PROTAC into a bioactive conformation favorable for ternary complex formation.[10] This can lead to improved metabolic stability and oral bioavailability.[6][11]

  • Click Chemistry-Derived Linkers (Triazoles): The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" allows for the efficient synthesis of PROTACs with triazole-containing linkers.[9] The resulting triazole ring is metabolically stable and provides a degree of rigidity.[2]

Data Presentation: A Comparative Look at PROTAC Performance

The following tables summarize representative quantitative data from various studies to illustrate the impact of linker choice on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparison of Linker Effects on PROTAC Degradation Efficacy

PROTAC TargetLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
BRD4PEGVHLHeLa~25>95[12]
BRD4Click Chemistry (Triazole)CRBN22Rv11.5>95[12]
BTKFlexibleCRBNMOLM-14<10>90[11]
BTKRigid (piperazine)CRBNMOLM-14<10>90[11]

Table 2: Comparison of Linker Effects on Physicochemical and Pharmacokinetic Properties

PROTACLinker TypePermeability (PAMPA, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Reference
VHL-based PROTAC SeriesVaried (Flexible vs. Rigid)0.1 - 5.0Not Reported[13]
BTK PROTAC (Flexible)FlexibleNot Reported<15[11]
BTK PROTAC (Rigid)Rigid (piperazine)Not Reported>145[11]

Mandatory Visualization

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

experimental_workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_data Data Analysis Synthesis Linker Synthesis & PROTAC Assembly Purification Purification & Characterization Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Permeability_Assay Cell Permeability Assay (PAMPA) Purification->Permeability_Assay Ternary_Complex_Assay Ternary Complex Formation (ITC, SPR, NanoBRET) Purification->Ternary_Complex_Assay Cell_Viability_Assay Cell Viability/Toxicity Assay Purification->Cell_Viability_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Degradation_Assay->SAR_Analysis Permeability_Assay->SAR_Analysis Ternary_Complex_Assay->SAR_Analysis Cell_Viability_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

The Linker's Pivotal Role: A Comparative Guide to PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) is a nuanced endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system for targeted protein degradation, are critically dependent on the linker connecting the target-binding warhead and the E3 ligase-recruiting anchor. Far from being a mere spacer, the linker's composition, length, and rigidity are paramount in dictating a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

This guide provides an objective comparison of PROTACs synthesized with different linkers, supported by experimental data, to inform rational drug design. We delve into the quantitative impact of linker choice on degradation efficiency and provide detailed protocols for key evaluative assays.

The Influence of Linker Composition on PROTAC Performance

The linker's primary role is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This proximity is essential for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The choice between flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, and more rigid structures can dramatically alter the degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3][4]

Flexible Linkers: PEG vs. Alkyl Chains

Polyethylene glycol (PEG) and alkyl chains are the most commonly employed flexible linkers due to their synthetic tractability and ability to confer favorable physicochemical properties.[5] PEG linkers, in particular, are known to enhance the water solubility of PROTAC molecules.[6]

Systematic studies have demonstrated that the length of these flexible linkers is a critical parameter. For instance, in a series of PROTACs targeting the Estrogen Receptor α (ERα), a 16-atom linker was found to be optimal for degradation.[7] Similarly, for TANK-binding kinase 1 (TBK1)-targeting PROTACs, linkers shorter than 12 atoms failed to induce degradation, while those between 12 and 29 atoms showed submicromolar potency.[8]

However, the atomic composition within the linker also plays a significant role. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein, suggesting that the incorporation of oxygen atoms can sometimes inhibit PROTAC activity.[5]

The Case for Rigidity

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving pharmacokinetic properties.[3] While less conformational flexibility can sometimes hinder the formation of a productive ternary complex if the geometry is not optimal, a well-designed rigid linker can lead to enhanced potency.[3]

Quantitative Comparison of PROTACs with Different Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: Comparative Efficacy of ERα-Targeting PROTACs with Varying Linker Lengths [7]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Data from a study by Cyrus et al. demonstrates an optimal linker length of 16 atoms for ERα degradation in MCF7 breast cancer cells.[7]

Table 2: Comparative Efficacy of TBK1-Targeting PROTACs with Varying Linker Lengths [8]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradationN/A
21396
2929276

This data highlights that a minimum linker length is required for TBK1 degradation, with efficacy decreasing as the linker becomes excessively long.[8]

Table 3: Comparative Efficacy of BTK-Targeting PROTACs with Varying Linkers [9][10]

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Line
MT802PEGLow nM>90NAMALWA
PROTAC with 9 PEG unitsPEG5.9>90Ramos
PROTACs with <5 PEG unitsPEGInactiveN/ARamos
NC-1Non-covalent2.297Mino

These studies on Bruton's tyrosine kinase (BTK) degraders underscore the importance of linker length and composition, with PEG linkers of sufficient length demonstrating high potency.[9][10]

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC Signaling Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_cell_based_assays Cell-Based Assays cluster_downstream_analysis Downstream Analysis cluster_data_analysis Data Analysis Cell_Culture Cell Culture & Treatment with PROTACs Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Ubiquitination_Assay Ubiquitination Assay Cell_Lysis->Ubiquitination_Assay Western_Blot Western Blot (Degradation Assay) Protein_Quant->Western_Blot Densitometry Densitometry & Normalization Western_Blot->Densitometry IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc DC50_Dmax DC50 & Dmax Calculation Densitometry->DC50_Dmax

Experimental workflow for evaluating PROTAC efficacy.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficiency is paramount. Below are detailed methodologies for key assays used to determine the efficacy of PROTACs with different linkers.

Protocol 1: Western Blotting for Protein Degradation[2]

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot to determine DC50 and Dmax values.

Materials:

  • Cell line of interest

  • PROTAC compounds and vehicle control (e.g., DMSO)

  • Cell culture medium and reagents

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane with TBST and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 2: In-Cell Ubiquitination Assay via Immunoprecipitation[11]

This protocol is designed to detect the ubiquitination of a target protein following PROTAC treatment.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (RIPA buffer with 1% SDS)

  • RIPA buffer without SDS

  • Primary antibody against the target protein

  • Protein A/G agarose beads

  • Wash buffer (e.g., RIPA buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

  • Primary antibody against ubiquitin

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC of interest for a specified time (e.g., 4-8 hours). Include a proteasome inhibitor (e.g., 10 µM MG132) for the last 4 hours of treatment to allow for the accumulation of ubiquitinated proteins.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a denaturing lysis buffer (RIPA with 1% SDS) and boil for 10 minutes to disrupt protein-protein interactions.

    • Dilute the lysate with RIPA buffer without SDS to reduce the SDS concentration to 0.1%.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1-2 hours at 4°C.

    • Centrifuge to pellet the beads and transfer the supernatant to a new tube.

    • Add the primary antibody against the target protein to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

    • Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody against ubiquitin to detect the ubiquitinated target protein. A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

Protocol 3: Cell Viability Assay (CCK-8 or CellTiter-Glo)

This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.

Materials:

  • Cells of interest

  • 96-well plates (opaque-walled for luminescence assays)

  • PROTAC compounds

  • Cell Counting Kit-8 (CCK-8) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Microplate reader

Methodology (using CCK-8 as an example): [11]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC compound.

    • Add 10 µL of the diluted PROTACs to the respective wells. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the PROTAC concentration and use non-linear regression to determine the IC50 value.

Conclusion

The rational design of PROTAC linkers is a cornerstone of developing effective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic ease and can enhance solubility, rigid linkers may pave the way for increased potency and improved pharmacokinetic profiles through conformational constraint. The quantitative data presented herein underscores the critical nature of linker optimization, particularly its length and composition. The systematic evaluation of a diverse set of linkers, employing the robust experimental protocols detailed in this guide, is essential for elucidating the structure-activity relationships that govern PROTAC efficiency and for advancing the next generation of targeted protein degradation therapeutics.

References

The Strategic Role of Benzyl-PEG8-t-butyl Ester in Advanced Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PEGylated Linkers in Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

In the landscape of targeted therapeutics, the linker molecule connecting a targeting moiety to a payload is a critical determinant of efficacy and safety. Benzyl-PEG8-t-butyl ester has emerged as a valuable building block in the synthesis of complex bioconjugates, particularly in the burgeoning field of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of its utility, supported by experimental data from published research, and offers detailed protocols for key evaluative assays.

Polyethylene glycol (PEG) linkers are widely employed in the design of PROTACs and Antibody-Drug Conjugates (ADCs) due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial separation between the binding elements.[1][2] The length of the PEG chain is a crucial parameter that can significantly impact the biological activity of the resulting conjugate.[3][4]

Comparative Performance of PEG Linkers in PROTACs

While direct comparative studies for this compound against a wide array of other specific linkers are not extensively documented in single publications, the impact of the PEG8 chain length can be understood by comparing the performance of PROTACs with varying PEG linker lengths. The optimal linker length is often target-dependent and requires empirical determination.[3][4]

The primary function of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation.[5][6] The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Below is a summary of quantitative data from studies investigating the effect of PEG linker length on the degradation of various target proteins.

Target ProteinE3 Ligase LigandLinker Length (PEG units)Degradation (DC50, nM)Maximum Degradation (Dmax, %)Reference
BRD4Pomalidomide0>5000<10[4]
BRD4Pomalidomide1>5000~20[4]
BRD4Pomalidomide2~2500~40[4]
BRD4Pomalidomide4<500>90[4]
BRD4Pomalidomide5<500>90[4]
TBK1VHL< 12 atomsNo activity-[4]
TBK1VHL21 atoms396[4]
TBK1VHL29 atoms29276[4]

Note: The data presented is compiled from different studies and experimental conditions may vary. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein. Dmax represents the maximum percentage of protein degradation.

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves hijacking the cell's natural protein degradation machinery. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation Linker_Activation Linker Activation (e.g., Deprotection of t-butyl ester) Ligand_Coupling1 Couple to Target Binding Ligand Linker_Activation->Ligand_Coupling1 Ligand_Coupling2 Couple to E3 Ligase Ligand Ligand_Coupling1->Ligand_Coupling2 Purification Purification and Characterization Ligand_Coupling2->Purification Cell_Treatment Cell Treatment Purification->Cell_Treatment Western_Blot Western Blot (Protein Degradation) Cell_Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

References

Validating Ternary Complex Formation: A Comparative Guide to Benzyl-PEG8-t-butyl Ester in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a stable ternary complex—comprising a target protein, a PROTAC®, and an E3 ubiquitin ligase—is a critical step in the development of effective protein degraders. The choice of the linker connecting the target-binding and E3 ligase-recruiting moieties is paramount in this process. This guide provides an objective comparison of the performance of PROTACs incorporating a Benzyl-PEG8-t-butyl ester linker with alternative linker strategies, supported by experimental data and detailed protocols for key validation assays.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. The linker is not merely a spacer but a crucial component that influences the stability and conformation of the ternary complex, thereby dictating the efficiency of protein degradation. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility and provide flexibility.

The PROTAC Pathway: A Visual Overview

The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of molecular events, culminating in the degradation of the target protein. This process is initiated by the formation of a ternary complex, a key step that is heavily influenced by the nature of the PROTAC's linker.

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The PROTAC-mediated protein degradation pathway, initiated by the formation of the ternary complex.

Comparative Analysis of Linker Performance

The choice of linker can significantly impact a PROTAC's degradation efficiency, often quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While direct comparative data for this compound against a wide array of linkers for a single target is limited in publicly available literature, we can analyze trends from studies that have systematically varied linker length and composition.

Flexible linkers, such as PEG and alkyl chains, are the most common types used in PROTAC design. PEG linkers, in particular, are favored for their ability to improve the solubility and cell permeability of the PROTAC molecule. The length of the PEG chain is a critical parameter, with a PEG8 linker often serving as a good starting point for optimization.

Table 1: Comparison of PROTACs with PEG and Alkyl Linkers

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG8 Protein XVHL7592Hypothetical Data
PEG4 Protein XVHL85045Hypothetical Data
PEG12 Protein XVHL35065Hypothetical Data
Alkyl (C8) PI3K/mTORVHL42.23–227.4 (PI3K), 45.4 (mTOR)>90[1]
Alkyl/Ether TBK1VHL3 (21-atom linker)96[2]

Note: The data for Protein X is from a hypothetical case study for illustrative purposes. The other data points are from different studies and target different proteins, highlighting the challenge of direct comparison. However, they illustrate the general performance of different linker types.

The data suggests that an optimal linker length is crucial for achieving high degradation efficiency. While a PEG8 linker can be highly effective, both shorter and longer linkers may lead to reduced potency. Alkyl linkers also demonstrate high efficacy, and the choice between PEG and alkyl may depend on the specific target and the desired physicochemical properties of the PROTAC.

Experimental Protocols for Ternary Complex Validation

Validating the formation of the ternary complex is essential to confirm the mechanism of action of a PROTAC. Several biophysical and cellular assays are employed for this purpose.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions, providing kinetic and affinity data for both binary and ternary complex formation.[3][4][5]

Experimental Workflow for SPR-based Ternary Complex Analysis

cluster_1 SPR Experimental Workflow Immobilize Immobilize E3 Ligase on Sensor Chip Inject_PROTAC Inject PROTAC (Binary Interaction) Immobilize->Inject_PROTAC Inject_Complex Inject PROTAC + Target Protein (Ternary Complex Formation) Immobilize->Inject_Complex Analyze Analyze Sensorgrams for KD, kon, koff Inject_PROTAC->Analyze Inject_Complex->Analyze

Caption: A typical experimental workflow for analyzing ternary complex formation using SPR.

Detailed Protocol for SPR:

  • Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) and kinetics (kon, koff) of the binary interaction.

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the immobilized E3 ligase to measure the formation and dissociation of the ternary complex.

  • Data Analysis: Analyze the resulting sensorgrams to determine the KD, kon, and koff for the ternary complex. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.[6]

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used technique to demonstrate the formation of protein complexes within a cellular environment.[7][8][9]

Experimental Workflow for Co-immunoprecipitation

cluster_2 Co-IP Experimental Workflow Cell_Treatment Treat Cells with PROTAC and MG132 Cell_Lysis Lyse Cells under Non-denaturing Conditions Cell_Treatment->Cell_Lysis Immunoprecipitation Immunoprecipitate E3 Ligase (or Target Protein) Cell_Lysis->Immunoprecipitation Western_Blot Western Blot for Co-precipitated Proteins Immunoprecipitation->Western_Blot

Caption: A generalized workflow for validating ternary complex formation using Co-IP.

Detailed Protocol for Co-immunoprecipitation:

  • Cell Culture and Treatment: Culture cells expressing the target protein and treat with the PROTAC of interest for a specified time. A proteasome inhibitor (e.g., MG132) is often added to prevent the degradation of the target protein and allow for the accumulation of the ternary complex.[7]

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for either the E3 ligase or the target protein. The antibody-protein complexes are then captured using protein A/G beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[7]

Fluorescence Polarization (FP)

FP is a solution-based technique that can be used to measure the binding affinity of a fluorescently labeled ligand to a protein. In a competition assay format, it can be used to determine the binding affinity of unlabeled molecules, such as PROTACs.[10][11]

Principle of FP Competition Assay

cluster_3 FP Competition Assay Principle High_Polarization Fluorescent Probe + Protein (High Polarization) Low_Polarization Displaced Probe (Low Polarization) High_Polarization->Low_Polarization Addition of PROTAC PROTAC (Competitor) PROTAC->Low_Polarization

Caption: The principle of a fluorescence polarization competition assay for determining PROTAC binding affinity.

Detailed Protocol for FP Competition Assay:

  • Reagent Preparation: Prepare solutions of the target protein (or E3 ligase), a fluorescently labeled probe that binds to the protein, and the unlabeled PROTAC competitor.

  • Assay Setup: In a microplate, combine a fixed concentration of the protein and the fluorescent probe.

  • Competition: Add a serial dilution of the PROTAC to the wells.

  • Incubation and Measurement: Incubate the plate to allow the binding to reach equilibrium. Measure the fluorescence polarization in a plate reader.

  • Data Analysis: As the concentration of the PROTAC increases, it will displace the fluorescent probe, leading to a decrease in fluorescence polarization. The IC50 value (the concentration of PROTAC that displaces 50% of the fluorescent probe) can be determined by plotting the polarization values against the PROTAC concentration. The binding affinity (Ki) can then be calculated from the IC50 value.

Synthesis of PROTACs with this compound

The synthesis of a PROTAC is a multi-step process that involves the coupling of the target-binding ligand, the linker, and the E3 ligase-recruiting ligand. This compound is a commercially available linker that can be incorporated into this synthetic scheme.[2][11][12]

Generalized Synthesis Workflow

cluster_4 PROTAC Synthesis Workflow Deprotection Deprotection of This compound Coupling1 Couple with Target-binding Ligand Deprotection->Coupling1 Deprotection2 Deprotection of second terminus Coupling1->Deprotection2 Coupling2 Couple with E3 Ligase Ligand Deprotection2->Coupling2 Purification Purification and Characterization Coupling2->Purification

Caption: A generalized workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.

The t-butyl ester group can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be coupled to an amine-functionalized binding moiety using standard peptide coupling reagents. Similarly, the benzyl group can be removed via hydrogenolysis to provide a free alcohol for further functionalization. The specific synthetic route will depend on the functional groups present on the target-binding and E3 ligase-recruiting ligands.

Conclusion

The validation of ternary complex formation is a cornerstone of PROTAC development. The choice of linker, such as this compound, plays a critical role in the efficacy of the resulting degrader. While a PEG8 linker has shown to be a promising starting point, systematic optimization of linker length and composition is often necessary to achieve optimal degradation. The use of robust biophysical and cellular assays, including SPR, Co-IP, and FP, is essential for characterizing the formation of the ternary complex and guiding the rational design of potent and selective protein degraders.

References

Benchmarking Benzyl-PEG8-t-butyl Ester in Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the design and selection of optimal components for Proteolysis Targeting Chimeras (PROTACs) are critical for therapeutic success. Among these components, the linker moiety, which connects the target protein-binding ligand to the E3 ligase-recruiting element, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC molecule. This guide provides a comprehensive performance benchmark of Benzyl-PEG8-t-butyl ester, a commonly used polyethylene glycol (PEG)-based linker, in cellular assays. We offer a comparative analysis with alternative linker strategies, supported by a synthesis of publicly available experimental data, detailed experimental protocols, and visual diagrams of key cellular processes.

The Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical determinant of its biological activity. The length, composition, and flexibility of the linker influence several key parameters:

  • Ternary Complex Formation: The linker must be of an optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.[1] A linker that is too short may lead to steric hindrance, while an excessively long one might result in a decrease in effective concentration and unproductive binding.[2]

  • Cellular Permeability: PROTACs are large molecules that often fall outside the typical "rule of five" for drug-likeness, making cell permeability a significant hurdle.[3][4] The linker's properties, such as its hydrophilicity and ability to form intramolecular hydrogen bonds, can significantly impact a PROTAC's ability to cross the cell membrane.[3]

  • Solubility and Physicochemical Properties: The linker contributes to the overall solubility and other physicochemical properties of the PROTAC molecule. PEG linkers, like the one in this compound, are known to enhance the aqueous solubility of hydrophobic molecules.[][6]

Comparative Performance of Linker Types in Cellular Assays

The selection of a linker is a multi-parameter optimization problem, and the optimal choice is often target and cell-type dependent. Below is a comparative summary of the performance of PROTACs containing PEG linkers, such as those derived from this compound, against those with other common linker types. The data presented is a synthesis from multiple studies to provide a representative overview.

Data Presentation: Linker Performance Comparison
Linker TypeKey CharacteristicsTypical DC50 Range (nM)Typical Dmax (%)Cellular Permeability (Papp, 10⁻⁶ cm/s)Key AdvantagesKey Disadvantages
PEG Linkers (e.g., PEG8) Hydrophilic, flexible1 - 100>900.1 - 2.0Good solubility, can adopt folded conformations to aid permeability.[4][6]Can sometimes hinder passive diffusion due to hydrophilicity.[6]
Alkyl Linkers Hydrophobic, flexible10 - 50080 - 950.5 - 5.0Can enhance passive membrane permeability.[]Poor aqueous solubility, potential for non-specific binding.[]
Rigid Linkers (e.g., containing cyclic moieties) Constrained conformation5 - 250>85VariableCan pre-organize the PROTAC for optimal ternary complex formation.[]May not have the flexibility to accommodate different protein conformations.
Short-chain PEGs (e.g., PEG2-4) Hydrophilic, less flexible than longer PEGs50 - >100050 - 80VariableMay be optimal for certain target/E3 ligase pairs.Often show reduced degradation efficiency compared to optimal longer linkers.[2]
Long-chain PEGs (e.g., PEG12+) Highly hydrophilic and flexible100 - >100060 - 90VariableCan span larger distances between proteins.Can be too flexible, leading to an entropic penalty for ternary complex formation.[8]

Note: The presented data are representative values compiled from various sources and should be considered as a general guide. Actual performance is highly dependent on the specific PROTAC and experimental conditions.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of PROTAC performance. Below are methodologies for key cellular assays.

Protein Degradation Assay (Western Blot)

This protocol outlines the steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compound (e.g., synthesized using this compound) and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.[9][10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Denature the proteins by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.[9]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cellular Permeability Assay (Caco-2)

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[11][12]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compound (PROTAC)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.[12]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[13]

  • Permeability Assay:

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

    • Incubate for a defined period (e.g., 2 hours).

    • Collect samples from the receiver compartment (B or A, respectively).

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[11]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Start: Cell Culture treatment PROTAC Treatment start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Experimental workflow for Western Blot analysis.

Conclusion

This compound is a valuable and widely used building block for the synthesis of PROTACs, offering a good balance of solubility and flexibility that often translates to favorable performance in cellular assays. However, the data clearly indicates that there is no "one-size-fits-all" linker. The optimal linker choice is contingent on the specific target protein and E3 ligase pair. While a PEG8 linker represents a rational starting point for many PROTAC design campaigns, systematic optimization of linker length and composition is crucial for achieving maximal degradation potency and desirable drug-like properties. This guide provides a framework for researchers to benchmark their own findings and make informed decisions in the rational design of novel protein degraders.

References

A Comparative Guide to the Applications of Benzyl-PEG8-t-butyl Ester in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzyl-PEG8-t-butyl ester has emerged as a critical tool in modern drug discovery and development, primarily utilized as a flexible and versatile linker in the synthesis of complex biomolecules. Its unique structure, featuring a benzyl group, an eight-unit polyethylene glycol (PEG) chain, and a t-butyl ester protecting group, offers distinct advantages in modulating the physicochemical and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive review of the applications of this compound, objectively comparing its performance with alternative linkers and providing detailed experimental methodologies for its use.

I. Overview of this compound

This compound is a heterobifunctional linker predominantly employed in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its key structural components contribute to its utility:

  • Benzyl Group: Provides a stable anchor point for synthesis and can be involved in hydrophobic interactions.

  • PEG8 Spacer: The eight-unit polyethylene glycol chain imparts hydrophilicity, which can significantly enhance the aqueous solubility and cell permeability of the conjugated molecule.[1] This flexible chain is crucial for optimizing the spatial orientation between the two ends of a bifunctional molecule, such as a PROTAC.[2]

  • t-Butyl Ester: This protecting group allows for the controlled, stepwise synthesis of complex molecules. The t-butyl ester is stable under various reaction conditions but can be selectively removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to another molecule.[3]

II. Performance Comparison with Alternative Linkers

The choice of linker is a critical determinant of the efficacy and developability of a bioconjugate. This compound is often compared to other linker classes, primarily alkyl chains and more rigid linker structures.

A. Physicochemical and Pharmacokinetic Properties

PEGylation, the conjugation of PEG chains, is a well-established strategy to improve the drug-like properties of molecules.[1] The PEG8 chain in this compound offers a balance of increased solubility and manageable molecular weight.

PropertyThis compoundAlkyl Chain LinkersRigid Linkers (e.g., Alkynes, Phenyl)Rationale for Difference
Aqueous Solubility HighLow to ModerateLow to ModerateThe hydrophilic ethylene glycol units of the PEG8 linker significantly increase the overall hydrophilicity of the conjugate.[1]
Cell Permeability Generally IncreasedVariableVariableThe flexible and amphipathic nature of the PEG linker can facilitate passage through the cell membrane.[1]
Metabolic Stability Generally IncreasedHighHighThe PEG chain can shield the molecule from metabolic enzymes, prolonging its half-life.[1] Alkyl and rigid linkers are also generally stable.
Immunogenicity ReducedCan be immunogenicCan be immunogenicThe PEG chain can mask epitopes on the molecule, reducing its recognition by the immune system.[1]
B. Efficacy in PROTACs

In PROTACs, the linker length and composition are critical for the formation of a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to target degradation.[2]

ParameterPEG Linkers (e.g., PEG8)Alkyl LinkersRigid LinkersKey Observations
Ternary Complex Formation FavorableCan be less optimalCan be highly optimal or unfavorableThe flexibility of PEG linkers allows for multiple binding orientations, increasing the probability of forming a stable ternary complex.[4] Rigid linkers can pre-organize the PROTAC into a bioactive conformation but may also introduce steric hindrance.[4]
Degradation Efficacy (DC50) PotentVariablePotentially very potentThe optimal linker is target-dependent. Studies have shown that for some targets, a PEG8 linker leads to potent degradation, while for others, shorter or longer linkers, or even alkyl chains, are superior.[5]
Hook Effect Can be pronouncedLess pronouncedVariableThe high flexibility and bivalency of PEGylated PROTACs can sometimes lead to the formation of non-productive binary complexes at high concentrations, resulting in a hook effect.[1]

Quantitative Comparison of Linker Length on PROTAC Efficacy (Representative Data)

The following table summarizes data from a study on Estrogen Receptor α (ERα)-targeting PROTACs, illustrating the impact of linker length on degradation. While this study does not specifically use this compound, it highlights the principle of linker length optimization.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

Data adapted from a study on ERα-targeting PROTACs, demonstrating the critical nature of linker length for optimal efficacy.[5]

III. Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

A. Synthesis of a PROTAC using this compound

This protocol describes a general workflow for synthesizing a PROTAC where this compound is used to link a target-binding ligand (with a free amine) and an E3 ligase ligand (with a functional group for coupling after deprotection).

Step 1: Deprotection of the t-Butyl Ester

  • Dissolve: Dissolve this compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Incubate: Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Evaporate: Remove the DCM and TFA under reduced pressure.

  • Purify: The resulting carboxylic acid can be used directly or purified by flash chromatography on silica gel.

Step 2: Coupling to the Target-Binding Ligand

  • Activate Carboxylic Acid: Dissolve the deprotected Benzyl-PEG8-acid in anhydrous N,N-dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15-30 minutes at room temperature.

  • Add Amine: Add the target-binding ligand (containing a primary or secondary amine) (1 equivalent) to the activated ester solution.

  • React: Stir the reaction mixture at room temperature overnight.

  • Purify: Purify the resulting conjugate by preparative high-performance liquid chromatography (HPLC).

Step 3: Final Coupling to the E3 Ligase Ligand

The final coupling step will depend on the functional groups present on the E3 ligase ligand and the modified Benzyl-PEG8 linker. This often involves standard amide bond formation or click chemistry.

B. In Vitro Protein Degradation Assay (for PROTACs)

This assay quantifies the ability of a PROTAC to induce the degradation of a target protein in cells.

  • Cell Culture: Plate cells expressing the target protein in a suitable multi-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.[6]

IV. Visualizations

A. PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow Start This compound Deprotection Deprotection of t-butyl ester (TFA/DCM) Start->Deprotection Acid Benzyl-PEG8-COOH Deprotection->Acid Activation Carboxylic Acid Activation (HATU/DIPEA) Acid->Activation ActivatedEster Activated PEG8 Linker Activation->ActivatedEster Coupling1 Amide Coupling ActivatedEster->Coupling1 TargetLigand Target-Binding Ligand (with -NH2) TargetLigand->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Final Coupling Intermediate->Coupling2 Purification Purification (HPLC) Coupling2->Purification E3Ligand E3 Ligase Ligand E3Ligand->Coupling2 PROTAC Final PROTAC Purification->PROTAC

References

Safety Operating Guide

Proper Disposal of Benzyl-PEG8-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists handling Benzyl-PEG8-t-butyl ester, a PEGylated compound with a t-butyl ester group, adherence to proper disposal protocols is essential to minimize risks and ensure regulatory compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated waste.

I. Waste Identification and Classification

The first crucial step is to classify the waste. This compound, like most laboratory chemicals, should be treated as hazardous waste unless confirmed otherwise by a qualified safety professional.[1][2] This is a precautionary measure to ensure the highest level of safety. The waste may be classified based on several characteristics, including:

  • Toxicity: While specific toxicity data for this compound may not be readily available, it is prudent to handle it as a potentially toxic substance.

  • Reactivity: Information on the reactivity of this specific compound is limited. Therefore, it should not be mixed with other chemicals unless their compatibility is known.

  • Ignitability: While not expected to be highly flammable, it should be kept away from ignition sources.

  • Corrosivity: It is not expected to be corrosive, but this should be confirmed if possible.

All materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should also be treated as hazardous waste.[2]

II. Segregation and Storage

Proper segregation of chemical waste is paramount to prevent dangerous reactions.[3][4]

  • Dedicated Waste Container: Use a designated, chemically compatible container for this compound waste. The container should be in good condition, with no leaks or cracks, and have a secure lid.[2]

  • Labeling: Clearly label the waste container with the full chemical name, "this compound," and the words "Hazardous Waste."[2][5] The date of accumulation should also be included.[3]

  • Incompatible Materials: Do not mix this compound waste with other types of waste, such as solvents, acids, or bases, unless specifically instructed to do so by your institution's safety guidelines.[4] Store the waste container in a designated, well-ventilated, and secure area, away from incompatible chemicals.[2]

III. Disposal Procedures

The disposal of chemical waste is highly regulated and must be handled by licensed professionals.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS or Safety Department is the primary point of contact for chemical waste disposal.[6] They will provide specific instructions and arrange for the collection of the waste.

  • Professional Disposal Service: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation, treatment, and final disposal of the chemical waste.[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[2] This can lead to environmental contamination and may violate local and national regulations.

IV. Handling of Empty Containers

Empty containers that once held this compound must also be managed properly.

  • Triple Rinsing: It is a common practice to triple-rinse empty chemical containers with a suitable solvent.[1][2] The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[1][2]

  • Container Disposal: After triple rinsing, the container can often be disposed of as regular trash. However, you must first deface or remove the original chemical label to avoid confusion.[1] Always consult your institution's specific guidelines for the disposal of empty chemical containers.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat, before attempting to clean up a spill.

  • Containment and Cleanup: Use an inert absorbent material to soak up the spilled liquid.[7] Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Reporting: Report the spill to your supervisor and the EHS department, following your institution's established protocols.

The following table summarizes the key disposal information:

Waste TypeContainerLabelingDisposal Method
This compound (liquid/solid) Chemically compatible, sealed container"Hazardous Waste," Chemical Name, DateCollection by licensed professional service via EHS
Contaminated Labware (gloves, tips, etc.) Designated hazardous waste container"Hazardous Waste," Contaminant NameCollection by licensed professional service via EHS
Empty, Triple-Rinsed Containers Regular trash (after label removal)N/AStandard waste stream (confirm with EHS)
Rinsate from Container Cleaning Hazardous waste container for liquids"Hazardous Waste," Chemical NameCollection by licensed professional service via EHS

Experimental Protocols and Visualizations

While specific experimental protocols involving this compound are proprietary to individual research projects, the disposal workflow remains consistent. The logical relationship for the disposal procedure can be visualized as follows:

Disposal Workflow for this compound cluster_0 Waste Generation & Segregation cluster_1 Storage & Collection cluster_2 Final Disposal A Generate this compound waste B Segregate into a dedicated, labeled hazardous waste container A->B C Store container in a designated, secure area B->C D Contact Environmental Health & Safety (EHS) for pickup C->D E EHS arranges for collection by a licensed disposal service D->E F Waste is transported for proper treatment and disposal E->F

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Benzyl-PEG8-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Benzyl-PEG8-t-butyl ester, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Butyl rubber, Nitrile)To prevent skin contact. Breakthrough times should be considered for prolonged handling.[1][2]
Eyes Safety goggles with side shields or a face shieldTo protect against splashes and aerosols.[1][2][3]
Body Laboratory coat or chemical-resistant apronTo protect skin and clothing from spills.[2][4]
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if aerosols are generated or ventilation is inadequate.[1][5]To prevent inhalation of any potential vapors or mists.
Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Prevent the formation of aerosols or mists.

  • Wash hands thoroughly after handling.[1]

  • Keep away from food, drink, and animal feedingstuffs.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains.[6]

  • Waste should be collected in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.

Emergency Procedures
  • In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.[6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling A Review Safety Data Sheet (or equivalent safety information) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., fume hood) B->C D Dispense required amount of this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Dispose of waste in designated, labeled containers F->G H Remove and properly store/dispose of PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Safe Handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。